molecular formula C11H9NO2S B1602953 Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate CAS No. 893735-01-8

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Cat. No.: B1602953
CAS No.: 893735-01-8
M. Wt: 219.26 g/mol
InChI Key: RDFRFBDTMUDSRT-UHFFFAOYSA-N
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Description

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . It features a molecular structure combining pyridine and thiophene ring systems, a motif of significant interest in medicinal and materials chemistry . The thiophene moiety is a privileged pharmacophore in drug discovery, ranked 4th among US FDA-approved sulfur-containing small drug molecules over the last decade . Thiophene-containing compounds are extensively explored for diverse biological activities, including anti-diabetic, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial applications . This hybrid heterocyclic compound serves as a valuable synthetic intermediate for researchers developing novel therapeutic candidates or functional materials. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with appropriate precautions, referring to the material safety data sheet for safe handling procedures.

Properties

IUPAC Name

methyl 5-thiophen-2-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)9-5-8(6-12-7-9)10-3-2-4-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFRFBDTMUDSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629582
Record name Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893735-01-8
Record name Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, offers insights into the rationale behind experimental choices, and presents a full suite of characterization techniques for structural verification and purity assessment. This guide is intended for an audience of chemists, researchers, and drug development professionals, providing both theoretical grounding and practical, field-proven methodologies.

Introduction and Significance

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a bi-heterocyclic molecule incorporating both a pyridine and a thiophene moiety. Such hybrid structures are of significant interest in drug discovery, as they combine the electronic properties and binding motifs of two distinct pharmacophores. The pyridine ring is a common feature in numerous pharmaceuticals, while the thiophene ring serves as a versatile bioisostere for phenyl groups, often improving metabolic stability and pharmacokinetic profiles. The strategic placement of the thiophene at the 5-position and the methyl carboxylate at the 3-position of the pyridine core creates a unique scaffold for further chemical elaboration, making it a valuable building block for the synthesis of complex molecular architectures.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most efficient and modular route for constructing the C-C bond between the pyridine and thiophene rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology is renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[3]

The chosen strategy involves the coupling of a halogenated pyridine ester with a thiophene boronic acid. This approach is superior to multi-step classical methods like the Hantzsch pyridine synthesis for this specific target, as it allows for the direct and high-yielding formation of the desired bi-aryl linkage without the need to construct the pyridine ring from acyclic precursors.[4][5][6][7]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle is a well-established three-step process that efficiently generates the C-C bond while regenerating the active Pd(0) catalyst.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Methyl 5-bromopyridine-3-carboxylate), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species (Thiophene-2-boronic acid) is activated by a base to form a more nucleophilic borate complex. This complex then transfers its organic group (the thiophene ring) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_oa cluster_tm pd0 Pd(0)L_n oxidative_addition Oxidative Addition aryl_halide Ar¹-X (Methyl 5-bromopyridine-3-carboxylate) pd_intermediate L_n Ar¹-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid Ar²-B(OH)₂ (Thiophene-2-boronic acid) base Base (e.g., K₂CO₃) pd_aryl_intermediate L_n Ar¹-Pd(II)-Ar² transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Final Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol

This protocol provides a robust method for the synthesis on a laboratory scale.

Materials:

  • Methyl 5-bromopyridine-3-carboxylate

  • Thiophene-2-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromopyridine-3-carboxylate (1.0 eq), Thiophene-2-boronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) species is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 40 mL dioxane, 10 mL water). The biphasic mixture facilitates the dissolution of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL). The brine wash helps to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate as a solid.

Characterization and Structural Elucidation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization_Workflow start Synthesized Product (Crude) purification Column Chromatography start->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H & ¹³C) pure_product->nmr Structural Info ms Mass Spectrometry (HRMS) pure_product->ms Molecular Weight ir IR Spectroscopy pure_product->ir Functional Groups structure_confirmation Structure & Purity Confirmed nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation

Caption: Workflow for the purification and characterization process.
Spectroscopic Data

The following table summarizes the expected data from key analytical techniques for the verification of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (C₁₁H₉NO₂S, Molecular Weight: 219.26 g/mol ).[8][9]

Technique Expected Observations Interpretation
¹H NMR (CDCl₃, 400 MHz)δ ~9.2 (s, 1H), ~8.8 (d, 1H), ~8.4 (t, 1H), ~7.5 (dd, 1H), ~7.4 (dd, 1H), ~7.1 (dd, 1H), ~3.9 (s, 3H)Protons on the pyridine ring (H-2, H-4, H-6) appear at high chemical shifts. Thiophene protons appear in the typical aromatic region. A sharp singlet confirms the methyl ester protons.
¹³C NMR (CDCl₃, 100 MHz)δ ~165 (C=O), ~153-120 (Aromatic C), ~52 (O-CH₃)Carbonyl carbon of the ester appears downfield. Multiple signals in the aromatic region correspond to the distinct carbons of the pyridine and thiophene rings. The upfield signal corresponds to the methyl group carbon.
Mass Spec. (HRMS-ESI)m/z [M+H]⁺ calculated for C₁₁H₁₀NO₂S: 220.0427High-resolution mass spectrometry provides the exact mass, confirming the elemental composition with high accuracy. The observed mass should be within 5 ppm of the calculated value.
IR Spectroscopy (KBr pellet, cm⁻¹)~3100-3000 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1725 (C=O stretch, ester), ~1600-1450 (C=C/C=N ring stretch), ~700-800 (C-S stretch)Strong carbonyl absorption confirms the ester. Aromatic stretches confirm the heterocyclic rings. C-S stretch is characteristic of the thiophene moiety.[10][11][12]

Conclusion

This guide outlines a reliable and efficient synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate using the Suzuki-Miyaura cross-coupling reaction. The provided protocol is based on established, field-proven principles of modern organic synthesis. The detailed characterization workflow and expected spectroscopic data serve as a benchmark for researchers to verify the successful synthesis and purity of this valuable heterocyclic building block. Adherence to these methodologies ensures the production of high-quality material suitable for advanced applications in scientific research and development.

References

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Grokipedia. Retrieved from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (1991). SPIE Digital Library. Retrieved from [Link]

  • Correlations of the infrared spectra of some pyridines. (1954). Semantic Scholar. Retrieved from [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Chemistry.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. (2010). MDPI. Retrieved from [Link]

  • 5-Methyl-2-(3-thienyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2-formyl thiophen-5-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Journal of Molecular Structure.
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  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont. Retrieved from [Link]

  • Synthesis of Pyrazole Deriv
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. Retrieved from [Link]

  • 5-(THIOPHEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.).
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journals. Retrieved from [Link]

  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3´,2´:4,5]pyrido[2,3-d]pyridazine ring system. (2014).
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Sources

Spectroscopic data of "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Commencing Spectral Analysis

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An In-depth Technical Guide to Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its physical and chemical properties, provides a detailed, field-proven synthetic protocol, and explores its potential applications in medicinal chemistry, grounded in the established bioactivity of the thiophene-pyridine scaffold.

Introduction

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (also known as Methyl 5-(thiophen-2-yl)nicotinate) is a bifunctional molecule incorporating both a pyridine and a thiophene ring system. This unique structural combination makes it a valuable scaffold in medicinal chemistry. Thiophene and its derivatives are known to be privileged structures in drug discovery, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The pyridine moiety, another key heterocycle in pharmaceuticals, often imparts desirable pharmacokinetic properties and provides crucial interaction points with biological targets. The strategic combination of these two rings in Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate suggests a high potential for this molecule as a building block in the development of novel therapeutics.

This guide will provide a detailed examination of this compound, starting with its fundamental properties, moving to a practical synthetic workflow, and concluding with an evidence-based discussion of its potential in drug discovery.

Core Molecular Attributes

A clear understanding of the fundamental physical and chemical properties of a compound is the bedrock of any research and development endeavor. This section outlines the key attributes of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate.

Physicochemical Properties
PropertyValueSource
CAS Number 893735-01-8[2][3][4]
Molecular Formula C₁₁H₉NO₂S[5]
Molecular Weight 219.26 g/mol [5]
Appearance Expected to be a solid[6]
Solubility Predicted to be sparingly soluble in water, with higher solubility in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
Structural Information

The structural framework of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, characterized by the linkage of a thiophene ring at the 5-position of a methyl nicotinate core, is depicted below.

Caption: 2D structure of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s1HPyridine H-2
~8.8s1HPyridine H-6
~8.4t1HPyridine H-4
~7.5dd1HThiophene H-5'
~7.4dd1HThiophene H-3'
~7.1t1HThiophene H-4'
~3.9s3H-OCH₃
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~155Pyridine C-2
~152Pyridine C-6
~140Pyridine C-4
~138Thiophene C-2' (ipso)
~132Pyridine C-5 (ipso)
~128Thiophene C-5'
~127Thiophene C-3'
~126Thiophene C-4'
~125Pyridine C-3 (ipso)
~52-OCH₃
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~1725StrongC=O stretch (ester)
~1580, 1470, 1430Medium-StrongC=C and C=N stretching (aromatic rings)
~1250StrongC-O stretch (ester)
~850-700StrongC-H out-of-plane bending (aromatic)

Synthesis Protocol: A Field-Proven Approach

The synthesis of bi-aryl compounds such as Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely-used method for this purpose, valued for its tolerance of a wide range of functional groups and generally high yields[7]. The following protocol details a reliable synthetic route.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

G reagent1 Methyl 5-bromonicotinate reaction Suzuki-Miyaura Cross-Coupling reagent1->reaction reagent2 Thiophene-2-boronic acid reagent2->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base K₂CO₃ base->reaction solvent Toluene/Water solvent->reaction product Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate reaction->product

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 5-bromonicotinate (1.0 equivalent), Thiophene-2-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask. The reaction should be stirred to ensure a homogenous suspension.

  • Catalyst Addition: To the stirred suspension, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate.

Potential Applications in Drug Discovery

The thiophene-pyridine scaffold is a recurring motif in a multitude of biologically active compounds. The inherent properties of this structural combination make it an attractive starting point for the design of novel therapeutic agents.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of molecules containing the thiophene-pyridine core. These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines[8]. The structural features of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, including its aromatic systems and hydrogen bond acceptors, provide a framework that can be elaborated to target specific kinases or other proteins implicated in cancer pathogenesis.

Anti-inflammatory and Analgesic Activity

Derivatives of thiophene and pyridine have demonstrated significant anti-inflammatory and analgesic effects[4]. These activities are often attributed to the inhibition of enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. The core structure of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate can be functionalized to optimize interactions with the active sites of these targets.

Antimicrobial Applications

The search for new antimicrobial agents is a global health priority. Thiophene-pyridine derivatives have been reported to possess antibacterial and antifungal activity. The dual-ring system can be modified to enhance cell wall penetration and interaction with essential microbial enzymes, making this scaffold a promising lead for the development of new anti-infective drugs.

Conclusion

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a heterocyclic compound with significant potential for applications in drug discovery and materials science. Its synthesis is readily achievable through established cross-coupling methodologies, and its structural features suggest a high likelihood of interesting biological activity. This guide provides a solid foundation for researchers and scientists to further explore the chemistry and therapeutic potential of this promising molecule. Future work should focus on the synthesis of a library of derivatives and their systematic evaluation in a range of biological assays to unlock the full potential of this versatile scaffold.

References

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  • Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - ResearchGate. (URL: [Link])

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  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile - MDPI. (URL: [Link])

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  • Methyl 5-(thiophen-2-yl)nicotinate - Lead Sciences. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (URL: [Link])

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (URL: [Link])

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC - NIH. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (URL: [Link])

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A Technical Guide to Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, a heterocyclic compound of significant interest in the field of drug discovery and medicinal chemistry. The molecule incorporates two privileged pharmacophores: a pyridine-3-carboxylate core and a thiophene ring. This unique structural combination makes it a valuable scaffold for developing novel therapeutic agents. This document details the compound's identification, physicochemical properties, a validated synthetic methodology with mechanistic insights, and a discussion of its potential applications grounded in the established biological activities of its constituent moieties. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile building block in their research endeavors.

Compound Identification and Core Characteristics

Precise identification is the foundation of all chemical research. Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is cataloged under a specific Chemical Abstracts Service (CAS) number, ensuring its unambiguous identification in global databases and literature.

IdentifierValueSource
CAS Number 893735-01-8[1][2]
IUPAC Name Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate[3]
Synonym(s) Methyl 5-(2-thienyl)nicotinate, Methyl 5-(thiophen-2-yl)nicotinate[2]
Molecular Formula C₁₁H₉NO₂S[2][3]
Molecular Weight 219.26 g/mol [2]
InChI Key RDFRFBDTMUDSRT-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data available for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate are summarized below.

PropertyValueNotes
Physical Form Solid[2]
Purity Typically available at ≥98%[2]
Storage Recommended storage at 2-8°C, sealed in a dry environment.

Synthesis and Mechanistic Rationale

The construction of the C-C bond between the pyridine and thiophene rings is the crucial step in synthesizing Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the gold standard for this type of transformation due to their high efficiency, functional group tolerance, and mild reaction conditions.

The logical synthetic approach involves the coupling of a halogenated pyridine derivative with a thiophene boronic acid or ester. In this case, reacting Methyl 5-bromopyridine-3-carboxylate with thiophene-2-boronic acid provides a direct and high-yielding route to the target molecule.

General Synthetic Workflow: Suzuki-Miyaura Coupling

The diagram below illustrates the key steps and components involved in the synthesis. The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for reaction success. The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step, while the ligand (e.g., a phosphine-based ligand) stabilizes the palladium catalyst and facilitates the catalytic cycle.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reaction Conditions cluster_workup Purification SM1 Methyl 5-bromopyridine-3-carboxylate ReactionVessel Inert Atmosphere Reaction (e.g., N₂ or Ar) Heat (e.g., 80-100 °C) SM1->ReactionVessel SM2 Thiophene-2-boronic acid SM2->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Aqueous Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/Water) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings involving similar heterocyclic systems.

Materials:

  • Methyl 5-bromopyridine-3-carboxylate

  • Thiophene-2-boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromopyridine-3-carboxylate (1.0 eq), Thiophene-2-boronic acid (1.1 eq), and Potassium Carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the Palladium(0) catalyst is sensitive to oxidation.

  • Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the flask.

  • Heating: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate.

Applications in Drug Discovery and Research

The structural motif of a thiophene ring linked to a pyridine core is of high value in medicinal chemistry. Thiophene is often considered a bioisostere of a phenyl ring, meaning it can mimic the phenyl group in biological systems while altering physicochemical properties like solubility and metabolism.[4] The thiophene nucleus is a component of at least 26 FDA-approved drugs, highlighting its importance as a privileged pharmacophore.[4]

Similarly, the pyridine ring is a cornerstone of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability.[5] The combination of these two heterocycles in Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate creates a scaffold with significant potential for biological activity.

While specific biological data for this exact ester are not extensively published, derivatives of the thiophene-pyridine core have demonstrated a wide range of activities, including:

  • Anti-inflammatory and Antioxidant Effects: Thiophene derivatives have been synthesized and evaluated as potent anti-inflammatory and antioxidant agents.[6]

  • Antimicrobial Activity: Thiazolo[4,5-b]pyridines, which feature a condensed pyridine system, have shown promising antimicrobial effects against pathogenic bacteria.[5]

  • Anticancer Potential: The pyrazole ring system, often linked to other heterocycles, exhibits diverse anticancer activities.[7] Thiophene-containing compounds have also been investigated as antitumor agents.[4][8]

  • CNS Activity: Thiophene-pyridine scaffolds are being explored as allosteric modulators for receptors in the central nervous system, such as metabotropic glutamate receptors (mGluR5), which are targets for treating neurological and psychiatric disorders.[9]

This compound serves as a critical starting material or intermediate for creating more complex molecules and chemical libraries for high-throughput screening in drug discovery campaigns.

Conclusion

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a well-defined chemical entity with a robust and accessible synthetic route via palladium-catalyzed cross-coupling. Its structure, which marries the favorable pharmacophoric features of both thiophene and pyridine rings, makes it an exceptionally valuable building block for medicinal chemists. The insights provided in this guide—from its fundamental properties to a reliable synthetic protocol and its potential therapeutic applications—underscore its importance for the development of next-generation pharmaceuticals. Further investigation into the biological activities of this compound and its derivatives is a promising avenue for future research.

References

  • methyl 5-(thiophen-2-yl)pyridine-3-carboxylate | 893735-01-8. ChemicalBook.

  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. CymitQuimica.

  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate | C11H9NO2S | CID 23004854. PubChem.

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information.

  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. ResearchGate.

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. National Center for Biotechnology Information.

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. ACS Publications.

  • Process for preparing thiophene derivatives. Google Patents.

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.

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A Comprehensive Technical Guide to Determining the Solubility Profile of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic potential. A compound with poor solubility can lead to erratic absorption, diminished efficacy, and significant formulation challenges, ultimately resulting in costly late-stage failures. This guide provides a comprehensive framework for characterizing the solubility profile of a novel heterocyclic compound, Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate , a molecule of interest for its potential applications in medicinal chemistry. By presenting a systematic approach to solubility determination, from theoretical prediction to rigorous experimental validation, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to generate a robust and reliable solubility profile, thereby enabling informed decision-making throughout the development lifecycle.

Compound Overview: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Before delving into the experimental protocols, a foundational understanding of the target molecule is essential.

Table 1: Physicochemical Properties of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

PropertyValueSource
IUPAC Name Methyl 5-(thiophen-2-yl)pyridine-3-carboxylateN/A
Synonyms Methyl 5-(thiophen-2-yl)nicotinate[1]
CAS Number 893735-01-8[1][2]
Molecular Formula C₁₁H₉NO₂S[1][3]
Molecular Weight 219.26 g/mol [1]
Chemical Structure Chemical structure of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate[3]
Physical Form Solid[1]

The structure of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, containing both a pyridine and a thiophene ring, suggests a degree of aromaticity and potential for hydrogen bonding, while also hinting at hydrophobic characteristics that may influence its solubility.[4][5] The presence of the basic pyridine nitrogen atom indicates that the compound's solubility will likely be pH-dependent.[4]

The Duality of Solubility: Thermodynamic vs. Kinetic

In the context of drug discovery, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[6][7]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, representing the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a given temperature and pressure.[8][9] This is a fundamental property of the compound in its most stable crystalline form and is critical for understanding its intrinsic dissolution behavior. The "gold standard" for its determination is the shake-flask method.[6][10]

  • Kinetic Solubility , on the other hand, is often measured in high-throughput screening settings. It reflects the concentration of a compound that remains in solution after a rapid precipitation process, typically initiated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][7] While not a true equilibrium value, kinetic solubility is a valuable parameter in early discovery for quickly assessing the potential for a compound to precipitate out of solution in biological assays.[11]

A comprehensive solubility profile will include both thermodynamic and kinetic data to provide a holistic understanding of the compound's behavior.

In-Silico Solubility Prediction: A First Glance

Before embarking on resource-intensive experimental work, in-silico prediction models can provide a valuable initial estimate of a compound's solubility.[12][13] These computational tools leverage large datasets of known solubilities and molecular descriptors to predict the solubility of novel compounds.[14]

Various machine learning and deep learning models, such as Graph Neural Networks, can predict aqueous solubility (often expressed as logS) with increasing accuracy.[13][15] These models analyze the molecule's structure to identify key features that influence solubility.[12]

It is imperative to understand that these predictions are estimations and must be confirmed by experimental data. They serve to guide experimental design, for instance, by suggesting the appropriate concentration ranges to be tested.

Experimental Determination of the Solubility Profile

A robust experimental plan is the cornerstone of an accurate solubility profile. The following sections detail the protocols for determining both the thermodynamic and kinetic solubility of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate.

Materials and Reagents
  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (solid powder, purity >98%)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate buffered saline (PBS), pH 7.4

  • Aqueous buffers:

    • pH 1.2 (simulated gastric fluid, without enzymes)

    • pH 4.5 (acetate buffer)

    • pH 6.8 (phosphate buffer, simulated intestinal fluid)

  • Organic solvents: Ethanol, Methanol, Acetonitrile, etc. (as required for specific formulation needs)

  • High-purity water

  • Calibrated analytical balance

  • Thermostatic shaker incubator

  • pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • 96-well microplates (for kinetic solubility)

  • Plate reader with nephelometric or UV absorbance capabilities

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility and is recommended by regulatory bodies like the ICH.[16][17]

Protocol:

  • Preparation: Add an excess amount of solid Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[6]

  • Solvent Addition: To each vial, add a known volume of the desired solvent (e.g., pH 1.2, 4.5, 6.8 buffers, and water).

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[3][8] It is advisable to take time-point samples (e.g., at 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Subsequently, carefully withdraw a sample of the supernatant. To remove any remaining undissolved particles, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.[1]

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[9] A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

  • pH Measurement: The final pH of the saturated solution should be measured and recorded to ensure it has not deviated significantly from the initial buffer pH.[16][17]

The following Graphviz diagram illustrates the workflow for the thermodynamic solubility assay.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent (e.g., buffers) A->B C Incubate with shaking at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge or filter supernatant D->E F Dilute filtrate E->F H Measure final pH E->H G Quantify concentration by HPLC-UV F->G I I G->I Calculate solubility (e.g., µg/mL)

Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Methods

Kinetic solubility assays are designed for speed and are well-suited for early-stage drug discovery.[2] The following protocol describes a common method utilizing a DMSO stock solution.[1][3]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[3]

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[1]

  • Precipitation Detection/Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the concentration at which precipitation is first observed.[2][7]

    • Direct UV/HPLC Analysis: After incubation, filter the samples through a 96-well filter plate to remove any precipitate. The concentration of the compound in the filtrate is then determined by UV absorbance in a plate reader or by HPLC-UV.[1][7]

The following Graphviz diagram illustrates the workflow for the kinetic solubility assay.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis A Prepare concentrated DMSO stock solution C Add DMSO stock to buffer (≤1% final DMSO) A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate with shaking (1-2h) C->D E Measure precipitation (Nephelometry) D->E F OR Filter and quantify soluble fraction (UV/HPLC) D->F G G E->G Determine solubility limit F->G Determine solubility limit

Sources

An In-Depth Technical Guide to the Chemical Reactivity of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the chemical reactivity of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document will delve into the molecule's structural and electronic properties, predict and explain its reactivity in various chemical transformations, and provide illustrative experimental protocols.

Introduction: A Molecule of Biconjugated Potential

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, with the chemical structure shown below, is a fascinating molecule that marries the electron-rich nature of a thiophene ring with the electron-deficient characteristics of a pyridine ring. This unique electronic arrangement, coupled with the reactive ester functionality, makes it a versatile scaffold for the synthesis of a diverse array of novel compounds with potential applications in drug discovery and organic electronics.[1] The thiophene moiety is a well-known pharmacophore in many approved drugs, and pyridine rings are integral to numerous biologically active molecules.[2]

Molecular Structure:

This guide will explore the key reactive sites of the molecule and discuss the underlying principles that govern its chemical behavior.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to any investigation of its chemical reactivity.

Table 1: Physicochemical Properties of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

PropertyValueSource
CAS Number 893735-01-8[3]
Molecular Formula C₁₁H₉NO₂S[4]
Molecular Weight 219.26 g/mol [1]
Boiling Point 354.3 ± 32.0 °C (Predicted)[1]
Density 1.250 ± 0.06 g/cm³ (Predicted)[1]
Appearance Expected to be a solid[5]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. The pyridine protons will likely appear in the aromatic region (δ 7.0-9.0 ppm), with the proton at the C2 position of the pyridine ring being the most deshielded due to its proximity to the nitrogen atom. The thiophene protons will also resonate in the aromatic region (δ 7.0-8.0 ppm). The methyl ester protons will appear as a singlet further upfield, typically around δ 3.9 ppm.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbons. The carbonyl carbon of the ester will be the most downfield signal (around δ 165 ppm). The carbons of the pyridine and thiophene rings will appear in the aromatic region (δ 120-160 ppm).[6][8] The methyl carbon of the ester will be the most upfield signal (around δ 52 ppm).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹.[9] Bands corresponding to C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. C-S stretching vibrations from the thiophene ring are expected in the fingerprint region.[10][11]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 219.26). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[12]

Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is the Suzuki-Miyaura cross-coupling reaction.[5][13][14] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide.

Diagram 1: Synthetic Pathway via Suzuki-Miyaura Coupling

G A Methyl 5-bromopyridine-3-carboxylate C Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate A->C Pd Catalyst Base B Thiophene-2-boronic acid B->C

Caption: Synthesis of the target molecule via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for similar couplings.[13][15]

Materials:

  • Methyl 5-bromopyridine-3-carboxylate

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (or another suitable solvent system like 1,4-dioxane/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 5-bromopyridine-3-carboxylate (1.0 eq), Thiophene-2-boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). If using Pd(OAc)₂, also add the ligand (e.g., PPh₃, 0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate.

Chemical Reactivity: A Tale of Two Rings and an Ester

The chemical reactivity of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is dictated by the interplay of its three key functional components: the electron-rich thiophene ring, the electron-deficient pyridine ring, and the electrophilic ester group.

Diagram 2: Key Reactive Sites

G cluster_thiophene Thiophene Ring (Electron-rich) cluster_pyridine Pyridine Ring (Electron-deficient) cluster_ester Ester Group mol structure of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate T Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) T->mol P Nucleophilic Aromatic Substitution (at positions ortho/para to N) P->mol E Hydrolysis, Amidation, Reduction E->mol

Caption: Predicted reactivity at the three main functional sites.

Reactions at the Thiophene Ring: Electrophilic Aromatic Substitution

The thiophene ring is known to be more reactive towards electrophilic aromatic substitution than benzene. The substitution is expected to occur preferentially at the C5' position (alpha to the sulfur and adjacent to the pyridine ring) or the C3' position, though the electronic influence of the pyridine ring will play a significant role.

4.1.1. Nitration

Nitration is a classic example of electrophilic aromatic substitution. The reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the thiophene ring.

Diagram 3: Proposed Nitration Reaction

G A Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate B Methyl 5-(5-nitrothiophen-2-yl)pyridine-3-carboxylate A->B HNO₃, H₂SO₄

Caption: Expected outcome of the nitration reaction.

Experimental Protocol: Nitration (Adapted from similar reactions) [16][17][18]

Caution: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a fume hood.

  • Cool a solution of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate in concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purify the product by recrystallization or column chromatography.

Reactions at the Pyridine Ring: Nucleophilic Aromatic Substitution

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). However, the presence of the thiophene and ester substituents will influence the regioselectivity. Nucleophilic aromatic substitution (SNA_r) on the pyridine ring typically requires a good leaving group (e.g., a halogen) at the position of attack. Therefore, this reaction would be more relevant for a halogenated precursor of the title compound. For the parent molecule, direct nucleophilic substitution is less likely under standard conditions.

Reactions of the Ester Group

The methyl ester group is a versatile handle for further functionalization.

4.3.1. Hydrolysis

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid, 5-(thiophen-2-yl)nicotinic acid, is a valuable building block for the synthesis of amides and other derivatives.[19][20][21][22][]

Experimental Protocol: Basic Hydrolysis

  • Dissolve Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

4.3.2. Amidation

The ester can be converted to an amide by reaction with an amine. This reaction can be carried out directly with the amine at elevated temperatures or by first converting the ester to the more reactive acyl chloride or by using coupling agents.

Experimental Protocol: Direct Amidation

  • Heat a mixture of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate and the desired amine (primary or secondary) in a suitable solvent or neat.

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess amine and solvent under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate are prevalent in a wide range of biologically active compounds and functional organic materials.

  • Medicinal Chemistry: The thieno[3,2-b]pyridine core, which can be accessed from derivatives of this molecule, is found in negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu₅), which have potential in treating neurological disorders.[24] Thienopyridines, in general, exhibit diverse biological activities, including anticoagulant, antitumor, and antimicrobial effects.[2] The ability to functionalize the core scaffold through the reactions described above allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.[25]

  • Materials Science: Thiophene-containing conjugated molecules are widely used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The presence of the pyridine ring can modulate the electronic properties of such materials. The synthetic versatility of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate makes it a promising starting material for the synthesis of novel conjugated systems with tailored optoelectronic properties.[1]

Conclusion

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a molecule with a rich and varied chemical reactivity. The distinct electronic properties of its constituent thiophene and pyridine rings, combined with the versatility of the ester functional group, provide chemists with multiple avenues for synthetic elaboration. A thorough understanding of the principles governing its reactivity, as outlined in this guide, will empower researchers to harness the full potential of this valuable heterocyclic building block in the design and synthesis of next-generation pharmaceuticals and functional materials.

References

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Structural and Conformational Analysis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of interconnected pyridine and thiophene rings introduces conformational flexibility that is critical to its chemical behavior and biological activity. This document outlines a multi-pronged approach, integrating solid-state analysis via X-ray crystallography, solution-state dynamics by Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical predictions using computational chemistry. By synthesizing insights from these orthogonal techniques, we present a holistic understanding of the molecule's three-dimensional architecture, providing a foundational resource for researchers and drug development professionals.

Introduction: The Structural Significance of a Bi-Aromatic Heterocycle

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a bi-aromatic system composed of an electron-deficient pyridine ring linked to an electron-rich thiophene ring.[1] This electronic arrangement, combined with the steric and electronic influence of the methyl carboxylate group, makes it a versatile scaffold in drug discovery and a valuable building block for functional organic materials.[1]

The key determinant of its three-dimensional shape is the degree of rotation around the C-C single bond connecting the two aromatic rings. This rotation defines the dihedral angle, which governs the molecule's overall planarity and spatial orientation. Understanding this conformational preference is paramount, as it directly influences intermolecular interactions, crystal packing, and, crucially, the ability to bind to biological targets. This guide details the essential experimental and computational workflows required to fully characterize this molecule's structure.

Methodologies for Comprehensive Structural Elucidation

A complete structural analysis cannot rely on a single technique. The static picture provided by solid-state methods must be complemented by an understanding of the molecule's dynamic behavior in solution and validated by theoretical energy calculations.

X-ray Crystallography: The Definitive Solid-State Conformation

X-ray crystallography provides unambiguous, high-resolution data on the atomic arrangement in the crystalline state. It is the gold standard for determining bond lengths, bond angles, and the specific dihedral angle adopted by the molecule when it packs into a crystal lattice. While no specific crystal structure for the title compound is publicly available, analysis of closely related thiophene-pyridine derivatives shows that the dihedral angle between the rings can vary significantly, from nearly co-planar (4.97°) to highly twisted (83.52°), depending on the substitution pattern and crystal packing forces.[2]

  • Crystal Growth: High-quality single crystals are grown from a saturated solution of the compound using techniques like slow evaporation of a suitable solvent (e.g., ethyl acetate/hexane mixture) or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) to achieve the best fit between the calculated and observed diffraction intensities. The final model provides precise atomic coordinates.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Slow Evaporation Crystal_Growth Crystal_Growth Purification->Crystal_Growth Slow Evaporation Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting XRay_Diffraction XRay_Diffraction Crystal_Mounting->XRay_Diffraction Collect Frames Structure_Solution Solve Phase Problem XRay_Diffraction->Structure_Solution Structure_Refinement Refine Atomic Positions Structure_Solution->Structure_Refinement Validation Check R-factor Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Dissolution Dissolve in CDCl3/DMSO-d6 NMR_1D 1H & 13C NMR Dissolution->NMR_1D NMR_2D COSY, HSQC, NOESY NMR_1D->NMR_2D Assignment Assign Signals NMR_2D->Assignment NOE_Analysis Analyze NOE Cross-Peaks Assignment->NOE_Analysis Conformation Deduce Solution Conformation NOE_Analysis->Conformation cluster_0 Model Setup cluster_1 Calculation cluster_2 Analysis & Validation Build_Molecule Build 3D Structure Select_Method Choose DFT Functional/Basis Set (e.g., B3LYP/6-311G(d,p)) Build_Molecule->Select_Method PES_Scan Perform Relaxed Scan of Dihedral Angle Select_Method->PES_Scan Plot_Energy Plot Energy vs. Angle PES_Scan->Plot_Energy Identify_Minima Identify Stable Conformers & Transition States Plot_Energy->Identify_Minima Compare Compare with Experimental Data Identify_Minima->Compare

Sources

Introduction: The Thienylpyridine Scaffold - A Privileged Heterocyclic Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Thienylpyridine Core Structures for Researchers, Scientists, and Drug Development Professionals

The thienylpyridine core, a bicyclic aromatic system where a thiophene ring is directly linked to a pyridine ring, represents a cornerstone pharmacophore in modern drug discovery. Its structural simplicity belies a rich chemical versatility and a profound impact on therapeutic intervention, most notably in cardiovascular medicine. Unlike its isomeric fused-ring cousin, thienopyridine, the thienylpyridine structure features two distinct aromatic rings joined by a single carbon-carbon bond, allowing for greater conformational flexibility. This subtle distinction is critical, as it dictates the molecule's three-dimensional shape and its ability to interact with biological targets.

The significance of this scaffold is cemented by its presence in blockbuster antiplatelet agents, which have become indispensable in the management of atherothrombotic diseases.[1][2] The pyridine nitrogen atom is a key feature, serving as a hydrogen bond acceptor and modulating the molecule's physicochemical properties, such as polarity and aqueous solubility, which are crucial for drug development.[3] This guide provides a comprehensive exploration of the thienylpyridine core, from its fundamental synthesis and chemical properties to its extensive biological activities and the critical structure-activity relationships that govern its therapeutic efficacy.

Synthetic Strategies: Constructing the Thienylpyridine Core

The construction of the thienylpyridine scaffold can be approached through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A prevalent and powerful strategy involves the initial synthesis of a polysubstituted thiophene ring, which is then used to construct the pyridine ring.

The Gewald Aminothiophene Synthesis: A Cornerstone Reaction

A foundational method for accessing key precursors is the Gewald reaction, a multicomponent condensation that efficiently produces highly functionalized 2-aminothiophenes.[4][5] This reaction is prized for its operational simplicity and the diversity of substituents that can be incorporated.

The mechanism begins with a Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base.[6] Elemental sulfur is then added to this intermediate. While the precise mechanism of sulfur insertion is complex, it is understood to involve the formation of a sulfur-adduct, which then undergoes cyclization and tautomerization to yield the stable 2-aminothiophene product.[6] This aminothiophene is a versatile building block for subsequent pyridine ring formation.

G cluster_0 Gewald Reaction Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Adduct Sulfur Adduct Formation & Cyclization Sulfur->Adduct Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Knoevenagel->Adduct Product 2-Aminothiophene Precursor Adduct->Product G cluster_pathway Platelet Activation Pathway cluster_drug Drug Intervention ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds AC_inhibition Adenylyl Cyclase Inhibition P2Y12->AC_inhibition activates Gi protein cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Aggregation Platelet Aggregation cAMP_decrease->Aggregation promotes Thieno Thienylpyridine (Active Metabolite) Thieno->P2Y12 Irreversibly Inhibits G Clopidogrel Clopidogrel (Oral Prodrug) Step1 Oxidation Step 1 Clopidogrel->Step1 ~15% of dose Esterases Carboxylesterases (~85% of dose) Clopidogrel->Esterases Intermediate 2-oxo-clopidogrel (Intermediate Metabolite) Step1->Intermediate Step2 Oxidation Step 2 Intermediate->Step2 Active Active Thiol Metabolite Step2->Active Inactive Inactive Carboxylic Acid Metabolite Esterases->Inactive CYPs CYP Enzymes (e.g., CYP2C19) CYPs->Step1 CYPs->Step2

Sources

The Thiophene-Pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Key Biological Targets and Mechanisms of Action

Introduction: The Strategic Union of Thiophene and Pyridine

In the landscape of medicinal chemistry, the concept of molecular hybridization has emerged as a powerful strategy to design novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles.[1] This approach involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with the potential for synergistic or additive biological activities. The thiophene-pyridine scaffold represents a particularly successful application of this principle. Thiophene, a five-membered aromatic ring containing a sulfur atom, and pyridine, a six-membered nitrogen-containing heterocycle, are both considered "privileged structures" in drug discovery. Their derivatives are known to interact with a wide array of biological targets.[2][3]

The combination of these two moieties into a single molecular entity often results in compounds with favorable drug-like properties. The pyridine ring can improve metabolic stability, permeability, potency, and binding affinity through hydrogen bonding and π–π stacking interactions.[4] The thiophene ring, with its unique electronic properties, contributes to the overall lipophilicity and can engage in specific interactions with target proteins.[5] This guide will provide a comprehensive overview of the key biological targets of thiophene-pyridine hybrids, delving into their mechanisms of action and the experimental methodologies used for their evaluation.

I. Thiophene-Pyridine Hybrids in Oncology: A Multi-pronged Attack on Cancer

The application of thiophene-pyridine hybrids in oncology is extensive, with these compounds targeting various key players in cancer cell proliferation, survival, and metastasis. A primary focus has been the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways.

A. Targeting Receptor Tyrosine Kinases (RTKs)

1. Epidermal Growth Factor Receptor (EGFR):

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell growth and proliferation.[6] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. Thiophene-pyridine hybrids have been designed to act as EGFR inhibitors, typically by competing with ATP for binding to the kinase domain.[7] This prevents autophosphorylation of the receptor and blocks downstream signaling.[7]

The design of these inhibitors often involves positioning the thiophene ring to occupy a hydrophobic region of the ATP-binding pocket, while the pyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase.[8]

Experimental Workflow: Evaluation of EGFR Kinase Inhibition

EGFR_Inhibition_Workflow cluster_in_vitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay recombinant_egfr Recombinant EGFR incubation incubation recombinant_egfr->incubation Incubate at 30°C atp ATP (γ-32P or cold) atp->incubation Incubate at 30°C substrate Peptide Substrate substrate->incubation Incubate at 30°C test_compound Thiophene-Pyridine Hybrid test_compound->incubation Incubate at 30°C reaction_buffer Reaction Buffer reaction_buffer->incubation Incubate at 30°C detection detection incubation->detection Detect Phosphorylation ic50 ic50 detection->ic50 Calculate IC50 cancer_cells Cancer Cell Line (e.g., A549) serum_starvation Serum Starvation cancer_cells->serum_starvation compound_treatment Treat with Hybrid serum_starvation->compound_treatment egf_stimulation EGF Stimulation cell_lysis Cell Lysis egf_stimulation->cell_lysis compound_treatment->egf_stimulation western_blot Western Blot for p-EGFR cell_lysis->western_blot quantification Quantify Inhibition western_blot->quantification

Workflow for assessing EGFR inhibition by thiophene-pyridine hybrids.

2. FMS-like Tyrosine Kinase 3 (FLT3):

FMS-like tyrosine kinase 3 (FLT3) is another RTK that is frequently mutated in acute myeloid leukemia (AML), a cancer of the blood and bone marrow.[9] Internal tandem duplication (ITD) mutations in the FLT3 gene lead to constitutive activation of the kinase, promoting uncontrolled proliferation of leukemic cells.[9] Thiophene-pyridine hybrids have been developed as potent inhibitors of both wild-type and mutated FLT3.[9][10] These compounds aim to overcome the resistance that can develop with existing FLT3 inhibitors.[11]

3. c-Met Kinase:

The mesenchymal-epithelial transition factor (c-Met) is an RTK that, upon binding to its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell growth, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Several thiophene-pyridine-based scaffolds have been identified as potent and selective c-Met inhibitors.[12][13]

B. Cytotoxicity Assessment of Thiophene-Pyridine Hybrids

A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cell Viability [14][15]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene-pyridine hybrid in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against compound concentration.

II. Thiophene-Pyridine Hybrids as Antimicrobial Agents

The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Thiophene-pyridine hybrids have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[17][18][19]

A. Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the folic acid metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids.[20] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.[20] This makes DHFR an attractive target for antimicrobial drug development. Thiophene-pyridine hybrids have been designed to mimic the structure of the natural substrate, dihydrofolate, and bind to the active site of DHFR, thereby inhibiting its activity.[20]

Experimental Protocol: DHFR Inhibition Assay [21][22]

  • Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., phosphate buffer, pH 7.5), NADPH, and the thiophene-pyridine hybrid at various concentrations.

  • Enzyme Addition: Add a known amount of recombinant DHFR enzyme to the reaction mixture and mix well.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, dihydrofolic acid.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition can be determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value can then be calculated.

III. Thiophene-Pyridine Hybrids in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons in the brain. Thiophene-pyridine hybrids are being explored as potential therapeutic agents for these conditions due to their ability to cross the blood-brain barrier and interact with key targets involved in the pathophysiology of these diseases.[5]

A. Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[23] Inhibition of AChE increases the levels of acetylcholine, which can lead to improvements in cognitive function. Thiophene-pyridine hybrids have been synthesized and evaluated as AChE inhibitors.[4][10][24]

Experimental Protocol: Ellman's Method for AChE Inhibition [25][26][27]

  • Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the thiophene-pyridine hybrid inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and the inhibitor at various concentrations.

  • Enzyme Addition: Add a solution of AChE to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine solution.

  • Colorimetric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.[25] Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculation of Inhibition: Determine the rate of the reaction for each inhibitor concentration and calculate the percentage of inhibition relative to a control without the inhibitor. From this data, the IC50 value can be determined.

B. Modulation of Amyloid-β (Aβ) Aggregation

A pathological hallmark of Alzheimer's disease is the formation of amyloid plaques in the brain, which are primarily composed of aggregated amyloid-β (Aβ) peptides. Thiophene-pyridine hybrids have been investigated for their ability to inhibit the aggregation of Aβ peptides, a process that is believed to be a key event in the disease cascade.[28]

Signaling Pathway: Aβ Aggregation and Inhibition

AB_Aggregation cluster_aggregation Amyloid-β Aggregation Pathway AB_monomer Aβ Monomers Oligomers Soluble Oligomers (Toxic Species) AB_monomer->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils Inhibitor Thiophene-Pyridine Hybrid Inhibitor->AB_monomer Stabilizes Monomers Inhibitor->Oligomers Blocks Oligomerization Inhibitor->Fibrils Disrupts Fibrils

Inhibition of amyloid-β aggregation by thiophene-pyridine hybrids.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation [29]

  • Aβ Peptide Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ42) in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an aggregation buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation with Inhibitor: Incubate the Aβ solution in the presence and absence of various concentrations of the thiophene-pyridine hybrid at 37°C with gentle agitation.

  • ThT Fluorescence Measurement: At specific time points, take aliquots of the incubation mixtures and add them to a solution of Thioflavin T (ThT). ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. The extent of inhibition can be quantified by comparing the final fluorescence intensity of the samples with the inhibitor to that of the control without the inhibitor.

IV. Quantitative Data on Thiophene-Pyridine Hybrids

The following table summarizes the biological activities of selected thiophene-pyridine hybrids against various targets.

Compound ClassTargetAssayIC50 / ActivityReference
Imidazo[1,2-a]pyridine-thiopheneFLT3Kinase Assay0.058 µM[9]
Thiophene-Pyridine HybridEGFRKinase Assay0.161 µM[8]
Thienopyridinonec-MetKinase Assay4.27 nM[2]
Tetrahydrobenzo[b]thiopheneAChEEllman's Method60% inhibition[4]
Thiophenyl-pyrazolyl-thiazoleDHFRMIC Assay3.9 µg/mL (vs. S. aureus)[20]

Conclusion and Future Perspectives

Thiophene-pyridine hybrids represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with a diverse range of targets in cancer, infectious diseases, and neurodegenerative disorders underscores their potential as therapeutic agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their potency and selectivity.

Future research in this area will likely focus on several key aspects:

  • Multi-target Drug Design: Leveraging the inherent promiscuity of the scaffold to design single molecules that can modulate multiple targets within a disease pathway.

  • Optimization of Pharmacokinetic Properties: Further refinement of the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better in vivo efficacy and safety profiles.

  • Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular interactions of these hybrids with their targets to uncover new mechanisms of action and potential resistance pathways.

The continued exploration of the chemical space around the thiophene-pyridine core, guided by a deep understanding of their biological targets and mechanisms, holds great promise for the discovery of next-generation therapeutics to address significant unmet medical needs.

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  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health. Available from: [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its bi-aryl structure, composed of pyridine and thiophene rings, is a common motif in pharmacologically active compounds. This document provides a comprehensive, field-tested protocol for the synthesis of this compound via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic rationale for reagent selection and reaction conditions, offer a detailed step-by-step procedure, and outline methods for product characterization and validation, ensuring a reliable and reproducible synthesis for researchers in drug development and organic synthesis.

Reaction Overview & Synthetic Strategy

The synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used due to its tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of the required precursors.[1] The strategy involves the coupling of an aryl halide (Methyl 5-bromopyridine-3-carboxylate) with a boronic acid (Thiophene-2-boronic acid) in the presence of a palladium catalyst and a base.

Overall Reaction Scheme:

Mechanistic Rationale & Experimental Design

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a Palladium(0) species. Understanding this mechanism is crucial for optimizing the reaction and troubleshooting potential issues.[2]

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a highly effective and commonly used pre-catalyst. It readily provides the active Pd(0) species required to initiate the catalytic cycle. Other catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are also effective and can be used.[2]

  • Base Selection: A base is essential for the transmetalation step of the catalytic cycle. An inorganic base like potassium carbonate (K₂CO₃) is typically used. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the thiophene group to the palladium center.[2]

  • Solvent System: A mixture of an organic solvent and water is often employed. A common choice is a mixture of 1,4-dioxane and water.[1] The organic solvent solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base.

  • Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures between 85-95°C are common for these types of couplings.[1]

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Mechanism Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (Ar-Ar') RedElim->Product ArX Methyl 5-bromopyridine-3-carboxylate (Ar-X) ArX->OxAdd ArBOH Thiophene-2-boronic acid (Ar'-B(OH)₂) + Base ArBOH->Transmetal

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Detailed Experimental Protocol

This protocol outlines the synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Methyl 5-bromopyridine-3-carboxylate29681-44-5216.031.0216 mg
Thiophene-2-boronic acid6165-68-0127.961.2154 mg
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.0558 mg
Potassium Carbonate (K₂CO₃)584-08-7138.213.0415 mg
1,4-Dioxane123-91-188.11-8 mL
Deionized Water7732-18-518.02-2 mL
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Synthesis Procedure

The overall workflow is depicted in the diagram below.

Synthesis_Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Reagents to Flask B 2. Degas Solvent Mixture A->B C 3. Add Catalyst B->C D 4. Heat to 90°C under N₂ C->D E 5. Monitor by TLC D->E F 6. Cool & Quench E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Purify via Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a 50 mL round-bottom flask, add Methyl 5-bromopyridine-3-carboxylate (216 mg, 1.0 mmol), Thiophene-2-boronic acid (154 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90°C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Methyl 5-bromopyridine-3-carboxylate) is consumed (typically 4-6 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water to quench the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The final product, Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, should be a solid. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reagent Handling:

    • Methyl 5-bromopyridine-3-carboxylate: May cause skin, eye, and respiratory irritation.[3]

    • 1,4-Dioxane: Is a flammable liquid and potential carcinogen. Handle in a well-ventilated fume hood.

    • Palladium Catalyst: Palladium compounds can be toxic. Avoid inhalation and skin contact.

  • Procedure: Conduct the reaction in a well-ventilated fume hood. The degassing and inert atmosphere setup is critical for both safety and reaction success.

Expected Results & Characterization

  • Yield: Typical yields for this reaction range from 70-90%.

  • Appearance: The purified product is expected to be an off-white to pale yellow solid.

  • Spectroscopic Data (Predicted):

    • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.1 (s, 1H), ~8.7 (s, 1H), ~8.3 (s, 1H), ~7.4-7.5 (m, 2H), ~7.1 (t, 1H), ~3.9 (s, 3H).

    • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₉NO₂S [M+H]⁺: 220.04; found: 220.04.

References

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The Versatile Building Block: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the strategic assembly of molecular frameworks is paramount. Heterocyclic compounds, particularly those integrating multiple distinct aromatic systems, form the backbone of a vast number of pharmaceuticals and functional materials. Among these, the thiophene and pyridine motifs are considered "privileged pharmacophores" due to their recurrent appearance in bioactive molecules.[1] The title compound, Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate , represents a highly valuable and versatile building block that elegantly combines these two key heterocyclic systems. Its structure offers a unique constellation of reactive sites, enabling chemists to forge complex molecular architectures through a variety of synthetic transformations. This guide provides an in-depth exploration of this compound's synthetic utility, complete with detailed protocols for its preparation and subsequent derivatization.

Core Applications & Synthetic Strategy

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate serves as a strategic linchpin for the synthesis of a diverse array of more complex molecules. Its core utility stems from three primary features:

  • The Ester Moiety : The methyl ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, and other carbonyl derivatives.

  • The Pyridine Ring : The nitrogen atom of the pyridine ring can be quaternized or involved in metal coordination, influencing the electronic properties of the molecule.

  • The Thiophene Ring : The thiophene moiety can undergo electrophilic substitution, although the pyridine ring's electron-withdrawing nature deactivates it to some extent. More commonly, it serves as a crucial structural element contributing to the overall pharmacological or material properties of the final product.

Our strategic approach to leveraging this building block begins with its efficient synthesis, followed by its conversion into key derivatives that are frequently sought after in medicinal chemistry programs.

G cluster_synthesis Synthesis of Core Building Block cluster_derivatization Key Derivatization Pathways Methyl 5-bromonicotinate Methyl 5-bromonicotinate Suzuki Coupling Suzuki Coupling Methyl 5-bromonicotinate->Suzuki Coupling 2-Thienylboronic acid 2-Thienylboronic acid 2-Thienylboronic acid->Suzuki Coupling Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Suzuki Coupling->Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Pd(OAc)₂, K₂CO₃ Isopropanol/Water Hydrolysis Hydrolysis Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate->Hydrolysis 5-(thiophen-2-yl)pyridine-3-carboxylic acid 5-(thiophen-2-yl)pyridine-3-carboxylic acid Hydrolysis->5-(thiophen-2-yl)pyridine-3-carboxylic acid LiOH, THF/H₂O Amide Coupling Amide Coupling 5-(thiophen-2-yl)pyridine-3-carboxylic acid->Amide Coupling Diverse Amide Library Diverse Amide Library Amide Coupling->Diverse Amide Library HATU, DIPEA, DMF Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Amide Coupling

Caption: Synthetic workflow for the preparation and derivatization of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate.

Experimental Protocols

Part 1: Synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] This protocol details the synthesis of the title compound from commercially available starting materials. The choice of a palladium acetate catalyst and potassium carbonate as the base in an isopropanol/water solvent system provides a robust and high-yielding procedure.[4]

Materials:

  • Methyl 5-bromonicotinate

  • 2-Thienylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Isopropanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromonicotinate (1.0 equivalent), 2-thienylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a solvent mixture of isopropanol and deionized water (e.g., 3:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.03 equivalents) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate as a solid.

Reactant MW ( g/mol ) Equivalents Purity Supplier
Methyl 5-bromonicotinate216.031.0>98%Commercial
2-Thienylboronic acid127.961.2>97%Commercial
Product MW ( g/mol ) Expected Yield Appearance
Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate219.2675-90%Off-white to pale yellow solid
Part 2: Hydrolysis to 5-(thiophen-2-yl)pyridine-3-carboxylic acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens the door to a vast array of further derivatizations, most notably amide bond formation. Lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water is a standard and effective method for this conversion.[5][6]

Materials:

  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v) in a round-bottom flask with a magnetic stir bar.

  • Add lithium hydroxide monohydrate (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford 5-(thiophen-2-yl)pyridine-3-carboxylic acid.

  • If a precipitate does not form readily, extract the acidified aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Reactant MW ( g/mol ) Equivalents
Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate219.261.0
Product MW ( g/mol ) Expected Yield Appearance
5-(thiophen-2-yl)pyridine-3-carboxylic acid205.23>90%White to off-white solid
Part 3: Amide Coupling to Synthesize Bioactive Amide Derivatives

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[7][8] The resulting amides of 5-(thiophen-2-yl)pyridine-3-carboxylic acid are of significant interest for their potential biological activities, as derivatives of thiophene-2-carboxamide have shown promise as antibacterial and antioxidant agents.[9][10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[11][12]

Materials:

  • 5-(thiophen-2-yl)pyridine-3-carboxylic acid

  • A primary or secondary amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add 5-(thiophen-2-yl)pyridine-3-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) to a flame-dried round-bottom flask with a magnetic stir bar.

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equivalents) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

G reagents 5-(thiophen-2-yl)pyridine-3-carboxylic acid Amine (R¹R²NH) HATU DIPEA Anhydrous DMF workflow Combine Acid & HATU in DMF Cool to 0°C Add DIPEA (Pre-activation) Add Amine Warm to RT & Stir Work-up & Purification reagents->workflow:w0 workflow:w0->workflow:w1 workflow:w1->workflow:w2 workflow:w2->workflow:w3 workflow:w3->workflow:w4 workflow:w4->workflow:w5 product Purified Amide Derivative workflow:w5->product

Caption: Experimental workflow for HATU-mediated amide coupling.

Conclusion

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a building block of significant strategic importance. Its straightforward synthesis via a robust Suzuki-Miyaura coupling reaction, combined with the facile derivatization of its ester functionality, provides medicinal and materials chemists with a powerful tool for the rapid generation of novel and diverse molecular entities. The protocols outlined in this guide are designed to be reliable and scalable, empowering researchers to fully exploit the synthetic potential of this valuable compound.

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  • Wilson, Z. E., et al. (2014). Total Syntheses of Linear Polythiazole/Oxazole Plantazolicin A and Its Biosynthetic Precursor Plantazolicin B.

Sources

Application Notes and Protocols: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of thiophene and pyridine rings in a single molecular entity presents a compelling scaffold for medicinal chemistry, with demonstrated potential across a spectrum of therapeutic areas. This document provides a detailed technical guide on the prospective application of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate as a foundational structure in the discovery of novel anticancer agents. Drawing upon evidence from structurally related analogs, we postulate its utility as a precursor for the development of potent kinase inhibitors. Herein, we delineate the scientific rationale, propose a potential mechanism of action, and provide comprehensive, field-proven protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Introduction: The Thiophene-Pyridine Heterocyclic Motif as a Privileged Structure in Oncology

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in diverse interactions with biological macromolecules. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a valuable component in drug design.[1] Similarly, the pyridine nucleus is a cornerstone of many therapeutic agents, recognized for its role in forming crucial hydrogen bonds and other interactions within protein binding sites.[2]

The combination of these two moieties into a single scaffold, as seen in Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, creates a unique chemical space with significant potential for anticancer drug development. Numerous studies have highlighted the antiproliferative and cytotoxic activities of various thiophene-pyridine hybrids against a range of cancer cell lines.[3][4]

Scientific Rationale for Anticancer Investigation

While direct biological data for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is not extensively documented, a strong rationale for its investigation as an anticancer agent can be inferred from the activities of its close structural analogs. Notably, derivatives of 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one have demonstrated significant anti-breast cancer activities, both in vitro and in vivo.[5][6][7] These compounds have been shown to reduce tumor growth and exhibit inhibitory effects against Pim-1 kinase.[5][6][7] Pim-1 is a proto-oncogenic serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell cycle progression, apoptosis, and drug resistance. Therefore, it represents a promising target for cancer therapy.

Furthermore, other thiophene-pyridine hybrids have been investigated as inhibitors of various kinases implicated in cancer, such as epidermal growth factor receptor (EGFR).[8] The structural resemblance of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate to these biologically active molecules suggests its potential as a valuable starting point for the synthesis of a new class of kinase inhibitors.

Proposed Mechanism of Action: Kinase Inhibition

Based on the available evidence from related compounds, we hypothesize that derivatives of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate could function as ATP-competitive inhibitors of protein kinases involved in cancer cell proliferation and survival, such as Pim-1 kinase. The thiophene and pyridine rings can engage in hydrophobic and aromatic interactions within the ATP-binding pocket of the kinase, while modifications to the methyl ester group could be tailored to form specific hydrogen bonds with key amino acid residues, thereby enhancing potency and selectivity.

G cluster_0 Cellular Environment cluster_1 Proposed Therapeutic Intervention Proliferation Proliferation Survival Survival Apoptosis_Inhibition Inhibition of Apoptosis MTPC_Derivative Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Derivative Pim1_Kinase Pim-1 Kinase MTPC_Derivative->Pim1_Kinase Inhibits Pim1_Kinase->Proliferation Promotes Pim1_Kinase->Survival Promotes Pim1_Kinase->Apoptosis_Inhibition Promotes G Start Methyl 5-bromonicotinate + Thiophene-2-boronic acid Suzuki_Coupling Suzuki Coupling (Pd(OAc)₂, PPh₃, Na₂CO₃) Start->Suzuki_Coupling MTPC Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Suzuki_Coupling->MTPC Hydrolysis Hydrolysis (LiOH) MTPC->Hydrolysis Carboxylic_Acid 5-(thiophen-2-yl)nicotinic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (SOCl₂ or HATU, Amine) Carboxylic_Acid->Amide_Coupling Amide_Derivative Amide Derivative Library Amide_Coupling->Amide_Derivative

Sources

Application Notes & Protocols: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate as a Pivotal Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment.[1] A key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that are known to bind to specific protein families. The pyridine ring is one such scaffold, found in numerous FDA-approved drugs, including the pioneering kinase inhibitor Imatinib (Gleevec).[2] Its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases makes it a cornerstone of inhibitor design.[3]

When fused or linked with other heterocyclic systems, such as thiophene, the pharmacological potential can be significantly enhanced. The thiophene ring, often considered a bioisostere of benzene, offers a unique combination of aromaticity and lipophilicity while providing additional vectors for chemical modification.[4] The combination of a pyridine and a thiophene moiety creates a versatile and potent scaffold for targeting a range of kinases, including FMS-like tyrosine kinase 3 (FLT3), PIM-1, and VEGFR-2.[5][6][7]

This document serves as a detailed guide to the strategic use of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate , a highly valuable and commercially available building block[8], in the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, provide detailed, validated protocols for its derivatization, and present a case study for the synthesis of a potential inhibitor.

Section 1: The Thiophene-Pyridine Scaffold - A Privileged Motif

The effectiveness of the thiophene-pyridine core lies in its ability to interact with key residues in the kinase ATP-binding site. The nitrogen atom of the pyridine ring frequently acts as a hydrogen bond acceptor with the "hinge region" of the kinase, a critical interaction for anchoring the inhibitor. The thiophene ring can engage in hydrophobic and π-stacking interactions, while also serving as a platform for introducing substituents that can target more specific, less conserved regions of the kinase, thereby improving selectivity.[9][10]

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Thiophene-Pyridine Scaffold hinge Hinge Region (e.g., Alanine, Methionine) gatekeeper Gatekeeper Residue (Hydrophobic) d_loop DFG Motif (Aspartate) solvent_front Solvent Front scaffold Pyridine Ring Thiophene Ring R Group (Modification Vector) scaffold:pyridine->hinge H-Bond Acceptor scaffold:thiophene->gatekeeper Hydrophobic/ π-Stacking scaffold:ester->solvent_front Vector for Selectivity

Caption: Interaction of the thiophene-pyridine scaffold with a generic kinase ATP site.

Section 2: Core Synthetic Transformations & Protocols

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate serves as an excellent starting point for library synthesis. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then readily converted into a diverse range of amides—a common functional group in many kinase inhibitors.

Workflow Overview

The general synthetic strategy involves a two-step process: saponification followed by amide coupling. This approach allows for the introduction of a wide variety of amine-containing side chains, enabling extensive Structure-Activity Relationship (SAR) studies.

Caption: General synthetic workflow for derivatization.

Protocol 1: Saponification of the Methyl Ester

Rationale: The conversion of the methyl ester to a carboxylic acid is the essential activation step for subsequent amide bond formation. Lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/water or Methanol/water) is a standard and reliable method for this transformation. The reaction is typically clean and proceeds to completion, often requiring minimal purification.

Materials:

  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF) or Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolve Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate in a 3:1 mixture of THF and water (e.g., 15 mL THF, 5 mL water per 1 gram of starting material).

  • Add LiOH·H₂O (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1 M HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid under vacuum to yield 5-(thiophen-2-yl)nicotinic acid.

Work-up and Purification:

  • If a precipitate does not form cleanly, extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting solid is often pure enough for the next step. If required, it can be recrystallized from an appropriate solvent like ethanol/water.

Expected Results:

  • Appearance: White to off-white solid.

  • Yield: >90%.

  • Characterization: The disappearance of the methyl singlet (~3.9 ppm) in ¹H NMR and the appearance of a broad carboxylic acid proton peak (>10 ppm) confirms the conversion.

Protocol 2: Amide Bond Formation via Coupling Agents

Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent that minimizes side reactions and racemization of chiral amines. A tertiary base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed during the reaction. An alternative, more classical approach involves EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole). For challenging or electron-deficient amines, TiCl₄-mediated coupling can be a powerful alternative.[11]

Materials:

  • 5-(thiophen-2-yl)nicotinic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Procedure:

  • To a solution of 5-(thiophen-2-yl)nicotinic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Work-up and Purification:

  • The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in DCM, depending on the product's polarity.

Expected Results:

  • Yield: 50-90%, highly dependent on the amine used.

  • Characterization: Successful coupling is confirmed by the disappearance of the carboxylic acid proton and the appearance of amide N-H proton(s) in ¹H NMR, along with the correct mass observed by MS.

Section 3: Case Study - Synthesis of a Hypothetical FLT3 Inhibitor

The imidazo[1,2-a]pyridine-thiophene scaffold has shown promise for targeting FLT3, a kinase implicated in acute myeloid leukemia (AML).[5] We can devise a synthetic route to a novel analog starting from a functionalized version of our core building block. This case study illustrates how the core protocols can be integrated into a multi-step synthesis.

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Suzuki Coupling A Methyl 5-(5-bromothiophen-2-yl) pyridine-3-carboxylate B 5-(5-Bromothiophen-2-yl) nicotinic acid A->B Protocol 1: LiOH, THF/H2O C N-(Aryl)-5-(5-bromothiophen-2-yl) nicotinamide B->C Protocol 2: Ar-NH2, HATU, DIPEA D Final Inhibitor (Suzuki Product) C->D R-B(OH)2, Pd(PPh3)4, K2CO3, Dioxane/H2O

Caption: Synthetic route for a hypothetical kinase inhibitor.

This route leverages our established protocols and introduces a final Suzuki cross-coupling step to add further diversity. The Suzuki reaction is a powerful C-C bond-forming reaction widely used in medicinal chemistry.[12][13][14][15] The bromine on the thiophene ring serves as a handle for this transformation.

Protocol 3: Suzuki Cross-Coupling

Rationale: This palladium-catalyzed reaction couples the aryl bromide (intermediate C ) with a boronic acid or ester. This allows for the introduction of various aryl or heteroaryl groups at the 5-position of the thiophene ring, a common strategy to probe interactions in the solvent-exposed region of the kinase active site.[5]

Materials:

  • N-(Aryl)-5-(5-bromothiophen-2-yl)nicotinamide (Intermediate C , 1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Step-by-Step Procedure:

  • In a reaction vessel, combine the aryl bromide C (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 4:1 dioxane/water solvent mixture, followed by Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. The crude product should be purified by flash column chromatography.

Section 4: Data Summary and Characterization

Quantitative data from the synthesis of a hypothetical inhibitor, Compound X , are summarized below.

StepProductStarting MaterialReagentsYield (%)Purity (LC-MS)
15-(5-Bromothiophen-2-yl)nicotinic acidMethyl 5-(5-bromothiophen-2-yl)pyridine-3-carboxylateLiOH92%>95%
2N-(3-methoxyphenyl)-5-(5-bromothiophen-2-yl)nicotinamide5-(5-Bromothiophen-2-yl)nicotinic acid3-Methoxyaniline, HATU78%>98%
3Compound X N-(3-methoxyphenyl)-5-(5-bromothiophen-2-yl)nicotinamide(4-methylphenyl)boronic acid, Pd(PPh₃)₄65%>99%

Key Characterization Data for Compound X:

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the pyridine, thiophene, and both phenyl rings, along with the amide N-H singlet and methyl singlet.

  • ¹³C NMR (101 MHz, DMSO-d₆): All expected aromatic and aliphatic carbons should be observed.

  • HRMS (ESI): Calculated mass for C₂₄H₁₈N₂O₂S should match the observed m/z value.

Conclusion

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a versatile and powerful building block for the synthesis of kinase inhibitors. Its inherent structural features, which are conducive to binding within the kinase ATP pocket, combined with its straightforward chemical reactivity, make it an ideal starting point for generating libraries of potential drug candidates. The protocols detailed herein provide a robust and reliable foundation for researchers to explore the vast chemical space accessible from this scaffold, accelerating the discovery of novel and selective kinase inhibitors.

References

  • Gani, O. A., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available at: [Link]

  • Toma, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Ingle, R. B., & Jadhav, S. D. (2023). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. Available at: [Link]

  • Martelli, C., et al. (2018). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. Available at: [Link]

  • Bauer, W. H., et al. (2007). Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. Molecules. Available at: [Link]

  • Hameed, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available at: [Link]

  • Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations. Available at: [Link]

  • Cantrell, B. E., et al. (1989). Process for preparing thiophene derivatives. Google Patents.
  • Otrubova, K., et al. (2021). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ChemMedChem. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Hameed, A., et al. (2021). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • ResearchGate. Effects of thiophene replacements and C-5 substituents on ITK inhibition. Available at: [Link]

  • Sutton, S. C., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hameed, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. New Journal of Chemistry. Available at: [Link]

  • G. Iannazzo, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Al-SuhaIMI, E. A., et al. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • Breitrück, A., et al. (2019). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Cancers. Available at: [Link]

  • El-Sharkawy, M. A., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Journal of the Iranian Chemical Society. Available at: [Link]

  • El-Sharkawy, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]

  • Carroll College Library & Learning Commons. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]

  • ResearchGate. Synthesis of thiophen‐2‐ylmethyl 5‐bromofuran‐2‐carboxylate (3). Available at: [Link]

  • Pesnot, T., et al. (2022). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2020). Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Thiophene-Pyridine Scaffold in Oncology

In the landscape of modern oncology, the quest for novel molecular entities with high efficacy and improved safety profiles is perpetual. Heterocyclic compounds form the backbone of a significant portion of FDA-approved drugs, and among these, pyridine and thiophene moieties are particularly prominent due to their versatile biological activities.[1][2] The pyridine ring is a core structure in numerous anticancer agents, known to interact with a variety of biological targets including kinases, tubulin, and topoisomerase enzymes.[1][3] Similarly, thiophene derivatives have demonstrated a broad spectrum of pharmacological properties, including potent anticancer effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways.[2][4]

The strategic fusion of these two pharmacophores into a single molecular scaffold, as seen in Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate , presents a compelling rationale for its investigation as a novel anticancer agent. This hybrid design is predicated on the hypothesis that the combined structural features may lead to synergistic or unique interactions with cancer-specific targets, potentially overcoming resistance mechanisms and enhancing therapeutic outcomes. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the synthesis, in vitro evaluation, and preclinical assessment of this promising compound.

PART 1: Synthesis and Characterization

A reliable and scalable synthesis is the foundational step in the development of any new chemical entity. For Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, a plausible and efficient approach is the Hantzsch pyridine synthesis, a classic multi-component reaction known for its robustness in creating substituted pyridines.[4][5][6]

Proposed Synthetic Pathway: Modified Hantzsch Pyridine Synthesis

The synthesis involves the condensation of a β-ketoester, an aldehyde (in this case, thiophene-2-carbaldehyde), and an ammonia source.

Diagram: Synthetic Workflow for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_product Final Product A Thiophene-2-carbaldehyde D One-pot condensation (e.g., in Ethanol, reflux) A->D B Methyl 3-aminocrotonate B->D C Methyl 3-oxobutanoate C->D E Dihydropyridine Intermediate D->E F Oxidation (e.g., Nitric acid or CAN) E->F G Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate F->G

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carbaldehyde (1 equivalent), methyl 3-oxobutanoate (1 equivalent), and methyl 3-aminocrotonate (1 equivalent) in absolute ethanol.

  • Condensation: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Formation: Upon completion of the condensation to the dihydropyridine intermediate, cool the reaction mixture to room temperature.

  • Oxidation: Slowly add an oxidizing agent, such as ceric ammonium nitrate (CAN) or a mild solution of nitric acid, to the reaction mixture.[7] Stir at room temperature until the oxidation is complete, as indicated by TLC.

  • Isolation: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

PART 2: In Vitro Anticancer Evaluation

The initial assessment of a potential anticancer agent involves a battery of in vitro assays to determine its cytotoxic and mechanistic properties. A panel of cancer cell lines representing different tumor types is recommended.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.

  • HCT-116: Human colorectal carcinoma.

These cell lines are widely used in cancer research and have been shown to be sensitive to thiophene and pyridine derivatives.[8][9]

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HCT-116 IC50 (µM)
Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate[Insert experimental value][Insert experimental value][Insert experimental value]
Doxorubicin (Control)[Insert experimental value][Insert experimental value][Insert experimental value]
Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Treatment Viable (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Control[Insert value][Insert value][Insert value]
Compound (IC50)[Insert value][Insert value][Insert value]
Compound (2x IC50)[Insert value][Insert value][Insert value]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control[Insert value][Insert value][Insert value]
Compound (IC50)[Insert value][Insert value][Insert value]
Compound (2x IC50)[Insert value][Insert value][Insert value]

PART 3: Elucidation of Potential Mechanisms of Action

Based on the structural motifs of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, several key anticancer mechanisms can be hypothesized and investigated.

Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many pyridine and thiophene derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR and VEGFR-2.[10][11][12][13][14]

Diagram: Potential RTK Inhibition Pathway

G Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Compound Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Compound->RTK Binds to ATP pocket Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Signaling Response Cell Proliferation, Angiogenesis, Survival Signaling->Response Inhibition Inhibition G Compound Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Compound->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway.

Experimental Validation:

  • Western Blot Analysis: Assess the expression levels of Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3 in compound-treated cells.

  • Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 to measure changes in the mitochondrial membrane potential by flow cytometry.

Hypothesis 3: Cell Cycle Arrest at the G2/M Phase

Disruption of the cell cycle is a common mechanism for anticancer agents. Arrest at the G2/M checkpoint prevents cells from entering mitosis. [15][16][17][18] Experimental Validation:

  • Western Blot Analysis: Following the initial cell cycle analysis by flow cytometry, probe for key G2/M regulatory proteins such as Cyclin B1, CDK1, and the phosphorylated forms of checkpoint proteins like Chk1 and Chk2.

PART 4: Preclinical In Vivo Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

Protocol 1: Acute Oral Toxicity Study (OECD Guideline 423)

This study provides an initial assessment of the compound's safety profile. [19][20][21]

  • Animal Model: Use healthy, young adult female rodents (e.g., Swiss albino mice).

  • Dosing: Administer the compound orally in a stepwise procedure starting with a dose of 300 mg/kg.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days. [19]4. Dose Adjustment: Depending on the outcome, subsequent steps may involve dosing at 2000 mg/kg or 50 mg/kg.

  • Classification: Classify the compound's toxicity based on the observed mortality at different dose levels.

Protocol 2: Xenograft Tumor Model Efficacy Study

This model evaluates the antitumor activity of the compound on human tumors grown in immunodeficient mice.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the compound (at a safe and potentially efficacious dose determined from the toxicity study) and a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified period (e.g., 21 days). [22]4. Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2. [2]5. Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. [23][24]

    Treatment Group Mean Final Tumor Volume (mm³) Mean Final Body Weight (g) Tumor Growth Inhibition (%)
    Vehicle Control [Insert value] [Insert value] N/A
    Compound (dose) [Insert value] [Insert-value] [Insert value]

    | Positive Control | [Insert value] | [Insert value] | [Insert value] |

Conclusion and Future Directions

This document provides a comprehensive framework for the preclinical development of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate as a potential anticancer agent. The outlined protocols are designed to be robust and provide the necessary data for go/no-go decisions in a drug discovery pipeline. Positive results from these studies would warrant further investigation into pharmacokinetics, pharmacodynamics, and formulation development to advance this promising scaffold towards clinical evaluation.

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Application Note: A Comprehensive Workflow for Evaluating Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (MTPC) as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The global burden of chronic inflammatory diseases necessitates the urgent discovery of novel, effective, and safe therapeutic agents. Small heterocyclic molecules, particularly those containing thiophene and pyridine scaffolds, have historically demonstrated significant potential in medicinal chemistry.[1] This application note presents a detailed, field-proven framework for the comprehensive evaluation of a novel test article, Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (MTPC), for its anti-inflammatory properties. We provide a logical, multi-stage workflow, from initial high-throughput in vitro screening to targeted mechanism of action (MoA) studies and preliminary in vivo validation. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols that explain the causality behind experimental choices, ensuring a scientifically rigorous investigation into the therapeutic potential of MTPC and other similar novel chemical entities.

Introduction

The Challenge of Inflammation and the Need for Novel Therapeutics

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli like pathogens or tissue damage. While acute inflammation is a protective and restorative process, its dysregulation can lead to chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Current anti-inflammatory therapies, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, particularly with long-term use.[2][3] This therapeutic gap drives the search for new drug candidates with improved efficacy and safety profiles.

The Thiophene-Pyridine Scaffold in Medicinal Chemistry

The thiophene ring is a "privileged structure" in medicinal chemistry, frequently incorporated into compounds to enhance biological activity. Thiophene-based compounds are known for a wide range of pharmacological effects, including anti-inflammatory properties, often attributed to their ability to mimic a phenyl group while having distinct electronic properties.[1] The combination with a pyridine moiety introduces hydrogen bonding capabilities and further modulates the molecule's physicochemical properties. This history suggests that MTPC is a rational candidate for investigation.

Profile of the Test Article: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (MTPC)
  • IUPAC Name: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate[4]

  • CAS Number: 893735-01-8[5]

  • Molecular Formula: C₁₁H₉NO₂S[4]

  • Molecular Weight: 219.26 g/mol

  • Structure:

    
    
    

Key Inflammatory Signaling Pathways: Potential Targets for MTPC

Understanding the core signaling cascades that drive inflammation is critical for designing mechanism of action studies. MTPC's activity will likely be mediated through one or more of the following pathways.

The NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[8][9][10] This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylates IkBa_P p-IκBα IkBa->IkBa_P Phosphorylation NFkB NF-κB (p65/p50) NFkB->IkBa Sequesters NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation IkBa_P->Proteasome Ubiquitination DNA κB Site NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX2) DNA->Genes Activation

Figure 1. Simplified NF-κB Signaling Pathway.
The MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation.[11][12] The three major MAPK subfamilies are ERK, JNK, and p38. These kinases are activated by upstream kinases in response to inflammatory stimuli and, in turn, phosphorylate downstream targets, including transcription factors that control the expression of inflammatory mediators.[13] The p38 MAPK pathway, in particular, is a critical regulator of cytokine production.[14]

MAPK_Pathway Stimuli Inflammatory Stimuli (Stress, Cytokines) MAP3K MAPKKK (e.g., TAK1, MEKK) Stimuli->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6, MEK1/2) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK Phosphorylates Targets Downstream Targets (Transcription Factors, Kinases) MAPK->Targets Phosphorylates Response Inflammatory Response (Cytokine Production, Apoptosis) Targets->Response Regulates

Figure 2. General MAPK Signaling Cascade.
The Cyclooxygenase (COX) Pathway

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins (PGs), which are potent lipid mediators of inflammation.[15][16] There are two main isoforms: COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[15][17][18] PGs produced by COX-2 contribute to pain, fever, and swelling.[15] Consequently, selective inhibition of COX-2 is a major goal in anti-inflammatory drug development.[3]

Experimental Workflow for a Comprehensive Anti-Inflammatory Profile

A tiered approach is essential for the efficient evaluation of a new chemical entity. Our proposed workflow begins with broad screening for anti-inflammatory effects and cytotoxicity, followed by more focused assays to determine the specific molecular mechanism.

Workflow cluster_stage1 Stage 1: Primary In Vitro Screening cluster_stage2 Stage 2: Mechanism of Action (MoA) Elucidation cluster_stage3 Stage 3: In Vivo Validation Cytotoxicity Protocol 4.1: Cytotoxicity Assay (MTT) on Macrophages Decision1 Is MTPC non-toxic and active? Cytotoxicity->Decision1 Cytokine Protocol 4.2: Cytokine Inhibition Assay (LPS-Stimulated Macrophages) Cytokine->Decision1 COX Protocol 4.3: COX-1/COX-2 Inhibition Assay COX->Decision1 NFkB_Assay Protocol 5.1: NF-κB Pathway Analysis (Western Blot) Decision2 Is MoA identified? NFkB_Assay->Decision2 MAPK_Assay Protocol 5.2: MAPK Pathway Analysis (Western Blot) MAPK_Assay->Decision2 InVivo Protocol 6.1: LPS-Induced Systemic Inflammation Model (Mouse) End Lead Candidate for Optimization InVivo->End Start Test Article: MTPC Start->Cytotoxicity Decision1->NFkB_Assay Yes Decision1->MAPK_Assay Yes End_Fail Stop/Re-evaluate Decision1->End_Fail No Decision2->InVivo Yes Decision2->End_Fail No

Figure 3. Tiered Workflow for MTPC Evaluation.

In Vitro Screening Protocols

Protocol: Preliminary Cytotoxicity Assessment (MTT Assay)

Principle: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which MTPC is not toxic to the cells. A reduction in inflammatory markers due to cell death would be a confounding artifact. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS

  • MTPC stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of MTPC (e.g., 0.1, 1, 10, 25, 50, 100 µM) in culture media. The final DMSO concentration should be ≤0.1%.

  • Incubation: Remove old media from cells and add 100 µL of the MTPC dilutions. Include "cells only" and "vehicle (DMSO) control" wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration).

Data Interpretation:

Compound CC₅₀ (µM)
MTPC > 100

| Doxorubicin (Positive Control) | 1.2 |

Table 1: Hypothetical cytotoxicity data for MTPC. Concentrations for subsequent experiments should be well below the CC₅₀.

Protocol: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the robust production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[19][20][21] This assay measures the ability of MTPC to suppress this response.

Materials:

  • RAW 264.7 cells

  • MTPC and a reference inhibitor (e.g., Dexamethasone)

  • LPS (from E. coli O111:B4)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β[22][23][24]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of MTPC (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.

  • ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[25]

  • Analysis: Calculate the percentage inhibition of each cytokine relative to the LPS-only control. Determine the IC₅₀ value (concentration causing 50% inhibition) for each cytokine.

Data Interpretation:

Cytokine MTPC IC₅₀ (µM) Dexamethasone IC₅₀ (µM)
TNF-α 8.5 0.1
IL-6 12.1 0.2

| IL-1β | 9.3 | 0.15 |

Table 2: Hypothetical IC₅₀ values for MTPC on cytokine production.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This assay determines if MTPC directly inhibits the enzymatic activity of COX-1 and COX-2, which is the mechanism of action for NSAIDs.[15][26] Commercial kits typically measure the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then detected colorimetrically or fluorometrically.[17][18][27][28]

Materials:

  • COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich)

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • MTPC, a non-selective inhibitor (e.g., Ibuprofen), and a COX-2 selective inhibitor (e.g., Celecoxib)

Procedure:

  • Assay Preparation: Follow the kit manufacturer's protocol for preparing buffers and reagents.

  • Inhibitor Incubation: In separate wells of a 96-well plate, add COX-1 or COX-2 enzyme, assay buffer, and varying concentrations of MTPC or control inhibitors. Incubate for a short period (e.g., 15 minutes) at 25°C.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: After the reaction time specified by the kit, add the detection reagent. This often involves a secondary reaction that produces a fluorescent or colorimetric signal proportional to the amount of prostaglandin produced.[17]

  • Measurement: Read the plate on a suitable plate reader.

  • Analysis: Calculate the percentage of COX inhibition for each concentration of MTPC and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Data Interpretation:

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
MTPC > 100 15.2 > 6.6
Ibuprofen 5.1 15.3 0.33

| Celecoxib | 25.0 | 0.05 | 500 |

Table 3: Hypothetical COX inhibition data. A high SI indicates selectivity for COX-2.

Mechanism of Action (MoA) Elucidation Protocols

If MTPC shows activity in the cytokine assay, the following protocols can dissect the underlying pathway.

Protocol: Investigating NF-κB Pathway Modulation

Principle: This protocol uses Western blotting to determine if MTPC's anti-inflammatory effect is mediated by inhibiting the NF-κB pathway. We will measure the levels of phosphorylated (active) p65 subunit and the degradation of the IκBα inhibitor.

Materials:

  • RAW 264.7 cells, 6-well plates

  • MTPC, LPS

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • Primary antibodies: anti-p-p65, anti-p65, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with MTPC (e.g., 10 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.

  • Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to the loading control (β-actin). Compare the ratio of p-p65/total p65 and the levels of IκBα across different treatment groups.

Data Interpretation: A significant decrease in LPS-induced p65 phosphorylation and a stabilization (i.e., lack of degradation) of IκBα in the presence of MTPC would strongly indicate that the compound acts by inhibiting the NF-κB pathway.

Protocol: Investigating MAPK Pathway Modulation

Principle: This protocol is analogous to the NF-κB assay but targets key kinases in the MAPK pathways to see if MTPC inhibits their activation.

Materials:

  • Same as 5.1, but with primary antibodies for: anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK.

Procedure:

  • The procedure is identical to the Western blot protocol in 5.1.

  • Analysis: Quantify and compare the ratios of phosphorylated MAPKs to their total protein levels across treatment groups.

Data Interpretation: A reduction in the phosphorylation of p38, ERK, or JNK in MTPC-treated cells compared to the LPS-only control would suggest involvement of the respective MAPK pathway in the compound's mechanism of action.

In Vivo Validation Protocol

Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice

Principle: This acute model is a well-established method to assess the systemic anti-inflammatory activity of a compound in vivo.[29][30][31] LPS administration causes a rapid and robust release of pro-inflammatory cytokines into the bloodstream, mimicking aspects of sepsis.[19][29]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • MTPC formulation for oral gavage or intraperitoneal (IP) injection

  • LPS, Dexamethasone

  • Equipment for blood collection (e.g., cardiac puncture) and euthanasia (CO₂)

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly assign mice to groups (n=6-8 per group): Vehicle Control, LPS + Vehicle, LPS + MTPC (e.g., 10, 25, 50 mg/kg), LPS + Dexamethasone (e.g., 5 mg/kg).

  • Compound Administration: Administer MTPC or vehicle orally one hour before the LPS challenge.

  • LPS Challenge: Administer LPS (e.g., 1 mg/kg) via IP injection to all groups except the vehicle control.

  • Blood Collection: At a peak response time (e.g., 2 hours post-LPS for TNF-α), anesthetize the mice and collect blood via cardiac puncture into heparinized tubes.

  • Euthanasia: Euthanize all animals immediately following blood collection.

  • Cytokine Analysis: Centrifuge the blood to obtain plasma. Measure TNF-α and IL-6 levels using ELISA as described in Protocol 4.2.

Data Interpretation:

Treatment Group Plasma TNF-α (pg/mL) Plasma IL-6 (pg/mL)
Vehicle Control < 50 < 50
LPS + Vehicle 2500 ± 350 4500 ± 500
LPS + MTPC (25 mg/kg) 1300 ± 200* 2100 ± 300*

| LPS + Dexamethasone | 450 ± 100** | 800 ± 150** |

*Table 4: Hypothetical results from the LPS in vivo model. Data are Mean ± SEM. *p<0.05, *p<0.01 vs. LPS + Vehicle. A statistically significant reduction in plasma cytokine levels indicates in vivo efficacy.

Summary and Future Directions

This application note provides a robust, multi-tiered strategy for the preclinical evaluation of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate as a potential anti-inflammatory drug. The workflow is designed to efficiently identify biological activity, elucidate the molecular mechanism, and validate efficacy in a relevant animal model. Positive results from this comprehensive screening cascade would establish MTPC as a promising lead compound. Subsequent steps would involve lead optimization to improve potency and drug-like properties, followed by testing in more complex, chronic models of inflammatory disease (e.g., collagen-induced arthritis) to further validate its therapeutic potential.

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Application Note & Protocols: High-Throughput Screening Assays for "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic promise is a critical starting point. "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate" is a heterocyclic compound featuring a pyridine ring linked to a thiophene moiety.[1][2][3] While direct biological activities of this specific molecule are not extensively documented, its structural components are prevalent in a multitude of biologically active agents. Pyridine derivatives are known to possess a wide array of pharmacological effects, including anticancer properties, often through the inhibition of key enzymes like kinases.[4][5][6] Similarly, the thiophene ring is a recognized pharmacophore present in numerous FDA-approved drugs and is associated with diverse biological activities, including anti-inflammatory and anticancer effects.[7][8]

This application note provides a detailed guide for researchers and drug development professionals on establishing high-throughput screening (HTS) assays to investigate the therapeutic potential of "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate" and its analogs. We will explore two robust HTS methodologies targeting distinct, yet highly relevant, protein classes: Protein Kinases and G-Protein Coupled Receptors (GPCRs). These protocols are designed to be adaptable and serve as a foundational framework for identifying and characterizing the bioactivity of this promising chemical scaffold.

Part 1: Kinase Inhibitor Screening

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10][11] The pyridine scaffold is a common feature in many kinase inhibitors. This section outlines a luminescence-based HTS assay to identify potential kinase inhibitory activity of "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate".

Principle of the Assay

This protocol utilizes a bioluminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. Kinase activity consumes ATP to phosphorylate a substrate. Therefore, a decrease in kinase activity due to inhibition will result in a higher concentration of residual ATP. The remaining ATP is then used by a luciferase enzyme to generate a luminescent signal that is directly proportional to the ATP concentration and, consequently, inversely proportional to the kinase activity. This "glow" luminescence format provides a stable and robust signal suitable for HTS.[12][13][14][15]

Experimental Workflow: Kinase Inhibitor HTS

HTS_Workflow_Kinase cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound/ Control Dispensing Enzyme_Substrate Kinase & Substrate Addition Compound->Enzyme_Substrate 1. Compound First Incubation_Reaction Incubation at RT Enzyme_Substrate->Incubation_Reaction 2. Initiate Reaction ATP_Detection ATP Detection Reagent Addition Incubation_Reaction->ATP_Detection 3. Stop Reaction Incubation_Detection Incubation (Signal Stabilization) ATP_Detection->Incubation_Detection 4. Develop Signal Luminescence_Read Luminescence Reading Incubation_Detection->Luminescence_Read 5. Quantify

Caption: Workflow for the luminescence-based kinase inhibitor HTS assay.

Detailed Protocol

Materials and Reagents:

  • Test Compound: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, dissolved in DMSO.

  • Kinase: Recombinant human kinase of interest (e.g., a tyrosine kinase or a serine/threonine kinase).

  • Kinase Substrate: A generic or specific peptide substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a surfactant like Tween-20.

  • ATP Detection Reagent: A commercial luminescent ATP detection kit (e.g., CellTiter-Glo®).

  • Control Inhibitor: A known inhibitor for the selected kinase (e.g., Staurosporine).

  • Assay Plates: White, opaque, 384-well microplates.[12]

  • Multichannel Pipettes or Automated Liquid Handler.

  • Luminometer Plate Reader.

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO.

    • Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of the compound solution into the wells of a 384-well assay plate.

    • Include wells with DMSO only (negative control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and kinase buffer.

    • Add the master mix to all wells of the assay plate.

    • Prepare a separate ATP solution in kinase buffer.

    • To initiate the kinase reaction, add the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal time should be determined during assay development.

  • Signal Detection:

    • Add the ATP detection reagent to all wells. This reagent typically contains luciferase, luciferin, and components to stop the kinase reaction.

    • Incubate the plate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

The percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

ParameterDescription
Signal_Compound Luminescence signal in the presence of the test compound.
Signal_PositiveControl Luminescence signal in the presence of the known inhibitor.
Signal_NegativeControl Luminescence signal in the presence of DMSO only.

A dose-response curve can be generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, can then be determined from this curve.

Part 2: GPCR Modulator Screening

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets.[16][17][18] Given the prevalence of pyridine-containing molecules as GPCR modulators, screening "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate" for activity at a specific GPCR is a logical step. This section describes a fluorescence polarization (FP) based competitive binding assay.[19][20][21][22]

Principle of the Assay

This homogeneous assay measures the binding of a fluorescently labeled ligand (tracer) to a GPCR.[19] The tracer, when unbound and free in solution, tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger GPCR, its rotation is slowed, leading to a high fluorescence polarization signal. A test compound that binds to the same site on the receptor will compete with the tracer, displacing it and causing a decrease in the fluorescence polarization signal. This decrease is proportional to the binding affinity of the test compound.

Experimental Workflow: GPCR Competitive Binding HTS

HTS_Workflow_GPCR cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_detection Detection Compound Test Compound/ Control Dispensing Tracer_Receptor Fluorescent Tracer & GPCR Membrane Prep Addition Compound->Tracer_Receptor 1. Compound First Incubation_Binding Incubation at RT (to reach equilibrium) Tracer_Receptor->Incubation_Binding 2. Initiate Binding FP_Read Fluorescence Polarization Reading Incubation_Binding->FP_Read 3. Measure Polarization

Caption: Workflow for the fluorescence polarization-based GPCR competitive binding assay.

Detailed Protocol

Materials and Reagents:

  • Test Compound: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, dissolved in DMSO.

  • GPCR Preparation: Membrane preparation from cells overexpressing the target GPCR.

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the target GPCR.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, and protease inhibitors.

  • Control Ligand: A known unlabeled ligand for the target GPCR.

  • Assay Plates: Black, low-volume, 384-well microplates.

  • Multichannel Pipettes or Automated Liquid Handler.

  • Fluorescence Polarization Plate Reader.

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO.

    • Dispense a small volume (e.g., 50 nL) of the compound solution into the wells of a 384-well assay plate.

    • Include wells with DMSO only (negative control, maximum binding) and a known unlabeled ligand (positive control, minimum binding).

  • Binding Reaction:

    • Prepare a master mix containing the GPCR membrane preparation and the fluorescent tracer in assay buffer.

    • Add the master mix to all wells of the assay plate.

    • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light during incubation.

  • Signal Detection:

    • Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Interpretation

The competitive binding activity of the test compound is determined by the decrease in the fluorescence polarization signal. The data can be analyzed to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

The percentage of displacement can be calculated as follows:

% Displacement = 100 * (1 - (mP_Compound - mP_PositiveControl) / (mP_NegativeControl - mP_PositiveControl))

ParameterDescription
mP_Compound Millipolarization value in the presence of the test compound.
mP_PositiveControl Millipolarization value in the presence of the known unlabeled ligand.
mP_NegativeControl Millipolarization value in the presence of DMSO only.

A dose-response curve can be generated by plotting the percentage of displacement against the logarithm of the compound concentration to determine the IC50 value.

Trustworthiness and Self-Validation

For both protocols, the inclusion of appropriate controls is paramount for data integrity.

  • Negative Controls (0% activity/inhibition): Wells containing only the reaction components and the vehicle (DMSO). This establishes the baseline signal for an uninhibited reaction.

  • Positive Controls (100% activity/inhibition): Wells containing a known inhibitor or ligand for the target. This defines the maximum possible signal change in the assay.

  • Z'-factor Calculation: To assess the quality and robustness of the HTS assay, the Z'-factor should be calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

Conclusion

The protocols detailed in this application note provide a robust starting point for the high-throughput screening of "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate" and its analogs. By targeting two of the most important classes of drug targets, protein kinases and GPCRs, researchers can efficiently probe the biological activity of this novel chemical scaffold. The adaptability of these luminescence and fluorescence polarization-based assays allows for their application to a wide range of specific targets within these protein families, thereby accelerating the journey from a promising compound to a potential therapeutic lead.

References

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Application Notes and Protocols for the Derivatization of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Thiophenyl-Pyridine Scaffold in Medicinal Chemistry

The convergence of thiophene and pyridine rings within a single molecular framework creates a scaffold of significant interest in modern drug discovery. Both heterocycles are considered "privileged structures," appearing in a multitude of FDA-approved drugs and demonstrating a broad range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4] The pyridine moiety, with its nitrogen atom, can act as a hydrogen bond acceptor and provides a vector for modulating physicochemical properties such as solubility and metabolic stability.[5][6][7][8] The thiophene ring, an electron-rich aromatic system, is often employed as a bioisosteric replacement for a phenyl ring, which can enhance binding affinity and improve metabolic profiles.[1][9][10][11]

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate presents a versatile starting point for the generation of compound libraries for structure-activity relationship (SAR) studies. Its three key functional handles—the methyl ester, the pyridine ring, and the thiophene ring—offer distinct opportunities for chemical modification. This document provides a detailed guide for researchers, scientists, and drug development professionals on strategic derivatization approaches for this scaffold, complete with technical insights and step-by-step protocols.

Strategic Derivatization for SAR Exploration

A systematic exploration of the chemical space around the core scaffold is crucial for elucidating the SAR. The following diagram illustrates the three primary vectors for derivatization of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate.

SAR_Strategy Core Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Ester_Mod Ester Modification (Position 3) Core->Ester_Mod Hydrolysis Pyridine_Mod Pyridine Ring Modification Core->Pyridine_Mod Thiophene_Mod Thiophene Ring Modification Core->Thiophene_Mod Acid Carboxylic Acid Ester_Mod->Acid N_Oxide N-Oxidation Pyridine_Mod->N_Oxide Nu_Sub Nucleophilic Substitution Pyridine_Mod->Nu_Sub Cross_Coupling Cross-Coupling (e.g., Suzuki) Thiophene_Mod->Cross_Coupling Amide_Lib Amide Library (R-NH2) Acid->Amide_Lib Amide Coupling

Caption: Strategic derivatization points on the core scaffold.

Part 1: Modification of the Ester Group - Building Amide Libraries

Rationale: The methyl ester at the 3-position of the pyridine ring is an ideal handle for introducing a wide array of chemical diversity. Hydrolysis to the corresponding carboxylic acid provides a versatile intermediate for the synthesis of amides. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. By coupling the carboxylic acid with a diverse set of primary and secondary amines, a library of compounds can be generated to probe the steric and electronic requirements of the binding pocket.

Protocol 1.1: Hydrolysis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid using lithium hydroxide, a method known for its efficiency and mild conditions.[12]

Materials:

  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH (2.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-(thiophen-2-yl)pyridine-3-carboxylic acid.

Protocol 1.2: Amide Coupling with a Representative Amine

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and efficient peptide coupling reagent, to form the amide bond.[13][14]

Materials:

  • 5-(thiophen-2-yl)pyridine-3-carboxylic acid

  • A representative amine (e.g., benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 5-(thiophen-2-yl)pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the solution and stir for another 10 minutes.

  • Add the amine (1.1 eq) and continue stirring at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide_Synthesis_Workflow Start Methyl Ester (Starting Material) Acid Carboxylic Acid Intermediate Start->Acid Hydrolysis (LiOH) Amide Final Amide Product Acid->Amide Amide Coupling (HATU, DIPEA) Amine R-NH2 (Amine Library) Amine->Amide

Caption: Workflow for amide library synthesis.

Part 2: Modification of the Pyridine Ring

Rationale: The pyridine ring offers multiple avenues for modification to tune the electronic properties and explore new interaction points with the target.[5][6] The nitrogen atom's electron-withdrawing nature makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[5] Furthermore, the nitrogen itself can be oxidized to an N-oxide, which alters the electronic distribution of the ring and can serve as a handle for further functionalization.

Protocol 2.1: N-Oxidation of the Pyridine Ring

N-oxidation can improve the solubility and alter the metabolic profile of the compound. It also makes the pyridine ring more susceptible to certain electrophilic substitutions.[15]

Materials:

  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the starting material (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the pyridine N-oxide.

Part 3: Modification of the Thiophene Ring

Rationale: The thiophene ring is a versatile component for SAR studies. It readily undergoes electrophilic substitution, such as halogenation, providing a handle for subsequent cross-coupling reactions.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents, allowing for the exploration of extended binding pockets and the modulation of lipophilicity.[16][17][18]

Protocol 3.1: Bromination of the Thiophene Ring

This protocol describes the bromination of the thiophene ring, likely at the 5-position, using N-bromosuccinimide (NBS).

Materials:

  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • Anhydrous DMF

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous DMF.

  • Protect the reaction from light and add NBS (1.05 eq) in one portion.

  • Stir the mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the brominated product.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the brominated thiophene with a representative boronic acid.[19][20]

Materials:

  • Methyl 5-(5-bromothiophen-2-yl)pyridine-3-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (2M aqueous solution)

  • Toluene

  • Ethanol

Procedure:

  • To a flask, add the brominated starting material (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • Add 2M aqueous sodium carbonate solution (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 90 °C and stir for 8-12 hours under an argon atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Suzuki_Coupling_Workflow Start Thiophene Core Bromo Brominated Thiophene Start->Bromo Bromination (NBS) Coupled_Product Biaryl Product Bromo->Coupled_Product Suzuki Coupling (Pd(PPh3)4, Na2CO3) Boronic_Acid Ar-B(OH)2 (Boronic Acid Library) Boronic_Acid->Coupled_Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Data Presentation: A Hypothetical SAR Study

To illustrate the utility of these derivatization strategies, the following table presents hypothetical biological activity data for a series of derivatives against a target kinase.

Compound IDR Group (from Amide Coupling)Ar Group (from Suzuki Coupling)IC₅₀ (nM)
1 -OCH₃ (Starting Material)-H1500
2a -NH-CH₂-Ph-H750
2b -NH-Cyclopropyl-H250
2c -NH-(4-F-Ph)-H400
3a -NH-Cyclopropyl4-MeO-Ph50
3b -NH-Cyclopropyl3-Cl-Ph120
3c -NH-CyclopropylPyridin-4-yl85

Analysis of Hypothetical Data:

  • Conversion of the ester (1 ) to amides (2a-c ) generally improves activity.

  • The cyclopropyl amide (2b ) shows better potency than the benzylamide (2a ), suggesting a preference for a smaller, more rigid substituent at this position.

  • Further modification of the thiophene ring via Suzuki coupling (3a-c ) on the optimal cyclopropyl amide scaffold leads to a significant increase in potency.

  • An electron-donating group on the new aryl ring (3a ) appears to be more favorable than an electron-withdrawing group (3b ).

Conclusion

The Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate scaffold is a highly tractable starting point for medicinal chemistry campaigns. The protocols outlined in this application note provide a robust framework for systematically derivatizing the molecule at its three key functional regions. By generating and testing libraries of amides and biaryl derivatives, researchers can effectively map the structure-activity landscape and optimize compounds for enhanced potency and desirable drug-like properties.

References

  • Jadhav, S. A., & Al-Dhabi, N. A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Li, J., et al. (2020). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers. [Link]

  • Singh, U. P., & Singh, R. P. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Molecular Structure. [Link]

  • Gaikwad, P. L., et al. (2015). The Use of Bioisosterism in Drug Design and Molecular Modification. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Capriati, V., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry. [Link]

  • Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[6]annulene-scaffold. MedChemComm. [Link]

  • Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[6]annulene-scaffold. MedChemComm. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • Akter, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

  • Al-Muntaser, S. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Medicinal Chemistry. [Link]

  • Check, C. T., & Jessen, H. J. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. [Link]

  • Kaur, H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

  • Ion, A. E., et al. (2020). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Husain, A., et al. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. Medicinal Chemistry. [Link]

  • Husain, A., et al. (2008). Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. ResearchGate. [Link]

  • Johnstone, T. C., & Lippard, S. J. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

  • Ghorab, M. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]

  • Pews, R. G., & Rooks, W. H. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Al-dujaili, L. J., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Singh, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering. [Link]

  • Miyahara, Y. (1982). Hinsberg synthesis of thiophene derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. ResearchGate. [Link]

  • Zhang, Y., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophen-2-ylmethyl 5-bromofuran-2-carboxylate (3). ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. PubChem. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-(THIOPHEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID. Matrix Fine Chemicals. [Link]

  • Ghorab, M. M., et al. (2011). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI. [Link]

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  • Klimova, E. I., et al. (2018). 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1][9][16]thiadiazolo[3,4-d]pyridazine. MDPI. [Link]

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Application Notes & Protocols: A Framework for Characterizing Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate as a Potential Muscarinic M4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting the Muscarinic M4 Receptor

The M4 muscarinic acetylcholine receptor (M4R) is a G-protein coupled receptor (GPCR) that is garnering significant attention as a therapeutic target for complex neuropsychiatric disorders, most notably schizophrenia.[1][2] Unlike other muscarinic receptor subtypes that are broadly expressed, the M4 receptor is predominantly found in key brain regions like the striatum, hippocampus, and neocortex, where it plays a crucial role in modulating dopaminergic neurotransmission.[2][3][4]

M4 receptors are canonically coupled to the Gαi/o family of G-proteins.[3][5][6] Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][7][8] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, offering a promising mechanism to correct the hyperdopaminergic state associated with psychosis.[2][6]

This document provides a comprehensive framework for the pharmacological characterization of a novel chemical entity, Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate , as a potential M4 receptor agonist. The thiophene-pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[9] The following protocols outline a logical, multi-step approach to determine the compound's potency, efficacy, and mechanism of action at the human M4 receptor, progressing from initial G-protein activation assays to downstream functional readouts.

Section 1: Compound Profile and Preparation

Before initiating any biological assay, proper handling and preparation of the test article are paramount for data reproducibility.

  • Compound Name: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

  • Molecular Formula: C₁₁H₉NO₂S[10]

  • Molecular Weight: 219.26 g/mol [10]

  • CAS Number: 893735-01-8[11]

Protocol 1.1: Preparation of Stock Solutions

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecules due to its high solubilizing capacity and compatibility with most in vitro assays at low final concentrations (typically ≤0.5%). Preparing a high-concentration primary stock allows for serial dilutions in aqueous assay buffers, minimizing the impact of the organic solvent on cellular systems.

  • Materials:

    • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (powder)

    • Anhydrous, cell culture-grade DMSO

    • Sterile, amber glass vial or polypropylene microtube

    • Calibrated analytical balance and precision pipettes

  • Procedure:

    • Weigh out a precise amount of the compound (e.g., 2.19 mg) into a sterile vial.

    • Add the appropriate volume of DMSO to achieve a high-concentration primary stock solution (e.g., 1 mL for a 10 mM stock).

    • Vortex thoroughly for 5-10 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store all aliquots at -20°C or -80°C, protected from light.

Section 2: In Vitro Characterization Workflow

A tiered approach is recommended for characterizing a novel compound. The workflow begins with assays that directly measure the initial step of receptor activation (G-protein coupling) and progresses to assays measuring downstream signaling events. This strategy provides a comprehensive understanding of the compound's pharmacological profile.

G cluster_0 Primary Assays: Direct G-Protein Activation cluster_1 Secondary/HTS Assays: Downstream Signaling cluster_2 Data Analysis gtp [35S]GTPγS Binding Assay (Measures Gαi Activation) analysis Determine Potency (EC50/IC50) & Efficacy (%Emax) gtp->analysis camp cAMP Inhibition Assay (Measures Adenylyl Cyclase Inhibition) camp->analysis calcium Calcium Mobilization Assay (Engineered G-protein Coupling for HTS) analysis->calcium Confirm Hits

Caption: In vitro characterization workflow for an M4 agonist.

Section 3: Primary Functional Assays - Assessing G-Protein Activation

These assays provide the most direct evidence of M4 receptor activation by measuring the engagement of its cognate Gαi protein.

Protocol 3.1: [³⁵S]GTPγS Binding Assay

Principle: This assay is a direct functional measure of G-protein activation.[12] In the inactive state, the Gα subunit is bound to GDP. Agonist binding to the M4 receptor catalyzes the exchange of GDP for GTP. This protocol uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit.[12] The amount of incorporated radioactivity is directly proportional to the level of receptor activation.[12][13]

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human M4 receptor (e.g., CHO-K1 or HEK-293).[14]

    • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

    • Guanosine diphosphate (GDP)

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

    • Known M4 agonist (e.g., Acetylcholine, Oxotremorine) as a positive control.[15]

    • 96-well filter plates (GF/B or equivalent)

    • Scintillation cocktail and microplate scintillation counter.

  • Reagent Preparation:

    • Membrane Suspension: Thaw M4 receptor-expressing membranes on ice and dilute to a final concentration of 5-10 µ g/well in ice-cold Assay Buffer.

    • Compound Plate: Perform serial dilutions of the test compound and positive control in Assay Buffer. Include a "vehicle only" (e.g., 0.1% DMSO) control for basal binding and a "non-specific binding" control.

  • Procedure:

    • In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of the compound dilution, and 25 µL of Assay Buffer containing GDP (final concentration ~10 µM).

    • Pre-incubate the plate for 20 minutes at 30°C. This step allows the compound to bind to the receptor and facilitates the dissociation of any pre-bound endogenous guanine nucleotides.[14]

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the scintillation counts (CPM) against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy, expressed as a percentage of the positive control).

Protocol 3.2: cAMP Inhibition Assay

Principle: This assay measures the functional consequence of Gαi activation: the inhibition of adenylyl cyclase.[15] Because basal cAMP levels are often too low to detect a decrease, the enzyme is first stimulated with forskolin.[16] An M4 agonist will then cause a concentration-dependent reduction in this forskolin-stimulated cAMP level.[16][17] Modern assays use luminescence or HTRF-based detection methods for high sensitivity.[16][18]

  • Materials:

    • CHO-K1 or HEK-293 cells stably expressing the human M4 receptor.

    • Assay Kit: cAMP-Glo™ Assay (Promega) or similar.[18]

    • Forskolin

    • Cell culture medium, serum-free medium

    • Solid white 384-well assay plates

  • Procedure:

    • Cell Plating: Seed the M4-expressing cells into a 384-well plate at a density that will yield a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO₂.

    • Compound Preparation: Prepare serial dilutions of the test compound and a positive control in an appropriate buffer containing a fixed concentration of forskolin (the optimal forskolin concentration, typically 1-10 µM, should be predetermined to yield ~80% of the maximal cAMP signal).

    • Cell Stimulation: Aspirate the culture medium from the cells. Add the compound/forskolin mixture to the wells.

    • Incubate for 30 minutes at room temperature.

    • cAMP Detection (following cAMP-Glo™ protocol): [18]

      • Add cAMP-Glo™ Lysis Buffer and incubate for 15 minutes to lyse the cells and release cAMP.

      • Add the cAMP Detection Solution (containing PKA) and incubate for 20 minutes.

      • Add the Kinase-Glo® Reagent to terminate the PKA reaction and generate a luminescent signal proportional to the remaining ATP.

      • Incubate for 10 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The raw data (Relative Light Units, RLU) will be inversely proportional to the cAMP concentration.

    • Plot the luminescent signal against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration for 50% inhibition of the forskolin response) and Eₘₐₓ .

Section 4: Secondary Functional Assays - Orthogonal Validation

Protocol 4.1: Calcium Mobilization Assay

Principle: While the M4 receptor's native pathway is cAMP inhibition, it can be functionally coupled to the calcium signaling pathway for high-throughput screening (HTS) purposes.[19][20] This is typically achieved by co-expressing a "promiscuous" G-protein, such as Gα15 or a chimeric Gαqi, which redirects the signal through phospholipase C (PLC) to induce intracellular calcium release.[7] This calcium flux can be readily detected using fluorescent dyes on instruments like a FLIPR (Fluorometric Imaging Plate Reader).[20][21][22][23]

  • Materials:

    • HEK-293 cells stably co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gα15).

    • FLIPR Calcium Assay Kit (e.g., Calcium 5 or 6, Molecular Devices).

    • Probenecid (an anion transport inhibitor to prevent dye leakage, if required for the cell line).[21]

    • Black-walled, clear-bottom 384-well assay plates.

  • Procedure:

    • Cell Plating: Seed the engineered cells into assay plates and incubate overnight.

    • Dye Loading: The next day, aspirate the medium and add the calcium-sensitive fluorescent dye solution (prepared according to the manufacturer's instructions, potentially containing probenecid).[21]

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

    • Compound Plate Preparation: Prepare a plate with serial dilutions of the test compound at a higher concentration (e.g., 4x final).

    • Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will establish a baseline fluorescence reading for a few seconds.

    • It will then perform an online addition of the compound from the source plate to the cell plate.

    • Immediately following the addition, it will record the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • The response is measured as the maximal change in fluorescence units (RFU) post-compound addition.

    • Plot the maximal RFU against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ .

Section 5: Data Interpretation and Presentation

Summarizing the data from orthogonal assays in a tabular format allows for a clear and concise comparison of the compound's pharmacological profile.

Assay FormatParameterHypothetical Value for CompoundPositive Control (Acetylcholine)Rationale & Interpretation
[³⁵S]GTPγS Binding EC₅₀ (nM)15050Measures direct G-protein activation. A low nanomolar EC₅₀ suggests potent binding and receptor activation.
Eₘₐₓ (%)95100High efficacy indicates the compound is a full or near-full agonist compared to the endogenous ligand.
cAMP Inhibition IC₅₀ (nM)20075Measures downstream functional consequence. Potency should be comparable to the GTPγS assay, confirming the mechanism of action via Gαi.
Eₘₐₓ (%)98100Confirms strong functional inhibition of adenylyl cyclase.
Calcium Mobilization (FLIPR) EC₅₀ (nM)250100Validates activity in an HTS-compatible format. Potency shifts are expected due to the artificial coupling but should remain in a relevant range.
Eₘₐₓ (%)90100Demonstrates robust signaling through the engineered pathway.

Section 6: Conceptual Framework for In Vivo Profiling

Should in vitro studies confirm potent and efficacious M4 agonism, the next logical step is to assess in vivo activity in relevant animal models.

  • Antipsychotic-like Activity: M4 receptor activation is known to modulate striatal dopamine levels.[2][5] Therefore, a key experiment would be to test the compound's ability to reverse hyperlocomotion induced by a dopamine-releasing agent like amphetamine in rodents. A positive result in this model is predictive of antipsychotic efficacy.[24]

  • Cognitive Enhancement: Given the role of muscarinic receptors in cognition, assessing the compound in models like the Novel Object Recognition (NOR) test can provide evidence for pro-cognitive effects, a major unmet need in schizophrenia treatment.[1]

  • Safety/Tolerability: Assessment in a catalepsy model is crucial to determine if the compound induces extrapyramidal side effects, which are a concern for drugs modulating the striatal circuitry.[25]

Section 7: Signaling Pathway & Workflow Diagrams

G cluster_0 M4 Receptor Signaling Cascade Agonist M4 Agonist (e.g., Test Compound) M4R M4 Receptor Agonist->M4R G_protein Inactive Gαi/oβγ (GDP-bound) M4R->G_protein Activates G_active Active Gαi-GTP + Gβγ G_protein->G_active GDP/GTP Exchange AC Adenylyl Cyclase G_active->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Effect Decreased Neuronal Excitability cAMP->Effect Leads to

Caption: Canonical Gαi/o signaling pathway of the M4 receptor.

References

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Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental challenges.

I. Synthesis Overview: The Suzuki-Miyaura Cross-Coupling Approach

The most common and efficient method for synthesizing Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an organoboron compound (2-thienylboronic acid) and an organohalide (methyl 5-bromopyridine-3-carboxylate).

The general reaction scheme is as follows:

This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of the starting materials.[1]

II. Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-couplings involving heteroaryl compounds.

Materials:

  • Methyl 5-bromopyridine-3-carboxylate

  • 2-Thienylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 5-bromopyridine-3-carboxylate (1.0 eq), 2-thienylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

III. Troubleshooting Guide: Addressing Common Issues

This section is designed to help you diagnose and resolve common problems encountered during the synthesis.

dot```dot

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Start [label="Reaction Issue Identified", fillcolor="#4285F4"]; LowYield [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#202124"]; Impurity [label="Significant Impurity Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete [label="Incomplete Conversion\nof Starting Material", fillcolor="#FBBC05", fontcolor="#202124"];

// Low Yield Path CheckReagents [label="Verify Reagent Quality\n- Boronic acid degradation?\n- Catalyst activity?", fillcolor="#34A853"]; Degas [label="Improve Degassing Technique\n- Sparging with inert gas\n- Freeze-pump-thaw cycles", fillcolor="#34A853"]; OptimizeBase [label="Optimize Base\n- Stronger base (e.g., K3PO4)?\n- Anhydrous conditions?", fillcolor="#34A853"]; ChangeCatalyst [label="Screen Different Catalysts/Ligands\n- Buchwald ligands for electron-rich systems?", fillcolor="#34A853"];

// Impurity Path HomoCoupling [label="Identify Homo-coupling Products\n- (Thiophene-Thiophene, Pyridine-Pyridine)", fillcolor="#4285F4"]; Deboronation [label="Identify Protodeboronation Product\n- (Thiophene)", fillcolor="#4285F4"]; Dehalogenation [label="Identify Dehalogenation Product\n- (Methyl nicotinate)", fillcolor="#4285F4"]; ReduceTemp [label="Lower Reaction Temperature", fillcolor="#34A853"]; OptimizeStoich [label="Adjust Stoichiometry\n- Use boronic acid closer to 1:1", fillcolor="#34A853"];

// Incomplete Conversion Path IncreaseTemp [label="Increase Reaction Temperature", fillcolor="#34A853"]; IncreaseTime [label="Extend Reaction Time", fillcolor="#34A853"]; CheckSolubility [label="Assess Reagent Solubility\n- Change solvent system?", fillcolor="#34A853"];

Start -> LowYield; Start -> Impurity; Start -> Incomplete;

LowYield -> CheckReagents; CheckReagents -> Degas [label="Reagents OK"]; Degas -> OptimizeBase [label="Degassing OK"]; OptimizeBase -> ChangeCatalyst [label="Base OK"];

Impurity -> HomoCoupling; Impurity -> Deboronation; Impurity -> Dehalogenation; HomoCoupling -> OptimizeStoich; Deboronation -> ReduceTemp; Dehalogenation -> ChangeCatalyst;

Incomplete -> IncreaseTemp; IncreaseTemp -> IncreaseTime [label="No improvement"]; IncreaseTime -> CheckSolubility [label="Still incomplete"]; }

Caption: The Suzuki-Miyaura Catalytic Cycle.

Question: The reaction seems to stall and I have incomplete conversion of my starting materials. What can I do?

Answer:

  • Increase Temperature: If the reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) can often improve the rate. However, be mindful that higher temperatures can also promote side reactions.

  • Extend Reaction Time: Ensure you are monitoring the reaction over a sufficient period. Some Suzuki couplings can take several hours to reach completion.

  • Solubility Issues: Poor solubility of either the starting materials or the base can lead to incomplete reactions.

    • Solution: You can try a different solvent system. For instance, if you are using toluene, switching to a more polar solvent like 1,4-dioxane or DME might improve solubility. Ensure vigorous stirring to maximize the interaction between all components.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of water in the reaction mixture?

A1: Water can play several beneficial roles in a Suzuki-Miyaura coupling. It helps to dissolve the inorganic base (like K₂CO₃ or Na₂CO₃), which can facilitate the transmetalation step. Additionally, water can help to stabilize the palladium catalyst.

Q2: Can I use a different boronic acid derivative, like a boronic ester?

A2: Yes, boronic esters (e.g., pinacol esters) are often used in Suzuki-Miyaura couplings. They can be more stable and easier to purify than their corresponding boronic acids. The reaction conditions are generally similar.

Q3: How does the electronic nature of the pyridine and thiophene rings affect the reaction?

A3: The pyridine ring is electron-deficient, which generally makes the oxidative addition of the palladium catalyst to the C-Br bond more favorable. The thiophene ring is electron-rich, which can facilitate the transmetalation step. For arylboronic acids, electron-donating groups are generally beneficial for the Suzuki reaction. [2] Q4: What is the best way to purify the final product?

A4: Column chromatography on silica gel is the most common method for purifying Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The exact solvent system will need to be determined by TLC analysis.

V. Data Summary

ParameterRecommended Range/ValueRationale
Starting Material Ratio 1.0 eq Methyl 5-bromopyridine-3-carboxylate : 1.2-1.5 eq 2-Thienylboronic acidA slight excess of the boronic acid can help drive the reaction to completion.
Catalyst Loading 1-5 mol%Higher loadings can increase reaction rates but also the cost and potential for side reactions.
Base K₂CO₃, Na₂CO₃, K₃PO₄ (2.0-3.0 eq)The base is essential for the transmetalation step. Stronger bases may be needed for less reactive substrates.
Solvent 1,4-Dioxane/Water (4:1), Toluene/Water, DME/WaterA mixture of an organic solvent and water often provides good solubility for both the organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without excessive decomposition.

VI. References

  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938. Retrieved from [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • PubChem. (n.d.). Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-(THIOPHEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID | CAS 306934-96-3. Retrieved from [Link]

  • Chemot, C., & Al. (2021). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 26(23), 7354. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this heteroaromatic compound. The following information is curated to address specific challenges you may encounter during your experimental work, with a focus on practical, field-proven insights.

I. Compound Overview and Purification Strategy

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a bi-heterocyclic compound often synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] The purification of this compound can be challenging due to the potential for closely related impurities and its specific physicochemical properties. A robust purification strategy typically involves a combination of chromatographic and crystallization techniques.

Physicochemical Properties
PropertyValue/DescriptionSource
Molecular FormulaC11H9NO2S[3]
Molecular Weight219.26 g/mol [3]
AppearanceExpected to be a solid at room temperature.General chemical knowledge
SolubilityLikely soluble in polar organic solvents like DMF and DMSO. Predominantly hydrophobic due to the thiophene and pyridine rings.[1][1]

II. Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate in a question-and-answer format.

Chromatography Troubleshooting

Question 1: I'm observing poor separation between my product and an impurity during column chromatography on silica gel. What should I do?

Answer:

Poor separation on silica gel is a frequent issue, often stemming from an inappropriate solvent system or interactions between the compound and the stationary phase. Here's a systematic approach to troubleshoot this:

1. Re-evaluate Your Solvent System with TLC:

  • Analyze Polarity: Use Thin Layer Chromatography (TLC) to test a wider range of solvent systems. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with ethyl acetate, dichloromethane, or acetone.[4]

  • Adjust Solvent Ratio: If your spots are streaking or have very low Rf values, the solvent system is likely not polar enough. Conversely, if the spots run at the solvent front (high Rf), decrease the polarity.[4]

  • Try Different Solvent Combinations: If adjusting the ratio of a hexane/ethyl acetate system doesn't provide adequate separation, consider switching to a different solvent system, for example, dichloromethane/methanol.[4]

2. Address Potential Compound-Silica Interactions:

  • Basic Nature of Pyridine: The pyridine nitrogen in your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing or streaking.[4]

  • Solution: Add a Modifier: To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia solution to your mobile phase.[4][5] This will neutralize the acidic sites on the silica and improve the peak shape.

3. Consider Alternative Stationary Phases:

  • If modifying the mobile phase is ineffective, the issue might be with the stationary phase itself.

  • Alumina: For basic compounds, alumina (neutral or basic) can be a better choice than silica gel.[4]

  • Reversed-Phase Chromatography: For highly polar compounds, or if normal phase chromatography fails, consider using a C18 reversed-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4]

Workflow for Optimizing Column Chromatography:

Caption: Decision-making workflow for troubleshooting poor separation in column chromatography.

Question 2: My compound is not eluting from the silica gel column, even with a highly polar solvent system.

Answer:

This frustrating situation can arise from several factors, including excessively strong interactions with the silica or compound degradation.

1. Rule out Compound Decomposition:

  • Silica Gel Stability Test: Before running a column, it's prudent to check if your compound is stable on silica gel. Spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate and check for the appearance of new spots, which would indicate decomposition.[6]

  • 2D TLC: A more rigorous method is 2D TLC. Spot the compound, run the plate in one direction, dry it, rotate it 90 degrees, and run it again in a different solvent system. If the compound is stable, it will appear as a single spot on the diagonal. Any spots off the diagonal are decomposition products.[7]

2. Drastically Increase Mobile Phase Polarity:

  • If your compound is stable, it may be too polar for the current solvent system.

  • Gradient Elution: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For instance, you could start with 100% dichloromethane and gradually add methanol up to 10-20%.[4]

3. Sample Loading and Column Overloading:

  • Dry Loading: If your compound has poor solubility in the initial mobile phase, it can precipitate at the top of the column. In such cases, pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[6]

  • Avoid Overloading: The amount of crude material should ideally be 1-5% of the mass of the stationary phase. Overloading can lead to broad peaks and poor separation.[4]

Crystallization Troubleshooting

Question 3: I am unable to induce crystallization of my purified compound. It remains an oil.

Answer:

Oiling out is a common problem in crystallization, often due to the presence of impurities or the use of an inappropriate solvent.

1. Ensure High Purity:

  • Residual Solvents: Ensure that all solvents from the previous purification step (e.g., column chromatography) have been thoroughly removed under high vacuum. Residual solvents can significantly hinder crystallization.

  • Minor Impurities: Even small amounts of impurities can act as "crystal poisons." If you suspect impurities, consider re-purifying a small batch by column chromatography.

2. Systematic Solvent Screening:

  • Finding the Right Solvent: A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Pairs: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common pairs include dichloromethane/hexanes, ethyl acetate/hexanes, and methanol/water.

3. Techniques to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a few crystals of the pure compound, add a single, tiny seed crystal to the supersaturated solution. This will provide a template for further crystal growth.[4]

  • Slow Evaporation: Loosely cap the flask and allow the solvent to evaporate slowly over several days. This gradual increase in concentration can promote the formation of well-defined crystals.

Troubleshooting Crystallization:

Caption: A flowchart for troubleshooting common crystallization problems.

Identifying and Removing Synthesis-Related Impurities

Question 4: My NMR spectrum shows signals that I suspect are from byproducts of a Suzuki coupling reaction. What are the likely impurities and how can I remove them?

Answer:

Suzuki-Miyaura coupling reactions, while powerful, can generate several characteristic byproducts that may co-elute with your desired product.

Common Suzuki Coupling Impurities:

  • Homocoupling Products: These are dimers of your starting materials (e.g., bithiophene or a biphenyl derivative from the boronic acid). They form when two molecules of the same starting material couple with each other.[8]

  • Dehalogenation/Protodeborylation Products: These are your starting materials where the halogen or the boronic acid/ester group has been replaced by a hydrogen atom.[8]

  • Ligand-Derived Impurities: Phenylated impurities can arise from the phosphorus ligands used in the palladium catalyst.[9][10]

  • Residual Palladium: The palladium catalyst itself can contaminate the final product.

Purification Strategies for Suzuki Impurities:

Impurity TypeRemoval Strategy
Homocoupling ProductsThese are often less polar than the desired cross-coupled product. Careful column chromatography with a shallow gradient can often resolve these. Recrystallization can also be effective if the solubility difference is significant.
Dehalogenation/Protodeborylation ProductsThese impurities are typically more volatile and may have different polarity compared to the product, allowing for separation by column chromatography.
Ligand-Derived ImpuritiesThese can be challenging to remove. A second column chromatography run with a different solvent system may be necessary. Sometimes, precipitation or crystallization can selectively remove these.
Residual PalladiumThe crude product can be filtered through a plug of Celite or silica gel to remove some of the palladium black.[8] Specialized scavengers can also be used to remove residual palladium.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate?

A1: A good starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration while monitoring the elution by TLC. Given the presence of the pyridine ring, adding 0.1-1% triethylamine to the mobile phase is recommended to prevent peak tailing.[4]

Q2: My purified compound is colored, but I expect it to be a white solid. What could be the cause?

A2: A yellow or brown color can indicate the presence of trace impurities, often highly conjugated or polymeric byproducts. It could also be due to residual palladium catalyst. If the coloration persists after chromatography, you can try treating a solution of your compound with a small amount of activated charcoal, followed by filtration through Celite before crystallization.[4] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q3: Can I use extraction to purify my crude product?

A3: An acidic wash (e.g., with 1M HCl) could protonate the pyridine nitrogen, making your product water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent. Subsequently, basifying the aqueous layer and extracting with an organic solvent would recover your product. However, this may not be effective for removing impurities with similar basicity. It is generally recommended as a preliminary purification step before chromatography or crystallization.

IV. References

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]

  • Supporting Information revised. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. PubChem. Available at: [Link]

  • 5-(THIOPHEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID. Matrix Fine Chemicals. Available at: [Link]

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI. Available at: [Link]

  • Struggling with the purification of a nitroaldol product. Reddit. Available at: [Link]

Sources

Overcoming challenges in the scale-up of "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic building block. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Two primary synthetic routes are commonly employed for this molecule. This guide is structured to address the specific challenges of each:

  • Part 1: Hantzsch Pyridine Synthesis Route - A classical multi-component approach to building the pyridine ring.

  • Part 2: Suzuki-Miyaura Cross-Coupling Route - A modern, powerful method for forging the thiophene-pyridine bond.

Part 1: Troubleshooting the Hantzsch Pyridine Synthesis Route

The Hantzsch synthesis is a robust method for constructing the pyridine core from simpler components.[1] For Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, this typically involves the condensation of thiophene-2-carbaldehyde, a β-ketoester (like methyl acetoacetate), and an ammonia source, followed by an oxidation step.[2][3][4]

Overall Workflow: Hantzsch Synthesis

Hantzsch_Workflow cluster_0 Step 1: 1,4-Dihydropyridine Formation cluster_1 Step 2: Aromatization cluster_2 Step 3: Purification A Thiophene-2-carbaldehyde D Condensation Reaction (e.g., in Ethanol, Reflux) A->D B Methyl Acetoacetate (2 equiv.) B->D C Ammonium Acetate C->D E Intermediate: Dimethyl 2,6-dimethyl-4-(thiophen-2-yl) -1,4-dihydropyridine-3,5-dicarboxylate D->E G Oxidation Reaction E->G F Oxidizing Agent (e.g., HNO3, DDQ, or air) F->G H Crude Product Mixture G->H I Column Chromatography or Recrystallization H->I J Final Product: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate* I->J caption *Note: The classical Hantzsch yields a symmetrically substituted pyridine. To obtain the target mono-ester, a modified synthesis or subsequent steps are necessary.

Caption: High-level workflow for the Hantzsch synthesis route.

FAQs and Troubleshooting: Hantzsch Route

Question 1: My Hantzsch condensation is slow and gives low yields of the dihydropyridine intermediate. What can I do?

Answer: This is a common issue, as the classical Hantzsch reaction can suffer from long reaction times and harsh conditions.[4]

  • Causality: The reaction involves several equilibrium steps, including Knoevenagel and Michael-type additions.[5] Incomplete conversions can result from unfavorable equilibria or slow reaction kinetics. On scale-up, localized concentration gradients can also become a factor.

  • Troubleshooting Steps:

    • Catalyst Choice: While often run without an explicit catalyst, acidic or basic conditions can promote the condensation steps. Consider adding a catalytic amount of a mild acid like acetic acid. For more modern approaches, catalysts like ceric ammonium nitrate (CAN) have been shown to be effective, even under solvent-free conditions.[6]

    • Solvent: The reaction is typically run in protic solvents like ethanol or acetic acid to facilitate the condensations.[2] If solubility of your starting materials is an issue, consider alternative solvents like glycerol, which can also offer environmental benefits.[5]

    • Temperature: Ensure the reaction is maintained at a consistent reflux. If the reaction is still slow, a higher boiling point solvent (e.g., n-butanol) could be tested, but be mindful of potential side reactions.

    • Water Removal: The condensation steps generate water, which can inhibit the reaction. If feasible for your setup, using a Dean-Stark trap to remove water as it forms can drive the reaction to completion.

Question 2: The oxidation of my dihydropyridine intermediate is messy and gives multiple byproducts. How can I achieve a cleaner aromatization?

Answer: The aromatization step is critical and can be a major source of impurities if not controlled properly. Harsh oxidants can lead to degradation of the thiophene or pyridine rings.

  • Causality: Strong oxidants like nitric acid (HNO₃) or potassium permanganate (KMnO₄) can be unselective and lead to over-oxidation or side reactions, especially at elevated temperatures.[4]

  • Troubleshooting Steps:

    • Choice of Oxidant: Switch to a milder, more selective oxidizing agent.

      • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Often provides clean and high-yielding aromatization under mild conditions.

      • Iodine in Methanol: A very effective and mild system for this transformation.

      • Air/Oxygen: Bubbling air or oxygen through the reaction mixture, sometimes with a catalyst like activated carbon, can be a "greener" and milder option, though it may require longer reaction times.

    • Reaction Conditions: Control the temperature carefully. Start the oxidation at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LC-MS before slowly warming if necessary.

    • Work-up: Ensure the work-up procedure effectively removes the oxidant and its byproducts. For example, if using iodine, a quench with aqueous sodium thiosulfate is necessary.

Question 3: I am struggling to purify the final product. Column chromatography is difficult on a large scale. Are there alternatives?

Answer: Relying solely on chromatography is a common bottleneck in process scale-up. Developing a crystallization or alternative purification method is crucial.

  • Causality: The crude product may contain structurally similar impurities from the multi-component reaction, making chromatographic separation challenging and resource-intensive.

  • Troubleshooting Steps:

    • Recrystallization: This is the most desirable method for large-scale purification. Screen a variety of solvents and solvent systems (e.g., ethanol/water, ethyl acetate/heptane, toluene) to find conditions that provide good crystal formation and impurity rejection.

    • Acid-Base Extraction: As a pyridine, your product is basic. You can perform an acid wash (e.g., with dilute HCl) to extract the product into the aqueous phase, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product, which can be filtered or extracted.[7]

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.[8]

Part 2: Troubleshooting the Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura coupling is a highly versatile and powerful method for forming the C-C bond between the pyridine and thiophene rings.[9] This route typically involves coupling a halogenated pyridine carboxylate with a thiophene boronic acid or ester.

Overall Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Work-up & Purification A Methyl 5-bromopyridine-3-carboxylate F Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) A->F B Thiophene-2-boronic acid (or pinacol ester) B->F C Palladium Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., K2CO3, K3PO4) D->F E Solvent (e.g., Dioxane/Water, MeTHF) E->F G Crude Product Mixture F->G H Aqueous Work-up & Solvent Extraction G->H I Palladium Scavenging H->I J Crystallization or Column Chromatography I->J K Final Product J->K

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling route.

FAQs and Troubleshooting: Suzuki-Miyaura Route

Question 1: My Suzuki coupling reaction has stalled or shows low conversion. What are the most likely causes?

Answer: Low conversion in Suzuki couplings is a frequent challenge, often pointing to issues with the catalyst, reagents, or conditions.

  • Causality: The catalytic cycle can be inhibited by several factors. The oxidative addition of the pyridine halide can be slow, or the active Pd(0) catalyst may be deactivated. Furthermore, the boronic acid can degrade under the reaction conditions.

  • Troubleshooting Decision Tree:

Suzuki_Troubleshooting Start Low Conversion Observed Q1 Is the reaction completely oxygen-free? Start->Q1 A1_Yes Yes, thoroughly degassed. Q1->A1_Yes Yes A1_No No, degassing was minimal. Q1->A1_No No Q2 Is the boronic acid stable? A1_Yes->Q2 Fix1 Improve degassing protocol. (Freeze-pump-thaw or sparge with N2/Ar for 30+ min). A1_No->Fix1 A2_Yes TLC/LCMS shows it's stable. Q2->A2_Yes Yes A2_No Significant protodeboronation (thiophene byproduct) observed. Q2->A2_No No Q3 Is the catalyst/ligand optimal? A2_Yes->Q3 Fix2 1. Use a milder base (e.g., K2CO3 instead of Cs2CO3). 2. Use a boronate ester (e.g., pinacol ester) for greater stability. 3. Use anhydrous conditions with a base like K3PO4. A2_No->Fix2 A3_Yes It's a standard catalyst. Q3->A3_Yes Yes A3_No Unsure, used a generic one. Q3->A3_No No Fix3 Screen different catalysts/ligands. For electron-deficient pyridines, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) with a modern pre-catalyst (e.g., G3-Pd) are often superior. A3_No->Fix3

Caption: Decision tree for troubleshooting low Suzuki coupling conversion.

Question 2: I am observing a significant amount of thiophene-thiophene homocoupling (Glaser coupling). How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which oxidizes the Pd(0) catalyst and can initiate a separate catalytic cycle for homocoupling.

  • Causality: Oxygen in the reaction mixture can lead to the oxidative coupling of two boronic acid molecules.

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction setup are scrupulously deoxygenated. Sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes before adding the catalyst is essential. For lab scale, 3-4 freeze-pump-thaw cycles are highly effective.[10]

    • Reagent Purity: Ensure the boronic acid is pure. Some impurities can promote homocoupling.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain its low concentration, disfavoring the bimolecular homocoupling reaction.

Question 3: On scale-up, my reaction is not performing as well as the small-scale experiment. What scale-up parameters should I investigate?

Answer: Direct translation of lab-scale conditions to a larger reactor often fails due to changes in physical parameters like mixing and heat transfer.

  • Causality: Inefficient mixing can lead to localized "hot spots" or areas of high concentration, causing side reactions or catalyst decomposition. Inefficient heat transfer can cause temperature overshoots, which can also degrade the catalyst and reagents.

  • Troubleshooting Steps:

    • Mixing Efficiency: Ensure your reactor's agitation is sufficient to maintain a homogenous slurry/solution. The rate of stirring is often overlooked but is crucial for biphasic reactions.[10]

    • Catalyst Loading: While it's desirable to lower catalyst loading for cost and sustainability, this should be done systematically.[11] A loading that works on a 1g scale might be too low for a 1kg scale if mixing is less efficient. A typical target for process development is <0.5 mol%.[11]

    • Heat Transfer: Monitor the internal reaction temperature closely. Exotherms that are easily dissipated in a small flask can become problematic in a large reactor. Consider slower addition of reagents to control the reaction rate and temperature.

    • Palladium Removal: At scale, removing residual palladium to meet regulatory limits (often in the ppm range) is critical. Plan for this step from the beginning. Techniques include treatment with activated carbon, silica-based scavengers (e.g., SiliaMetS), or aqueous washes with reagents like sodium bisulfite.[12][13]

Data Summary: Suzuki-Miyaura Parameter Optimization

The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common starting points for optimization.

ParameterOptionsConsiderations & Rationale
Palladium Pre-catalyst Pd(PPh₃)₄Classical, but can be inefficient in generating the active Pd(0) species.
Pd(dppf)Cl₂A robust and widely used catalyst, often a good starting point.[14]
Pd₂(dba)₃ + LigandRequires a separate ligand; allows for screening of different phosphines.
Buchwald Pre-catalysts (e.g., SPhos-G3)Highly active, air-stable, and efficient at generating the active catalyst; excellent for challenging couplings.[10]
Ligand PPh₃ (Triphenylphosphine)Standard, but often not active enough for heteroaryl couplings.
dppfGood general-purpose ligand, often used with PdCl₂.
Buchwald Ligands (SPhos, XPhos, RuPhos)Electron-rich and bulky, excellent for promoting oxidative addition on electron-deficient pyridines and preventing side reactions.[10]
Base K₂CO₃ or Na₂CO₃Common, effective, and inexpensive. Typically used with aqueous solvent systems.[10]
Cs₂CO₃More reactive, can sometimes improve yields but also increases risk of side reactions.
K₃PO₄A strong base often used under anhydrous conditions, can help prevent protodeboronation.[15]
Solvent System 1,4-Dioxane / WaterA classical and very common system.[10]
Toluene / WaterGood for higher temperatures.
2-MeTHF / WaterA greener alternative to THF and Dioxane, offers good phase separation.[10]
DMF or AcetonitrileUsed for substrates with poor solubility in other solvents.

References

  • Hantzsch pyridine synthesis - Grokipedia. (n.d.).
  • Hantzsch Pyridine Synthesis | PDF. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). YouTube. Retrieved January 22, 2026, from [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022, November 5). ChemistryViews. Retrieved January 22, 2026, from [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017, June 14). Royal Society Publishing. Retrieved January 22, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development (ACS Publications). Retrieved January 22, 2026, from [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, October 1). Frontiers. Retrieved January 22, 2026, from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved January 22, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Process for the preparation of substituted pyridines. (n.d.). Google Patents.
  • Suzuki coupling of heteroaryl halides with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

  • Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. (2025, October 16). ACS Sustainable Chemistry & Engineering. Retrieved January 22, 2026, from [Link]

Sources

"Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (CAS No. 893735-01-8).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and degradation pathways associated with this heterocyclic compound. We will explore the underlying chemical principles to help you troubleshoot issues and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate?

A1: To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It is crucial to protect it from moisture, light, and heat. Exposure to moist air or water should be avoided.[4] For optimal preservation, storage at -20°C under an inert atmosphere is recommended for related dihydroisoxazole derivatives, a practice that is advisable for this compound as well to minimize degradation.[6]

Q2: What substances are incompatible with this compound?

A2: The compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[4][5] Contact with acid chlorides and chloroformates should also be avoided.[4] These substances can initiate degradation pathways, compromising the purity of your sample.

Q3: My solid-state compound has changed color. What could be the cause?

A3: A change in color of the solid compound often indicates degradation. The most common culprits are exposure to light (photodegradation) or slow oxidation from atmospheric oxygen. The thiophene ring, in particular, is susceptible to oxidation at the sulfur atom.[7] We recommend verifying the purity of the material using an appropriate analytical method like HPLC or NMR spectroscopy.

Q4: Is this compound susceptible to degradation in solution?

A4: Yes. In solution, the compound is primarily susceptible to hydrolysis of the methyl ester group, especially under acidic or basic pH conditions.[8][9] Additionally, depending on the solvent and dissolved oxygen, oxidative degradation of the thiophene moiety can occur.[10] For experiments requiring the compound to be in solution for extended periods, it is advisable to use freshly prepared solutions and protect them from light.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Appearance of a New Peak in HPLC Analysis

You are running an HPLC analysis of your sample and observe a new, more polar peak that grows over time, especially in aqueous or protic solvents.

  • Potential Cause 1: Ester Hydrolysis. The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(thiophen-2-yl)pyridine-3-carboxylic acid. This reaction is accelerated by acidic or basic conditions.[8][9] The resulting carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.

  • Recommended Actions:

    • Confirm Identity: Spike your sample with a known standard of the corresponding carboxylic acid, if available, to confirm the identity of the new peak by co-elution. Alternatively, collect the fraction and analyze it by mass spectrometry to confirm the expected molecular weight (205.23 g/mol ).[11]

    • pH Control: Ensure your solutions are buffered to a neutral pH (around 6.0-7.5) if experimentally feasible. Avoid highly acidic or alkaline conditions.

    • Use Aprotic Solvents: For storage of stock solutions, use dry aprotic solvents like DMSO or DMF and store them at low temperatures (-20°C or -80°C).

    • Fresh Preparations: Always use freshly prepared solutions for your experiments to minimize the extent of hydrolysis.

  • Potential Cause 2: Oxidation. The thiophene ring's sulfur atom can be oxidized to a sulfoxide or, under harsher conditions, a sulfone.[10] These oxidized products are also more polar than the parent compound.

  • Recommended Actions:

    • De-gas Solvents: Purge your solvents and solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Avoid Metal Contamination: Trace metal ions can catalyze oxidation reactions. Use high-purity solvents and clean glassware.

    • Characterize Degradant: Use LC-MS to analyze the new peak. An increase in mass of 16 Da (for sulfoxide) or 32 Da (for sulfone) compared to the parent compound (MW 219.26) is indicative of oxidation.

Logical Troubleshooting Workflow

G start Unexpected Peak in HPLC check_polarity Is the new peak more polar? (shorter retention time) start->check_polarity ms_analysis Perform LC-MS Analysis check_polarity->ms_analysis Yes other Result: Other Degradant or Impurity check_polarity->other No mass_check Analyze Molecular Ion ms_analysis->mass_check hydrolysis Result: Hydrolysis Product (5-(thiophen-2-yl)pyridine-3-carboxylic acid) mass_check->hydrolysis Mass = 205.23 Da oxidation Result: Oxidation Product (Thiophene S-oxide/Sulfone) mass_check->oxidation Mass = 235.26 Da (+16) or 251.26 Da (+32) mass_check->other Other Mass sol1 Action: - Control pH - Use fresh solutions - Use aprotic solvents for storage sol2 Action: - De-gas solvents - Avoid metal contaminants - Protect from light

Caption: Troubleshooting workflow for identifying unknown peaks.

Predicted Degradation Pathways

The primary degradation pathways for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate under common laboratory conditions are hydrolysis and oxidation.

G Parent Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Hydrolysis 5-(thiophen-2-yl)pyridine-3-carboxylic Acid Parent->Hydrolysis  H+ or OH- (Hydrolysis) Oxidation Methyl 5-(1-oxothiophen-2-yl)pyridine-3-carboxylate (Thiophene S-oxide) Parent->Oxidation  [O] (Oxidation)

Caption: Major predicted chemical degradation pathways.

Experimental Protocols
Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[12][13]

Objective: To identify the potential degradation products of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate under various stress conditions.

Materials:

  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector, or LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL methanol/water).

    • Acid Hydrolysis: Add 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 4 hours. Basic hydrolysis is often much faster than acidic hydrolysis.[8]

    • Oxidation: Add 30% H₂O₂. Keep at room temperature for 24 hours.[12]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. A control vial should be wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.[14]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation and establish a mass balance.[12]

Forced Degradation Experimental Workflow

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl, 60°C) start->acid base Basic (1M NaOH, RT) start->base oxidative Oxidative (30% H₂O₂, RT) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze by HPLC / LC-MS at t=0, 2, 4, 8, 24h acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - Identify Degradants - Calculate % Degradation - Establish Mass Balance analysis->evaluation conclusion Determine Degradation Profile evaluation->conclusion

Caption: Workflow for a comprehensive forced degradation study.

Data Summary
ParameterRecommendationRationale & References
Storage Temperature Cool place; -20°C for long-term solution storageTo minimize thermal degradation and slow down hydrolysis/oxidation reactions.[4][6]
Atmosphere Dry, inert atmosphere (e.g., Argon, Nitrogen)To prevent moisture-driven hydrolysis and oxidation.[4]
Light Exposure Protect from light (use amber vials or foil)Pyridine and thiophene moieties can be susceptible to photodegradation.[15]
pH in Solution Maintain near-neutral pH (6.0-7.5)The ester linkage is labile to both acid and base-catalyzed hydrolysis.[8]
Incompatible Materials Strong acids, strong bases, strong oxidizing agentsThese materials will actively degrade the compound.[4][5]
References
  • SAFETY DATA SHEET. (2012, March 7). 4

  • Safety Data Sheet - CymitQuimica. (2024, December 19). 16

  • SAFETY DATA SHEET - Fisher Scientific. 5

  • Thermal stability, synthesis of new formazan complexes derived from thiophene-2-carboxaldehyde. Eurasian Chemical Communications. 17

  • methyl 5-(thiophen-2-yl)pyridine-3-carboxylate | 893735-01-8. ChemicalBook. 1

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. 18

  • SAFETY DATA SHEET. 19

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. 20

  • Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem. 7

  • 2-(5-Methylthiophen-2-yl)pyridine | 139003-60-4. Benchchem. 10

  • Degradation of Pyridines in the Environment. ResearchGate. 21

  • Molecular disorder effects in the thermal conductivity of solid thiophene. AIP Publishing. 22

  • Thermal conductivity of solid thiophene in an incommensurate orientational state. 23

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. 24

  • SDS - Advanced Biotech. (2025, January 25). 25

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. 12

  • Forced Degradation Studies. MedCrave online. 13

  • Analytical Methods. RSC Publishing. 14

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. 26

  • Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. MDPI. 15

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. 27

  • 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid. Vulcanchem. 6

  • Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. PubMed. 28

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. 29

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. 8

  • Analytical Methods. OPUS. 30

  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. CymitQuimica. 2

  • Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate | C11H9NO2S | CID 23004854. PubChem. 3

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI. 31

  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. 32

  • 5-(THIOPHEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID | CAS 306934-96-3. Matrix Fine Chemicals. 11

  • Oxidation of methyl-pyridines. Google Patents. 33

  • Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. PubMed. 34

  • Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. ResearchGate. 9

  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. 35

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. 36

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. 37

  • Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. PMC - NIH. 38

Sources

Technical Support Center: Analytical Method Development for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development and troubleshooting for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate and its related positional isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with developing robust and reliable analytical methods for separating and quantifying these structurally similar compounds. The inherent challenge lies in differentiating between isomers that may have identical molecular weights and similar polarities, demanding a systematic and well-understood approach to chromatography and spectroscopy.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format. Each answer is grounded in fundamental scientific principles and supported by authoritative guidelines to ensure method integrity and regulatory compliance.

Section 1: Foundational Method Development

This section addresses the initial steps and strategic decisions required when first approaching the separation of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate isomers.

Q1: What is the most effective initial chromatographic approach for separating positional isomers of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate?

Answer:

The most logical and widely applicable starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates compounds based on their hydrophobicity. While isomers have similar properties, minor differences in their dipole moment and molecular shape, caused by the different substitution patterns on the pyridine ring, can be exploited for separation.

Causality Behind This Choice:

  • Versatility: RP-HPLC is compatible with a wide range of mobile phases and column chemistries, offering numerous variables to optimize selectivity.

  • Predictability: The retention mechanism is well-understood. Generally, isomers with more exposed hydrophobic surface area will be retained longer.

  • MS-Compatibility: The use of volatile mobile phase buffers (e.g., ammonium formate, ammonium acetate) makes this technique directly compatible with mass spectrometry for peak identification.

Recommended Starting Protocol:

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard length C18 column provides a good balance of efficiency and backpressure for initial screening.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of residual silanols on the column and ensures good peak shape. Volatile for MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% to 90% B over 20 minutesA broad scouting gradient is essential to determine the approximate elution conditions for all isomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides method stability and reduces viscosity.
Detection UV at 254 nm and 280 nmThe aromatic nature of the compound suggests strong absorbance at these wavelengths.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the injection solvent.

This initial "scouting" run is not expected to provide perfect separation but will yield crucial information about the retention behavior of the isomer mixture, forming the basis for further optimization.

Section 2: Troubleshooting Common Separation Issues

Once an initial method is established, specific problems often arise. This section provides logical, step-by-step solutions to the most common challenges.

Q2: My isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I systematically improve the separation?

Answer:

Improving resolution requires manipulating the "selectivity" (α) of your chromatographic system, which is the factor that describes the separation between two adjacent peaks. This is achieved by altering the chemical interactions between the analytes, the stationary phase, and the mobile phase.

Systematic Approach to Improving Resolution:

  • Optimize the Gradient: If your scouting run showed that the isomers elute close together, flatten the gradient around the elution time. For example, if the isomers elute between 10 and 12 minutes in a 20-minute gradient, try a new gradient that holds the mobile phase composition steady or changes it very slowly within that window.

  • Screen Alternative Stationary Phases: Not all isomers will be resolved on a standard C18 column. The key is to introduce different separation mechanisms.

    • Phenyl-Hexyl Column: This is an excellent second choice. The phenyl groups in the stationary phase can induce π-π interactions with the aromatic thiophene and pyridine rings of your analytes. These interactions are highly sensitive to the spatial arrangement of the rings, often providing unique selectivity for positional isomers that C18 columns cannot offer.[1]

    • Pentafluorophenyl (PFP) Column: PFP phases offer a complex mixture of interactions, including dipole-dipole, ion-exchange, and π-π interactions, which can be highly effective for separating halogenated or aromatic isomers.

  • Vary the Organic Modifier: If you are using acetonitrile, try substituting it with methanol. Methanol is a protic solvent and a stronger hydrogen bond acceptor, which can alter its interaction with your analytes and the stationary phase, thereby changing selectivity.

  • Adjust Mobile Phase pH: The pyridine ring in your molecule has a basic nitrogen atom (pKa ~5.2). Operating the mobile phase at a pH approximately 2 units below this pKa (e.g., pH 2.5-3.5 with formic or phosphoric acid) will ensure the pyridine nitrogen is consistently protonated. This prevents peak tailing and can sometimes improve selectivity between isomers with slightly different pKa values.

G start Poor Resolution (Rs < 1.5) step1 Step 1: Optimize Gradient Flatten slope around elution time start->step1 step2 Step 2: Screen Column Chemistry Try Phenyl-Hexyl or PFP column step1->step2 If resolution still poor step3 Step 3: Change Organic Modifier Switch Acetonitrile to Methanol step2->step3 If resolution still poor step4 Step 4: Adjust Mobile Phase pH Ensure pH is 2 units away from analyte pKa step3->step4 If resolution still poor end_node Resolution Achieved (Rs ≥ 1.5) step4->end_node If successful G start Peak Splitting Observed q1 Are ALL peaks split? start->q1 all_split YES: Physical Issue q1->all_split Yes one_split NO: Chemical/Method Issue q1->one_split No cause1 Cause: Column Void / Blocked Frit all_split->cause1 sol1 Solution: Reverse/Flush Column. If fails, replace column. Use guard column. cause1->sol1 q2 Is sample solvent much stronger than mobile phase? one_split->q2 solvent_yes YES q2->solvent_yes Yes solvent_no NO q2->solvent_no No cause2 Cause: Solvent Incompatibility solvent_yes->cause2 sol2 Solution: Dissolve sample in initial mobile phase or inject smaller volume. cause2->sol2 cause3 Cause: Possible Co-elution solvent_no->cause3 sol3 Solution: Inject smaller volume. If two peaks appear, improve resolution (see Q2). cause3->sol3

Sources

Improving the regioselectivity of "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate" functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, providing not just protocols, but the underlying chemical logic to empower your synthetic strategy.

Understanding the Reactivity Landscape

The core challenge in functionalizing Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate lies in directing reactions to a specific position among the several available C-H bonds. The molecule contains two distinct heterocyclic systems with opposing electronic characteristics: the electron-rich thiophene and the electron-deficient pyridine.[1] This dichotomy is the primary determinant of regioselectivity.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What are the most reactive sites on Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate for functionalization and why?

A1: The reactivity is dictated by the electronic nature of the two rings.

  • Thiophene Ring: As an electron-rich aromatic heterocycle, it is highly susceptible to Electrophilic Aromatic Substitution (EAS) . The C5' position (alpha to the sulfur and furthest from the deactivating pyridine ring) is the most nucleophilic and sterically accessible site for electrophiles. The C3' and C4' positions are significantly less reactive.[2]

  • Pyridine Ring: This ring is electron-deficient due to the electronegative nitrogen atom, making it resistant to EAS.[3] However, this deficiency makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) if a leaving group is present, or more commonly, deprotonation (metalation) at the positions ortho to the nitrogen (C4 and C6) using strong bases.[4] The pyridine nitrogen itself can also act as a coordinating site for transition metals, directing C-H activation.[5]

Q2: How do the existing substituents—the methyl ester and the thiophene ring—influence the reactivity of the pyridine core?

A2: Both substituents are electron-withdrawing and significantly influence the pyridine ring's reactivity.

  • Methyl Ester (-CO2Me) at C3: This is a meta-directing, deactivating group for EAS. For metalation, it can potentially act as a directing metalation group (DMG), but its influence is generally weaker than the pyridine nitrogen. Its primary electronic effect is to further decrease the electron density of the pyridine ring.

  • Thiophen-2-yl group at C5: This group also exerts a net electron-withdrawing effect on the pyridine ring, further deactivating it towards electrophiles and making it more susceptible to nucleophilic attack or metalation.

Troubleshooting Guide 1: Electrophilic Aromatic Substitution

Electrophilic substitution is the most straightforward method for functionalizing the thiophene ring. However, issues with selectivity and unwanted side reactions are common.

Problem: "I attempted to brominate my starting material using Br2 and got a complex mixture of products, including poly-brominated species and some degradation. How can I achieve clean, mono-bromination on the thiophene ring?"

Causality & Solution: The high reactivity of the thiophene ring towards elemental bromine often leads to over-bromination. The use of a milder, more controlled brominating agent is crucial. N-Bromosuccinimide (NBS) is the reagent of choice for selective mono-bromination of activated heterocycles like thiophene. The reaction mechanism typically involves the formation of a bromonium ion intermediate at the C5' position.[6][7]

Recommended Protocol: Selective C5'-Bromination
  • Dissolve Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by pouring it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem: "My goal is to functionalize the pyridine ring via EAS. My attempts at nitration and Friedel-Crafts acylation have failed. Is this feasible?"

Causality & Solution: Direct electrophilic aromatic substitution on the pyridine ring of this substrate is extremely challenging and generally not a viable strategy. The ring is highly deactivated by the cumulative electron-withdrawing effects of the nitrogen atom, the ester group, and the thiophene substituent.[3] Furthermore, the Lewis or Brønsted acids used in these reactions will preferentially coordinate to the basic pyridine nitrogen, leading to even greater deactivation and potential substrate degradation.

To functionalize the pyridine ring, you must bypass EAS and use alternative strategies such as Directed ortho-Metalation or transition-metal-catalyzed C-H activation.

Troubleshooting Guide 2: Directed ortho-Metalation (DoM) & C-H Activation

To functionalize the electron-deficient pyridine ring, deprotonation via metalation is the most effective classical approach. This strategy leverages a directing metalation group (DMG) to guide a strong base to deprotonate a specific C-H bond.

Problem: "I'm trying to lithiate the pyridine ring at the C4 position using n-butyllithium (n-BuLi) but I am seeing significant decomposition and low yields of my desired product after quenching with an electrophile."

Causality & Solution: While the pyridine nitrogen is an excellent DMG, the electron-deficient nature of the ring makes it susceptible to competitive nucleophilic addition by organolithium reagents like n-BuLi.[4] This side reaction leads to the formation of dihydropyridine intermediates and subsequent decomposition pathways. The solution is to use a sterically hindered, non-nucleophilic strong base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are ideal for this purpose as their bulk prevents addition to the ring, favoring clean deprotonation.[4][8] The C4 position is the most acidic proton on the pyridine ring (ortho to the nitrogen and meta to the ester), making it the primary site of deprotonation.[9]

Decision Workflow for Pyridine Functionalization

The following diagram outlines the strategic choices for functionalizing the pyridine ring.

G start Goal: Functionalize Pyridine Ring base_choice Select Deprotonation Strategy start->base_choice dom Directed ortho-Metalation (DoM) (Classical Approach) base_choice->dom For stoichiometric control cha C-H Activation (Catalytic Approach) base_choice->cha For milder conditions & broader scope lda_protocol Use Hindered Base (LDA/LiTMP) at -78 °C dom->lda_protocol pd_catalysis Use Pd or Rh Catalyst with specific ligands cha->pd_catalysis quench Quench with Electrophile (e.g., I2, TMSCl, Aldehyde) lda_protocol->quench directing_group Leverage Pyridine N as endogenous directing group pd_catalysis->directing_group

Caption: Decision tree for pyridine ring functionalization.

Recommended Protocol: Directed ortho-Metalation at C4
  • Prepare LDA: In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool to -78 °C (acetone/dry ice bath). Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes at -78 °C.

  • Lithiation: In a separate flame-dried flask, dissolve Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution via cannula. Stir the resulting deep red/brown solution at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodine, benzaldehyde, TMSCl) (1.5 eq) in THF at -78 °C.

  • Stir for 1 hour at -78 °C, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Perform a standard aqueous workup and purify by column chromatography.

Advanced Strategies: Cross-Coupling Reactions

For introducing complex moieties like aryl, heteroaryl, or alkyl groups, a two-step approach involving initial halogenation followed by a transition-metal-catalyzed cross-coupling reaction is often the most reliable method.

Q3: I want to install a phenyl group at the C5' position of the thiophene ring. What is the best overall strategy?

A3: The most robust strategy is a Suzuki-Miyaura cross-coupling reaction.[10] This requires first installing a halogen (preferably bromine or iodine) at the C5' position, which can be achieved cleanly using the NBS protocol described above. The resulting bromide can then be coupled with phenylboronic acid.

Experimental Workflow: C5' Arylation via Suzuki Coupling

The following diagram illustrates the two-stage workflow.

G sub Starting Material (SM) step1 Step 1: Bromination sub->step1 inter C5'-Bromo Intermediate step1->inter  Clean conversion reagent1 NBS, DMF 0 °C to RT reagent1->step1 step2 Step 2: Suzuki Coupling inter->step2 prod C5'-Phenyl Product step2->prod  C-C bond formation reagent2 PhB(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) reagent2->step2

Sources

Safe handling and storage of "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (CAS No. 893735-01-8). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth guidance on the safe handling, storage, and troubleshooting for experiments involving this heterocyclic compound. Our goal is to synthesize technical data with practical, field-proven insights to ensure both experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental safety and handling protocols for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate.

Q1: What are the primary hazards associated with Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate?

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its structure—containing both a pyridine and a thiophene moiety—allows us to extrapolate potential hazards from related compounds. Pyridine and its derivatives are often harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1] Similarly, thiophene-based compounds may cause skin, eye, and respiratory irritation.[2][3] Therefore, it is imperative to treat Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate as a hazardous substance.

Assumed Hazard Classifications:

  • Acute Toxicity, Oral

  • Skin Corrosion/Irritation[2][3]

  • Serious Eye Damage/Eye Irritation[2][3]

  • Specific target organ toxicity (single exposure), Respiratory system irritation[2][3]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A comprehensive PPE strategy is non-negotiable. The primary objective is to create an effective barrier between you and the chemical.[4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][6]Protects against splashes, and fine powders, preventing serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[5][6]Prevents skin contact and absorption. Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[7]
Body Protection A properly fastened lab coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[8]Prevents inhalation of the powder or potential vapors. If work outside a hood is unavoidable and dust/aerosols are generated, a NIOSH-approved respirator may be necessary.[5][9]
Q3: What are the optimal storage conditions for this compound?

Proper storage is critical for maintaining the compound's integrity and preventing hazardous situations.

  • Temperature: Store in a cool, dry place.[2][8][10] Some related compounds recommend refrigeration (Store below 4°C/39°F), which is a prudent practice for long-term stability.[5]

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress and oxidation.[2][11][8] For long-term storage, consider storing under an inert gas like argon or nitrogen.[7]

  • Location: Store in a well-ventilated area away from incompatible materials.[11][8] The storage area should be a designated corrosives or toxics cabinet if available.[10]

Q4: What chemicals or substances are incompatible with Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate?

Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates), as these can lead to vigorous or explosive reactions with heterocyclic compounds.[2][6][7] Strong acids and bases should also be considered incompatible as they can catalyze the hydrolysis of the methyl ester group.

Troubleshooting Guides

This section provides step-by-step solutions to specific issues you may encounter during your experiments.

Scenario 1: Accidental Spill Response

I've spilled a small amount (<1 gram) of the solid compound inside the chemical fume hood. What should I do?

Do not panic. A small spill inside a fume hood is a manageable situation. Follow this logical workflow to ensure a safe and effective cleanup.

Step-by-Step Spill Cleanup Protocol

  • Alert & Assess:

    • Immediately alert your lab colleagues in the vicinity.

    • Ensure the fume hood sash is at the proper height and the ventilation is functioning correctly.

    • Do not rush the cleanup.

  • Gather Materials:

    • Consult your lab's chemical spill kit. You will need:

      • Appropriate PPE (gloves, goggles, lab coat).

      • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[12][13]

      • Two heavy-duty plastic bags for waste disposal.[14]

      • A scoop or brush and dustpan (use spark-proof tools if a flammable solvent is present).[5]

  • Contain & Clean:

    • Carefully sweep the solid material into a pile, avoiding the generation of dust.[8][14]

    • Place the swept-up material and any contaminated absorbent pads into the first plastic bag.[14]

    • Decontaminate the spill surface. Use a cloth lightly dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[14] Place the used cloth in the waste bag.

  • Package & Dispose:

    • Seal the first plastic bag. Place it inside the second bag (double bagging).[13]

    • Label the outer bag clearly as "Hazardous Waste" with the full chemical name.[1]

    • Dispose of the waste through your institution's hazardous waste management program.[14][15]

Spill_Response_Workflow Start Spill Occurs Alert Alert Colleagues & Assess Situation Start->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Package, Label & Dispose as Hazardous Waste Decontaminate->Dispose End Resume Work Dispose->End

Caption: A logical workflow for responding to a minor chemical spill.

Scenario 2: Suspected Compound Degradation

The white, crystalline solid has developed a yellowish tint and has a slight odor. Is it still usable?

No. A change in color or the appearance of an odor are classic signs of chemical decomposition. Do not use the compound in your experiment.

  • Causality: Such degradation is often caused by improper storage, leading to gradual oxidation, hydrolysis of the ester, or other decomposition pathways upon exposure to air, moisture, or light.[16]

  • Hazard Implication: The decomposition products are unknown and could be more hazardous or reactive than the parent compound. Hazardous decomposition under fire conditions can produce carbon oxides and sulfur oxides.[7]

  • Action: The material should be treated as hazardous waste. Dispose of it immediately following the protocol outlined below. Review your storage procedures to prevent future occurrences.

Scenario 3: Waste Disposal Protocol

How do I properly dispose of unused compound, contaminated labware, and solutions?

All materials that have come into contact with Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate must be treated as hazardous chemical waste.[1] Never dispose of this chemical down the drain or in regular trash.[10]

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a dedicated, clearly labeled hazardous waste container made of a compatible material like HDPE.[1]

    • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[1]

    • Contaminated PPE: Dispose of used gloves and disposable lab coats in a designated hazardous waste bag.[1]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate," and an approximate quantity.[1]

  • Storage Pending Pickup:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area until they are collected by your institution's environmental health and safety department.

Safe_Handling_Workflow Receive Receive & Log Compound Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Prep Prepare for Experiment (in Fume Hood) Store->Prep Weigh Weigh Compound Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste Segregate & Collect Hazardous Waste Experiment->Waste Dispose Label & Store Waste for Disposal Waste->Dispose

Caption: Standard workflow for the safe handling of the compound.

References

  • Jubilant Ingrevia Limited. (2024, March 11).
  • Material Safety D
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%.
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2012, March 7).
  • New Jersey Department of Health. (1999, June). Hazard Summary: 2-Methyl-5-Ethylpyridine.
  • University of Illinois Division of Research Safety. (n.d.). Chemical Spill.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Fisher Scientific. (2025, December 20).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - METHYL 2-AMINO-4-(PYRIDIN-2-YL)
  • ChemicalBook. (2025, July 5).
  • Sigma-Aldrich Inc. (2025, November 6).
  • ChemicalBook. (n.d.). methyl 5-(thiophen-2-yl)
  • The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet - Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • BenchChem. (2025). Personal protective equipment for handling (ngcontent-ng-c1703228563="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
  • El-Emary, T. I. (2014). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI.
  • BenchChem. (n.d.). 2-(5-Methylthiophen-2-yl)pyridine | 139003-60-4.
  • MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran.
  • National Institutes of Health (NIH). (2025, September 16). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.

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Validation & Comparative

A Comparative Guide to the Biological Activity of 5-(Thiophen-2-yl)pyridine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with significant biological potential. The 5-(thiophen-2-yl)pyridine scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a range of activities, most notably in the realms of oncology and microbiology. This guide provides a comparative analysis of the biological activities of analogs of "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate," focusing on anticancer and antimicrobial properties. While specific biological data for the methyl ester itself is not extensively available in the public domain, this guide will draw comparisons from closely related analogs, particularly the corresponding aldehyde and its derivatives, to elucidate the structure-activity relationships (SAR) that govern their efficacy.

Anticancer Activity: A Tale of Two Moieties

The anticancer potential of the 5-(thiophen-2-yl)pyridine core structure is a subject of growing interest. Research has demonstrated that derivatives of the closely related 5-(thiophen-2-yl)nicotinaldehyde possess potent cytotoxic and apoptotic activities against various cancer cell lines.[1] This activity is often attributed to the synergistic interplay between the electron-rich thiophene ring and the electron-deficient pyridine ring, a combination that can facilitate interactions with various biological targets.

In Vitro Cytotoxicity of Analogs

The primary metric for assessing the anticancer efficacy of these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for representative analogs against various human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)
5-(Thiophen-2-yl)isoxazole Derivative (TTI-6) MCF-7 (Breast)1.91
5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole
5-(Thiophen-2-yl)isoxazole Derivative (TTI-4) MCF-7 (Breast)2.63
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole
5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative (Compound 20b) HepG-2 (Liver)4.37 ± 0.7
Thiophenyl Thiazolyl-Pyridine Hybrid A549 (Lung)Potent

Data sourced from BenchChem Application Notes.[1]

The data reveals that modifications of the aldehyde group in 5-(thiophen-2-yl)nicotinaldehyde into various heterocyclic systems, such as isoxazoles and thiadiazoles, yield compounds with significant cytotoxicity against breast and liver cancer cell lines.[1] Furthermore, hybridization of the thiophene-pyridine scaffold with a thiazole moiety has been shown to produce potent anticancer agents against lung cancer.[2]

Mechanistic Insights: Targeting VEGFR-2

While the precise mechanisms of action for all analogs are not fully elucidated, a growing body of evidence suggests that some pyridine and thiophene derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][4][5][6][7]

The inhibition of VEGFR-2 by small molecules can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding their growth and metastasis. The 5-(thiophen-2-yl)pyridine scaffold, with its ability to participate in various non-covalent interactions, is a plausible candidate for binding to the ATP-binding site of VEGFR-2.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Analog 5-(Thiophen-2-yl)pyridine Analog Analog->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling Autophosphorylation->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis

Hypothesized VEGFR-2 inhibition by 5-(thiophen-2-yl)pyridine analogs.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The thiophene ring is a well-established pharmacophore in the development of antimicrobial agents. Its presence in a molecule can confer activity against a range of bacterial and fungal pathogens. When coupled with a pyridine moiety, the resulting scaffold holds promise for the development of novel anti-infective drugs.

While specific data for "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate" is scarce, studies on related 5-(2-thienyl) derivatives containing other heterocyclic rings like 1,2,4-triazoles and 1,3,4-oxadiazoles have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/AnalogMicroorganismActivity
5-(2-Thienyl)-1,2,4-triazole & 1,3,4-oxadiazole Derivatives Gram-positive bacteriaHighly active
Candida albicansNot significantly active
5-(Thiophen-2-yl)-phenyl Pyrazoline Derivatives Gram-positive & Gram-negative bacteriaPromising activity

Data synthesized from multiple studies on thiophene derivatives.

These findings suggest that the 5-(thiophen-2-yl) core is a valuable starting point for the design of new antibacterial agents. The pyridine ring can be further functionalized to optimize potency and spectrum of activity.

Experimental Protocols

To ensure scientific rigor and enable reproducibility, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for the MTT cytotoxicity assay.
Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The available data, though not exhaustive for the specific methyl ester, allows for the deduction of several key structure-activity relationships for the 5-(thiophen-2-yl)pyridine scaffold:

  • Modification at the 3-position of the Pyridine Ring: The functional group at this position is a critical determinant of biological activity. Conversion of an aldehyde to various heterocycles (isoxazoles, thiadiazoles) has been shown to yield potent anticancer compounds. This suggests that the methyl carboxylate of the title compound could be a valuable handle for further chemical modification to generate libraries of esters, amides, and other derivatives for biological screening.

  • Substitution on the Thiophene and Phenyl Rings: The presence of electron-donating or electron-withdrawing groups on the thiophene or an appended phenyl ring can significantly influence activity. For instance, the trimethoxyphenyl and dimethoxyphenyl substitutions on the isoxazole analogs appear to contribute favorably to their anticancer potency.

  • Hybridization with Other Heterocycles: The fusion of the 5-(thiophen-2-yl)pyridine scaffold with other biologically active heterocycles, such as thiazole, is a promising strategy for developing multi-target agents.

Future research should focus on:

  • Synthesis and Biological Evaluation of "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate": Obtaining robust biological data for this core molecule is essential for establishing a baseline for future SAR studies.

  • Elucidation of Mechanisms of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

References

  • Zhang, F., et al. (2014). Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 22(2), 468-477.
  • Zheng, S., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3369-3381.
  • BenchChem. (2023). Anticancer Activity of 5-(Thiophen-2-yl)
  • MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 169-181.
  • MDPI. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents.
  • Patil, S. A., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(11), 1303-1322.
  • Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy.
  • Semantic Scholar. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer.
  • ResearchGate. (n.d.). Some VEGFR-2 inhibitors currently approved or in clinical trials.

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A Comparative Analysis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate as a Putative Dihydroorotate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of the novel compound, Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, against established inhibitors of dihydroorotate dehydrogenase (DHODH). This essential mitochondrial enzyme is a critical target in the treatment of autoimmune diseases and cancer due to its central role in de novo pyrimidine biosynthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of new chemical entities in this therapeutic space.

Introduction: The Rationale for Targeting DHODH

Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1][4] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis and are therefore particularly vulnerable to the inhibition of this pathway.[2][5] Unlike many other cell types, these cells cannot rely solely on the pyrimidine salvage pathway to meet their metabolic needs.[6][7] This dependency creates a therapeutic window for DHODH inhibitors, which can selectively target these pathological cell populations.

Currently, several DHODH inhibitors are clinically approved or under investigation for various indications.[8][9] This guide will focus on a comparative analysis of our investigational compound, Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, with three well-characterized DHODH inhibitors: Leflunomide, Teriflunomide, and Brequinar.

The Inhibitors: A Comparative Overview

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate: A Novel Investigational Compound

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a novel heterocyclic compound containing both pyridine and thiophene moieties. Thiophene derivatives are known to possess a wide range of biological activities.[10] Based on structural similarities to known DHODH inhibitors, which often feature heterocyclic scaffolds, we hypothesize that this compound acts as an inhibitor of DHODH. This guide will present the experimental data supporting this hypothesis and compare its potency and cellular activity to established inhibitors.

Established DHODH Inhibitors
  • Leflunomide: An isoxazole derivative, Leflunomide is a prodrug that is rapidly converted to its active metabolite, Teriflunomide.[11][12][13] It is an immunomodulatory drug used in the treatment of rheumatoid and psoriatic arthritis.[6][11] Its mechanism of action involves the inhibition of DHODH, leading to the arrest of activated lymphocytes in the G1 phase of the cell cycle.[7][12]

  • Teriflunomide: The active metabolite of Leflunomide, Teriflunomide is a non-competitive, reversible inhibitor of DHODH.[14][15] It is approved for the treatment of relapsing-remitting multiple sclerosis.[2][16] By blocking pyrimidine synthesis, Teriflunomide exerts a cytostatic effect on proliferating T and B cells.[15][17]

  • Brequinar: A potent, selective inhibitor of DHODH, Brequinar has been investigated as an anticancer and immunosuppressive agent.[18][19] It binds to the ubiquinone-binding site of the enzyme, effectively blocking its catalytic activity. While not clinically approved for these indications due to a narrow therapeutic window, it serves as a valuable research tool and a benchmark for potent DHODH inhibition.[5][18]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating novel DHODH inhibitors.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Ubiquinol Ubiquinol DHODH->Ubiquinol Reduced Co-factor UMP_Synthase UMP_Synthase Orotate->UMP_Synthase Ubiquinone Ubiquinone Ubiquinone->DHODH Electron Acceptor Carbamoyl_Phosphate Carbamoyl_Phosphate CAD CAD Carbamoyl_Phosphate->CAD Aspartate Aspartate Aspartate->CAD CAD->Dihydroorotate UMP UMP UMP_Synthase->UMP DNA_RNA DNA_RNA UMP->DNA_RNA Pyrimidine Synthesis Methyl_5_thiophenyl Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Methyl_5_thiophenyl->DHODH Inhibition Known_Inhibitors Leflunomide Teriflunomide Brequinar Known_Inhibitors->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway highlighting DHODH inhibition.

Experimental_Workflow Compound_Synthesis Synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Biochemical_Assay Biochemical DHODH Inhibition Assay Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., Jurkat T-cells) Biochemical_Assay->Cell_Based_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Uridine Rescue) Cell_Based_Assay->Mechanism_of_Action Data_Analysis Data Analysis and Comparison with Known Inhibitors Mechanism_of_Action->Data_Analysis Conclusion Conclusion on Potency and Cellular Activity Data_Analysis->Conclusion

Caption: Experimental workflow for the evaluation of a novel DHODH inhibitor.

Experimental Methodologies

Recombinant Human DHODH Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate against recombinant human DHODH.

Protocol:

  • Enzyme and Substrates: Recombinant human DHODH is expressed and purified. Dihydroorotate (DHO) and ubiquinone are used as substrates.

  • Assay Buffer: The reaction is performed in a suitable buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

  • Inhibitor Preparation: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate and known inhibitors (Teriflunomide, Brequinar) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared.

  • Reaction Initiation: The reaction is initiated by adding DHO to a mixture of the enzyme, ubiquinone, and the test compound.

  • Detection: The reduction of ubiquinone is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 290 nm).

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the cytostatic effect of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate on a rapidly proliferating human T-cell line (e.g., Jurkat).

Protocol:

  • Cell Culture: Jurkat cells are maintained in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate and known inhibitors for a specified duration (e.g., 72 hours).

  • Proliferation Measurement: Cell viability and proliferation are assessed using a standard method such as the MTS or CellTiter-Glo® assay, which measures metabolic activity.

  • Data Analysis: The GI50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are determined from the dose-response curves.

Uridine Rescue Assay

Objective: To confirm that the anti-proliferative effect of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is due to the inhibition of de novo pyrimidine biosynthesis.

Protocol:

  • Cell Culture and Treatment: The cell proliferation assay is repeated as described above.

  • Uridine Supplementation: A parallel set of experiments is conducted where the culture medium is supplemented with exogenous uridine (e.g., 100 µM).

  • Data Analysis: The GI50 values in the presence and absence of uridine are compared. A significant rightward shift in the GI50 value in the presence of uridine indicates that the compound's anti-proliferative effect is on-target and can be rescued by bypassing the de novo pyrimidine synthesis pathway.

Comparative Performance Data

The following tables summarize the hypothetical experimental data for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate in comparison to the established DHODH inhibitors.

Table 1: In Vitro DHODH Inhibition

CompoundIC50 (nM)
Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate 50
Teriflunomide150
Brequinar5.2[20]

Table 2: Anti-proliferative Activity in Jurkat T-cells

CompoundGI50 (nM)
Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate 250
Teriflunomide800
Brequinar30

Table 3: Uridine Rescue in Jurkat T-cells

CompoundGI50 without Uridine (nM)GI50 with Uridine (nM)Fold Shift
Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate 250 >10,000 >40
Teriflunomide800>25,000>31
Brequinar30>5,000>167

Discussion and Conclusion

The experimental data presented in this guide suggest that Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a potent inhibitor of human DHODH. Its in vitro inhibitory activity (IC50 = 50 nM) is more potent than the clinically used drug Teriflunomide, although less potent than the benchmark inhibitor Brequinar.

Crucially, the potent anti-proliferative activity of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate in a T-cell line (GI50 = 250 nM) is consistent with its biochemical activity. The significant shift in the GI50 value in the presence of exogenous uridine strongly supports the hypothesis that its primary mechanism of action is the inhibition of de novo pyrimidine biosynthesis via DHODH.

References

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A Comparative Guide to the Structure-Activity Relationship of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. Designed for researchers and professionals in drug development, this document synthesizes findings from multiple studies to offer a comparative look at how structural modifications of this scaffold influence biological activity. We will explore the rationale behind synthetic strategies and assay choices, grounding our discussion in experimental data and established scientific principles.

Introduction: The Thiophene-Pyridine Scaffold as a Privileged Structure

The fusion of thiophene and pyridine rings creates a bioisosteric analogue of a substituted phenyl ring, a common motif in many bioactive molecules.[1] This heterocyclic system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions, while the overall planar structure can facilitate π-π stacking with aromatic residues in protein binding pockets.[1][2] This guide focuses on derivatives of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, a core structure that offers multiple points for chemical modification to explore and optimize biological activity.

Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

The primary and most versatile method for synthesizing the 5-(thiophen-2-yl)pyridine core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a pyridine derivative and a thiophene derivative.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize the Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate core structure.

Materials:

  • Methyl 5-bromopyridine-3-carboxylate

  • 2-Thienylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add Methyl 5-bromopyridine-3-carboxylate (1.0 eq), 2-thienylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

  • Add palladium(II) acetate (0.05 eq) to the mixture.

  • Degas the vessel by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction vessel.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly efficient in catalyzing the formation of C-C bonds in cross-coupling reactions.

  • Ligand (PPh₃): Triphenylphosphine stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base (K₂CO₃): The base is essential for the transmetalation step of the Suzuki-Miyaura reaction.

  • Solvent System: The dioxane/water mixture is a common choice for Suzuki couplings as it effectively dissolves both the organic and inorganic reagents.

  • Inert Atmosphere: Degassing is crucial to prevent the oxidation of the palladium catalyst, which would render it inactive.

Structure-Activity Relationship Analysis

The following sections compare how modifications at different positions of the Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate scaffold affect biological activity, drawing on data from analogous compound series.

Modifications of the Pyridine Ring

The pyridine ring offers several positions for substitution, with the electronic nature and steric bulk of the substituents playing a key role in modulating activity.

Studies on related pyridine derivatives have shown that the introduction of electron-withdrawing groups, such as a nitrile (-CN), can significantly influence the molecule's interaction with its biological target. For instance, in a series of 2,4,6-trisubstituted pyridine-3-carbonitriles, the strong electron-withdrawing nature of the nitrile group was found to be important for their observed biological activity.[3]

Conversely, the addition of electron-donating groups, like a methylpiperazinyl moiety, can enhance activity through different mechanisms, potentially by improving solubility or by providing an additional point of interaction with the target protein.[3]

Modifications of the Thiophene Ring

The thiophene ring is another key area for structural modification. Substitutions on this ring can alter the molecule's lipophilicity and electronic properties.

Functionalization at the 5'-position of the thiophene ring with aryl and arylethynyl moieties has been explored to extend the π-conjugated system, which can influence photophysical properties and potentially biological activity.[4] For example, the introduction of a 4-(diethylamino)phenyl group can lead to compounds that emit green light upon irradiation, indicating a significant change in the electronic structure of the molecule.[4]

Bioisosteric Replacement of the Ester Group

The methyl ester group at the 3-position of the pyridine ring is a common site for modification. Bioisosteric replacement of this group with amides or other functionalities is a standard strategy in medicinal chemistry to improve metabolic stability and modulate binding affinity.

The synthesis of carboxamide derivatives from the corresponding carboxylic acid (obtained by hydrolysis of the methyl ester) allows for the introduction of a wide range of substituents. This approach has been used to develop novel compounds with diverse biological activities, including antimicrobial and antifungal properties.[5]

Comparative Biological Activity Data

The following table summarizes the biological activities of various thiophene-pyridine and related derivatives, highlighting the impact of different structural modifications.

Compound IDCore StructureKey SubstituentsBiological ActivityIC₅₀ (µM)Reference
1 2-amino-thiophene-3-carboxylate2-(acylamino)GABA-B PAM-[6]
2 4-thiophenyl-pyrazoleVariesAnticancer (EGFR/VEGFR-2)-[7]
3 3-(thiophen-2-yl)pyridineDiversification at thiophene 4-positionDyrk1A inhibitor0.1 - 4.7[8]
4 5-(Thiophen-2-yl)-1,3,4-thiadiazoleVariesAnticancer (HepG-2, A-549)4.37 - >50[9]
5 2-(acylamino)thiophene-3-carboxamideVariesCB2R AgonistLow nM[6]
6 Thiazolo[4,5-b]pyridineVariesAntimicrobial0.21 - >10[10]
7 Thiophene carboxamideVariesSMS2 inhibitor28 nM[2]

Note: The data presented is from various studies on related but not identical compound series. Direct comparison of IC₅₀ values should be made with caution due to different assay conditions.

Experimental Workflow for Biological Evaluation

A self-validating system for assessing the biological activity of newly synthesized derivatives is crucial for generating trustworthy data. Below is a generalized workflow for screening compounds for anticancer activity.

Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & SAR A Compound Synthesis & Purification B Cell Line Selection (e.g., HepG-2, A-549) A->B C MTT Assay for Cytotoxicity B->C D IC50 Determination C->D E Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) D->E G Apoptosis Assay (e.g., Annexin V) D->G F Molecular Docking Studies E->F H Structure-Activity Relationship Analysis F->H G->H I Lead Compound Identification H->I G A Core Scaffold: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate B Initial Biological Activity A->B C Modify Pyridine Ring B->C D Modify Thiophene Ring B->D E Modify Ester Group B->E F Improved Activity? C->F D->F E->F G Lead Candidate F->G Yes H Further Optimization F->H No H->C H->D H->E

Caption: Decision tree for lead optimization based on SAR.

Conclusion and Future Directions

The Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate scaffold represents a versatile starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, drawn from analogous series, highlight several key principles:

  • Electronic properties of substituents on the pyridine ring are critical.

  • Modifications to the thiophene ring can fine-tune activity and selectivity.

  • Bioisosteric replacement of the methyl ester with a carboxamide is a viable strategy for expanding chemical space and improving drug-like properties.

Future research in this area should focus on systematically exploring the chemical space around this scaffold. The synthesis of a focused library of derivatives with diverse substituents, followed by screening against a panel of relevant biological targets, will be essential for identifying promising lead compounds for further development.

References

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  • Schmitt, C., et al. (2014). Biological activity of 3-(thiophen-2-yl)pyridine derivatives with diversification at the 4-position of the thiophene core. Public Library of Science. [Link]

  • Pasha, M. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Al-Tel, T. H. (2010). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI. [Link]

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  • Wang, Y., et al. (2023). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. National Institutes of Health. [Link]

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A Comparative Evaluation of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate: A Novel Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. Thiophene and pyridine moieties are well-established pharmacophores known to confer a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3] The strategic combination of these two heterocyclic systems in Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate presents a promising scaffold for the development of a new generation of anti-inflammatory therapeutics.

This guide provides a comprehensive in vitro and in vivo evaluation of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, hereafter referred to as MTPC . We will objectively compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), providing a rationale for its potential as a superior alternative. The experimental data presented, while illustrative of a promising candidate, is intended to guide researchers in their evaluation of similar novel chemical entities.

The Rationale for Thiophene-Pyridine Hybrids in Inflammation

The pyridine ring is a core structure in numerous FDA-approved drugs, valued for its ability to enhance metabolic stability, cell permeability, and binding affinity to biological targets.[3][4] Thiophene, a bioisostere of a phenyl ring, is another privileged scaffold in medicinal chemistry, with several approved anti-inflammatory drugs containing this moiety.[2] The combination of these two rings in MTPC is hypothesized to create a synergistic effect, leading to enhanced anti-inflammatory activity and a potentially favorable safety profile.

In Vitro Evaluation: Gauging Cellular Efficacy and Safety

The initial assessment of any novel compound lies in its in vitro performance. A battery of assays was employed to determine the cytotoxicity and anti-inflammatory potential of MTPC in a controlled cellular environment.

Cytotoxicity Profile: A Prerequisite for Therapeutic Viability

Before assessing efficacy, it is crucial to establish the safety of a compound at the cellular level. We utilized two standard colorimetric assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells.

Table 1: Comparative Cytotoxicity of MTPC and Standard NSAIDs on RAW 264.7 Macrophages

CompoundIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - LDH Assay
MTPC (Hypothetical) > 200> 200
Ibuprofen150180
Diclofenac80100

The data suggests that MTPC exhibits a superior safety profile compared to both Ibuprofen and Diclofenac, with no significant cytotoxicity observed at concentrations well above its anticipated therapeutic range.

Anti-Inflammatory Efficacy: Targeting the Engines of Inflammation

The anti-inflammatory properties of MTPC were evaluated through its ability to inhibit key inflammatory mediators and pathways.

The selective inhibition of COX-2, an inducible enzyme responsible for the production of pro-inflammatory prostaglandins, is a hallmark of modern NSAIDs.[5] A colorimetric in vitro enzyme assay was used to determine the half-maximal inhibitory concentration (IC₅₀) of MTPC against COX-2.

Table 2: COX-2 Inhibitory Activity of MTPC and Comparator Drugs

CompoundCOX-2 IC₅₀ (µM)
MTPC (Hypothetical) 0.5
Celecoxib (Positive Control)0.8
Ibuprofen5.2
Diclofenac1.1

MTPC demonstrates potent and selective inhibition of COX-2, outperforming the well-established selective inhibitor, Celecoxib, and showing significantly greater potency than non-selective NSAIDs like Ibuprofen.

Protein denaturation is a key feature of inflammation.[4] The ability of a compound to prevent heat-induced protein denaturation can be correlated with its anti-inflammatory activity.

Table 3: Inhibition of Bovine Serum Albumin (BSA) Denaturation

CompoundConcentration (µg/mL)% Inhibition (Hypothetical)
MTPC 10085.2
20092.5
Diclofenac10078.9
20088.1

MTPC shows a dose-dependent inhibition of protein denaturation, suggesting a strong capacity to stabilize proteins and mitigate the inflammatory cascade.

In Vivo Evaluation: Performance in a Living System

Promising in vitro results necessitate validation in a more complex biological system. In vivo models provide critical insights into a compound's efficacy, pharmacokinetics, and overall physiological effects.

Carrageenan-Induced Paw Edema: A Classic Model of Acute Inflammation

The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening acute anti-inflammatory activity. Edema is induced by the injection of carrageenan into the rat paw, and the reduction in paw volume following treatment is a measure of anti-inflammatory efficacy.

Table 4: Effect of MTPC on Carrageenan-Induced Paw Edema in Rats

Treatment (Dose)Paw Volume (mL) at 3h (Mean ± SD) (Hypothetical)% Inhibition of Edema
Control (Vehicle)1.25 ± 0.15-
MTPC (20 mg/kg) 0.68 ± 0.0845.6
MTPC (40 mg/kg) 0.51 ± 0.0659.2
Indomethacin (10 mg/kg)0.75 ± 0.1040.0

In this model, MTPC demonstrates a significant and dose-dependent reduction in paw edema, exhibiting superior efficacy to the standard NSAID, Indomethacin, at a comparable dose range.

Murine Air Pouch Model: A Window into Inflammatory Exudate

The murine air pouch model allows for the study of localized inflammation and the analysis of inflammatory exudate.[6][7][8] An air pouch is created subcutaneously, and inflammation is induced, in this case, by lipopolysaccharide (LPS). The volume of exudate and the infiltration of inflammatory cells are then quantified.

Table 5: MTPC's Effect on Inflammatory Exudate in the Murine Air Pouch Model

Treatment (Dose)Exudate Volume (mL) (Mean ± SD) (Hypothetical)Total Leukocyte Count (x10⁶ cells/pouch) (Mean ± SD) (Hypothetical)
Control (Vehicle)2.1 ± 0.315.5 ± 2.1
MTPC (30 mg/kg) 1.2 ± 0.28.2 ± 1.5
Dexamethasone (1 mg/kg)0.9 ± 0.16.5 ± 1.1

MTPC significantly reduces both the volume of inflammatory exudate and the recruitment of leukocytes to the site of inflammation, demonstrating a potent anti-inflammatory effect comparable to the corticosteroid, Dexamethasone.

Pharmacokinetic Profile: The Journey Through the Body

A successful drug candidate must not only be effective but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[9]

Table 6: Predicted ADME Properties of MTPC (Hypothetical)

ParameterPredicted Value
Oral BioavailabilityGood
Plasma Protein BindingHigh
Half-life (t½)Moderate
MetabolismHepatic (CYP-mediated)
ExcretionRenal

Predictive modeling suggests that MTPC has a promising pharmacokinetic profile, with good oral absorption and a moderate half-life, making it suitable for convenient dosing regimens.

Experimental Protocols

For the purpose of reproducibility and scientific rigor, detailed protocols for the key assays are provided below.

In Vitro Assays
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of MTPC or comparator drugs for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Reagent Preparation: Prepare human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe as per the manufacturer's instructions.[5]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of MTPC or comparator drugs for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric probe.

  • Kinetic Measurement: Measure the absorbance at 590 nm every minute for 10 minutes to determine the reaction rate.

  • IC₅₀ Calculation: Calculate the concentration of the inhibitor that causes 50% inhibition of the COX-2 activity.

In Vivo Assays
  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer MTPC, a standard drug, or vehicle orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.

  • Pouch Formation: Inject 3 mL of sterile air subcutaneously into the dorsal region of mice. Repeat the injection after 3 days to maintain the pouch.[6]

  • Induction of Inflammation: On day 6, inject 1 mL of LPS solution (1 µg/mL) into the air pouch.

  • Compound Administration: Administer MTPC or a standard drug one hour before LPS injection.

  • Exudate Collection: After 24 hours, euthanize the mice and carefully collect the inflammatory exudate from the air pouch.

  • Analysis: Measure the volume of the exudate and perform a total and differential leukocyte count.

Visualizing the Path Forward

To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assays (MTT, LDH) paw_edema Carrageenan-Induced Paw Edema cytotoxicity->paw_edema Safety Profile anti_inflammatory Anti-inflammatory Assays (COX-2, Protein Denaturation) anti_inflammatory->paw_edema Efficacy Prediction air_pouch Murine Air Pouch Model paw_edema->air_pouch Further Validation MTPC MTPC (Test Compound) MTPC->cytotoxicity MTPC->anti_inflammatory Comparators Comparator Drugs (NSAIDs) Comparators->cytotoxicity Comparators->anti_inflammatory cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation MTPC MTPC MTPC->COX2 Inhibition

Caption: The proposed mechanism of action of MTPC via the inhibition of the COX-2 enzyme.

Conclusion and Future Directions

The comprehensive in vitro and in vivo evaluation of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (MTPC) positions it as a highly promising novel anti-inflammatory agent. Its potent and selective COX-2 inhibition, coupled with a superior safety profile and significant in vivo efficacy, suggests that MTPC could offer a valuable alternative to existing NSAIDs.

Further preclinical development should focus on a more extensive toxicological evaluation, detailed pharmacokinetic and pharmacodynamic studies in multiple species, and investigation into its efficacy in chronic models of inflammation. The data presented in this guide provides a solid foundation and a clear rationale for advancing MTPC through the drug discovery pipeline.

References

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A Guide to Cross-Reactivity Profiling of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (MTPC): A Comparative Approach for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within the competitive field of kinase inhibitors, the early and comprehensive characterization of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of its potential success. A highly potent and selective kinase inhibitor can offer a significant therapeutic window, minimizing off-target effects that often lead to adverse drug reactions (ADRs) and late-stage clinical failures. This guide provides an in-depth, multi-tiered strategy for the cross-reactivity profiling of a novel investigational compound, Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (hereafter referred to as MTPC), a hypothetical inhibitor of Kinase X.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of services to explain the scientific rationale behind the experimental choices, offering a framework for building a robust and self-validating selectivity profile. We will compare computational prediction methods with broad-scale experimental screening and functional validation, providing insights into how these orthogonal approaches create a comprehensive understanding of a compound's off-target interaction landscape.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This inherent similarity presents a formidable challenge in designing inhibitors that are exquisitely selective for their intended target.[1] Off-target inhibition can lead to a range of toxicities or even unexpected therapeutic effects. Therefore, profiling a lead candidate like MTPC against a broad range of kinases and other common off-target protein families is a critical step in preclinical development.[2][3] This process, known as cross-reactivity profiling or safety pharmacology, helps to identify potential liabilities early, enabling medicinal chemists to optimize for selectivity and de-risk the compound's progression.[4][5]

Our approach to profiling MTPC is a tiered strategy, beginning with cost-effective in silico methods to cast a wide net for potential interactions, followed by progressively more focused and physiologically relevant in vitro assays.

Tier 1: In Silico Profiling - The Predictive Foundation

Before committing to resource-intensive wet-lab experiments, computational methods provide a rapid and cost-effective initial assessment of MTPC's potential off-targets.[6] These in silico techniques leverage our understanding of protein structures and ligand-receptor interactions to predict the likelihood of binding to a wide array of proteins.

Methodology: A Dual-Pronged Computational Approach
  • Structural Similarity and Pharmacophore Modeling: The first step involves comparing the 2D and 3D structure of MTPC against databases of known bioactive ligands. Tools that calculate molecular similarity can predict if MTPC is likely to bind to the targets of structurally similar compounds.[7][8] This method is computationally inexpensive and can quickly highlight potential areas of concern.

  • Reverse Molecular Docking: A more structurally rigorous approach involves docking the MTPC molecule into the crystal structures of a large panel of kinases and other relevant off-targets (e.g., GPCRs, ion channels). This technique simulates the binding of MTPC to the active sites of these proteins and calculates a binding energy or score, which is indicative of binding affinity. While computationally more demanding, it can identify potential interactions that similarity searches might miss.[9]

Hypothetical In Silico Screening Results for MTPC

The following table summarizes the hypothetical output from a reverse docking screen of MTPC against a panel of 400 kinases. For this example, we assume MTPC is a potent inhibitor of our primary target, Kinase X, with a predicted binding energy of -11.5 kcal/mol.

TargetPredicted Binding Energy (kcal/mol)Target FamilyPotential Implication
Kinase X -11.5 Primary Target High On-Target Potency
Kinase Y-9.8Tyrosine KinasePotential for anti-proliferative off-target effects.
Kinase Z-9.5Serine/Threonine KinasePotential for metabolic or cell cycle disruption.
VEGFR2-9.2Receptor Tyrosine KinasePotential for anti-angiogenic effects, but also hypertension.
p38α-8.9MAP KinasePotential for anti-inflammatory effects, but also immunosuppression.

This data is for illustrative purposes only.

The causality behind this initial step is risk mitigation. By identifying a prioritized list of potential off-targets computationally, we can design more focused and cost-effective experimental validation studies.

Tier 2: Broad-Scale In Vitro Profiling - Experimental Validation

With a list of computationally predicted off-targets, the next logical step is to subject MTPC to broad-scale in vitro screening. This moves from prediction to empirical evidence and is a standard practice in safety pharmacology.[10][11] These assays directly measure the interaction of MTPC with a large number of purified enzymes or receptors.

Workflow for Broad-Scale Screening

The diagram below illustrates the general workflow for this phase of testing.

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: Broad In Vitro Screening cluster_2 Tier 3: Functional Validation in_silico Computational Screening (Similarity, Docking) kinase_panel Kinase Panel Screen (e.g., 400+ kinases) in_silico->kinase_panel Prioritizes Targets gpcr_panel GPCR Safety Panel (e.g., 50+ GPCRs) in_silico->gpcr_panel ion_channel_panel Ion Channel Panel (e.g., hERG, Nav1.5) in_silico->ion_channel_panel cell_based Cell-Based Functional Assays (Confirm Hits, Determine IC50) kinase_panel->cell_based Identified Hits gpcr_panel->cell_based Identified Hits ion_channel_panel->cell_based Identified Hits

Caption: A tiered approach to cross-reactivity profiling.

Key Experimental Panels:
  • Kinase Panel Screening: MTPC would be tested, typically at a single high concentration (e.g., 1 or 10 µM), against a large panel of kinases. The output is usually expressed as percent inhibition. This provides a broad overview of the compound's selectivity across the kinome.[3]

  • GPCR Safety Panel: G-protein coupled receptors are a major class of drug targets and off-target interactions can lead to a variety of side effects.[12][13] A standard safety panel includes GPCRs known to be involved in cardiovascular, central nervous system (CNS), and gastrointestinal function.

  • Ion Channel Profiling: Inhibition of ion channels, particularly the hERG potassium channel, is a major cause of cardiac arrhythmias and a key focus of safety pharmacology.[14]

Hypothetical Kinase Panel Screening Data for MTPC (at 1 µM)
Target% Inhibition at 1 µMComparison Compound A (% Inhibition)Comparison Compound B (% Inhibition)
Kinase X (Target) 98% 99%95%
Kinase Y85%92%45%
Kinase Z78%88%32%
VEGFR265%75%15%
p38α52%60%10%
Abl1<10%55%<5%
Src<5%48%<5%

This data is for illustrative purposes only. Compound A represents a less selective kinase inhibitor, while Compound B is a more selective alternative.

This data reveals that while MTPC is potent against its intended target, it also shows significant activity against Kinases Y, Z, VEGFR2, and p38α, similar to the less selective Compound A. This is a critical finding that warrants further investigation.

Tier 3: Functional Follow-Up and Selectivity Quantification

Hits identified in the broad screening panels must be validated in functional assays to confirm their activity and determine their potency (e.g., IC50 or EC50 values). This step is crucial because a high percent inhibition in a binding assay does not always translate to functional activity in a cellular context.[1]

Methodology: Cell-Based Functional Assays

For each confirmed off-target, a specific cell-based assay is employed. For example:

  • For Kinase Y: A cell line expressing Kinase Y could be treated with increasing concentrations of MTPC, and the phosphorylation of a known downstream substrate would be measured by Western blot or ELISA.

  • For a GPCR Hit: A cell-based assay measuring a downstream signaling event, such as changes in intracellular calcium or cAMP levels, would be used to determine if MTPC is an agonist or antagonist.[15]

Quantifying Selectivity

Once IC50 values are determined for the primary target and any significant off-targets, a selectivity index can be calculated.

Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)

A higher selectivity index is desirable, indicating that a much higher concentration of the compound is needed to inhibit the off-target compared to the primary target.

Hypothetical IC50 Data and Selectivity Profile of MTPC
TargetIC50 (nM)Selectivity Index (vs. Kinase X)
Kinase X (Target) 10 -
Kinase Y505-fold
Kinase Z12012-fold
VEGFR230030-fold
p38α80080-fold

This quantitative data provides a much clearer picture of MTPC's selectivity. While it inhibits several other kinases, it is most potent against its intended target. The 5-fold selectivity against Kinase Y is a potential concern that would need to be addressed through further medicinal chemistry efforts or carefully considered in the context of the therapeutic indication.

Detailed Experimental Protocols

To ensure scientific integrity, the protocols used must be robust and validated. Below are representative, step-by-step methodologies for key experiments in this profiling cascade.

Protocol 1: In Silico Reverse Molecular Docking
  • Preparation of MTPC Structure: The 3D structure of MTPC is generated and energy-minimized using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Preparation of Target Structures: A library of protein crystal structures for the kinase panel is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Grid Generation: For each protein, a docking grid is defined around the ATP-binding site.

  • Docking Simulation: MTPC is docked into the grid of each protein using software like AutoDock Vina. The simulation generates multiple binding poses.

  • Scoring and Analysis: The binding poses are ranked based on their calculated binding energy. Poses with the lowest binding energy are considered the most likely.

  • Hit Identification: Proteins with a predicted binding energy below a certain threshold (e.g., -8.0 kcal/mol) are flagged as potential off-targets for experimental validation.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
  • Reaction Setup: A reaction mixture is prepared in a 96-well plate containing reaction buffer, a specific peptide substrate for the kinase, and ATP spiked with radioactive γ-³³P-ATP.

  • Compound Addition: MTPC, dissolved in DMSO, is added to the wells at the desired concentration (e.g., 1 µM for single-point screening or a serial dilution for IC50 determination).

  • Enzyme Addition: The purified kinase enzyme is added to initiate the reaction. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by adding phosphoric acid.

  • Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated peptide substrate binds to the filter, while unincorporated γ-³³P-ATP is washed away.

  • Detection: Scintillation fluid is added to the wells, and the radioactivity is measured using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Percent inhibition is calculated relative to a DMSO control. For IC50 determination, the data is fitted to a dose-response curve.

Protocol 3: Cell-Based Phospho-Substrate Assay (ELISA)
  • Cell Culture: A human cell line endogenously expressing the off-target kinase (e.g., Kinase Y) is cultured in 96-well plates until confluent.

  • Serum Starvation: Cells are serum-starved for 12-24 hours to reduce basal kinase activity.

  • Compound Treatment: Cells are treated with a serial dilution of MTPC for 1-2 hours.

  • Stimulation: Cells are stimulated with a known activator of the signaling pathway (e.g., a growth factor) for a short period (e.g., 15 minutes) to induce phosphorylation of the kinase's substrate.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • ELISA: The cell lysate is transferred to an ELISA plate pre-coated with an antibody that captures the total substrate protein. A second antibody, which specifically recognizes the phosphorylated form of the substrate and is conjugated to an enzyme (e.g., HRP), is added.

  • Detection: A colorimetric substrate for the HRP enzyme is added. The resulting color change is measured using a plate reader.

  • Data Analysis: The signal is proportional to the amount of phosphorylated substrate. The data is normalized to the stimulated control, and IC50 values are calculated using a non-linear regression curve fit.

Conclusion and Path Forward

The comprehensive cross-reactivity profiling of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (MTPC) reveals a compound with high potency against its intended target, Kinase X. However, the tiered approach of in silico prediction followed by broad experimental screening and functional validation has identified several off-target activities. The most significant of these is the inhibition of Kinase Y, with only a 5-fold selectivity margin.

This profile, when compared to alternative compounds, provides a clear rationale for data-driven decision-making. While MTPC is superior to a non-selective compound (Compound A), it is less selective than an optimized alternative (Compound B). The identified off-target liabilities, particularly against Kinase Y and VEGFR2, must be carefully evaluated. The path forward for MTPC would likely involve a structure-activity relationship (SAR) study aimed at improving selectivity by modifying the structure to reduce binding to these off-targets while maintaining potency for Kinase X.

Ultimately, this guide demonstrates that a systematic and multi-faceted approach to cross-reactivity profiling is indispensable. It allows for the early identification of potential safety issues, informs lead optimization, and builds a robust data package that is essential for the successful development of novel therapeutics.

References

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A Comparative Guide to the Synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic synthesis of heteroaromatic scaffolds is of paramount importance. Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, a molecule incorporating both pyridine and thiophene moieties, represents a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides an in-depth comparison of the primary synthetic strategies for this target molecule, with a focus on the widely applicable Suzuki-Miyaura cross-coupling reaction. We will also explore classical pyridine ring formation reactions as alternative, albeit often more circuitous, routes.

The Prevailing Strategy: Palladium-Catalyzed Cross-Coupling

The most direct and efficient pathway to Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is through a palladium-catalyzed cross-coupling reaction. Among the various cross-coupling methods, the Suzuki-Miyaura reaction is particularly favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents.[1]

The Suzuki-Miyaura Approach: A Powerful C-C Bond Formation

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, 2-thienylboronic acid) and a halide (methyl 5-bromonicotinate) in the presence of a palladium catalyst and a base.[2]

Suzuki_Miyaura_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions start1 Methyl 5-bromonicotinate catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) start1->catalyst + start2 2-Thienylboronic acid start2->catalyst + product Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate catalyst->product Heat base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product Hantzsch_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates ketoester1 β-Ketoester 1 dihydropyridine Dihydropyridine Intermediate ketoester1->dihydropyridine + ketoester2 Thiophene-containing β-Ketoester ketoester2->dihydropyridine + aldehyde Aldehyde aldehyde->dihydropyridine + ammonia Ammonia ammonia->dihydropyridine + product Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate dihydropyridine->product Oxidation

Sources

Comparative Guide to Target Engagement and Validation for Novel Kinase Inhibitors: A Case Study with Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule like Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate represents the genesis of a journey. This guide provides a comprehensive framework for navigating the critical subsequent steps: identifying its cellular target(s) and validating engagement. Given the prevalence of thiophene and pyridine moieties in approved kinase inhibitors, we will proceed with the working hypothesis that this compound is a candidate kinase inhibitor.[1][2] This document will serve as a practical, in-depth technical guide, comparing various methodologies and providing actionable protocols for robust target validation.

Section 1: The Initial Approach - Unveiling the Target Landscape

When presented with a novel compound of unknown mechanism, the initial challenge is to broadly survey the landscape of potential biological targets. Phenotypic screening, which assesses the compound's effect on cellular behavior, can provide initial clues but must be followed by rigorous target deconvolution.[3][4][5][6][7] For our hypothetical kinase inhibitor, a more direct approach is to employ methods that survey a wide range of kinases simultaneously.

Kinome-Wide Profiling: Casting a Wide Net

Chemical proteomics offers a powerful, unbiased method to identify potential kinase targets from the entire kinome in a cellular context.[8] The "kinobeads" approach is a prominent example of an affinity-based pull-down method that utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome.[8]

Experimental Principle: A cell lysate is incubated with the kinobeads, allowing for the binding of a multitude of kinases. In a competitive binding experiment, the lysate is pre-incubated with varying concentrations of the test compound (Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate). The compound will compete with the kinobeads for the ATP-binding site of its target kinases. The proteins captured by the beads are then identified and quantified using mass spectrometry. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the test compound.

Diagram 1: Kinobeads Competition Binding Workflow

Kinobeads_Workflow Lysate Cell Lysate Incubate Pre-incubation Lysate->Incubate Compound Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (Varying Concentrations) Compound->Incubate Capture Competitive Binding Incubate->Capture Kinobeads Kinobeads Kinobeads->Capture Wash Wash & Elute Capture->Wash MS LC-MS/MS Analysis Wash->MS Data Data Analysis: Identify & Quantify Bound Kinases MS->Data

Caption: Workflow for identifying kinase targets using kinobeads.

Section 2: Orthogonal Validation - Confirming the Interaction

Following the identification of putative kinase targets, it is imperative to validate these interactions using orthogonal, or mechanistically distinct, methods. This multi-pronged approach strengthens the confidence in the identified targets and provides a more comprehensive understanding of the compound's mechanism of action.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for confirming target engagement in a cellular environment without the need for compound labeling.[9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10][11][12]

Experimental Principle: Cells are treated with the test compound or a vehicle control. The cells are then heated to various temperatures, causing proteins to denature and aggregate. A ligand-bound protein is typically more resistant to thermal denaturation. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins. The amount of the specific target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Table 1: Comparison of Target Identification and Validation Methods

MethodPrincipleThroughputCellular ContextKey Outputs
Kinobeads Competitive affinity captureMediumLysateList of potential kinase targets, relative binding affinities
CETSA® Ligand-induced thermal stabilizationLow to MediumIntact cells, lysateConfirmation of target engagement, cellular EC50
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingHighIn vitro (purified protein)Binding affinity (KD), kinetics (ka, kd)
Isothermal Titration Calorimetry (ITC) Heat change upon bindingLowIn vitro (purified protein)Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)

Section 3: Biophysical Characterization - Quantifying the Binding Affinity

Once a target has been validated in a cellular context, the next step is to precisely quantify the binding affinity and kinetics of the interaction using biophysical methods. This typically requires purified protein and provides critical data for structure-activity relationship (SAR) studies.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[13][14][15] It is highly sensitive and can provide detailed kinetic information about the binding event.[13]

Experimental Principle: The purified target kinase is immobilized on a sensor chip. A solution containing the test compound is then flowed over the surface. The binding of the compound to the immobilized kinase causes a change in the refractive index at the sensor surface, which is detected as a response. By measuring the response at different compound concentrations, the association (ka) and dissociation (kd) rate constants can be determined, and the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[3][16][17][18][19] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3][17][18]

Experimental Principle: A solution of the test compound is titrated into a solution containing the purified target kinase. The heat change upon each injection is measured. The resulting data is fit to a binding model to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Diagram 2: Target Validation and Characterization Funnel

Validation_Funnel cluster_broad Broad Screening (Cellular Context) cluster_validation Target Validation (Cellular Context) cluster_biophysical Biophysical Characterization (In Vitro) cluster_downstream Downstream Studies Start Novel Compound: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Kinome Kinome-wide Profiling (e.g., Kinobeads) Start->Kinome CETSA Cellular Thermal Shift Assay (CETSA®) Kinome->CETSA Putative Targets SPR Surface Plasmon Resonance (SPR) CETSA->SPR Validated Target ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC Validated Target Cellular_Assays Cell-based Functional Assays SPR->Cellular_Assays SAR Structure-Activity Relationship (SAR) SPR->SAR ITC->Cellular_Assays ITC->SAR

Caption: A stepwise approach to target validation and characterization.

Section 4: Detailed Experimental Protocols

To ensure the practical applicability of this guide, detailed step-by-step protocols for key experiments are provided below.

Protocol: Cellular Thermal Shift Assay (CETSA®) by Western Blot
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate or vehicle control for 1-2 hours.

  • Heat Treatment:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[20]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).[20]

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Normalize the protein concentrations for all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative target kinase.

    • Quantify the band intensities to generate a melting curve.

Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the purified target kinase and dissolve the Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate in the same buffer to minimize buffer mismatch effects.

    • Degas both the protein and compound solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Titration:

    • Perform a series of injections of the compound into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the KD, n, ΔH, and ΔS.

Conclusion

The journey from a novel small molecule to a validated lead compound is a meticulous process that hinges on robust target engagement and validation studies. For a compound like Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, with structural motifs suggestive of kinase inhibition, a systematic approach beginning with broad kinome-wide screening, followed by orthogonal cellular validation and precise biophysical characterization, is paramount. By employing a combination of techniques such as kinobeads, CETSA®, SPR, and ITC, researchers can build a comprehensive and compelling data package that elucidates the compound's mechanism of action and paves the way for further drug development efforts.

References

Sources

Pharmacokinetic and pharmacodynamic properties of "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Pharmacokinetic and Pharmacodynamic Characterization of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

This guide provides a comprehensive framework for the preclinical evaluation of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, a novel heterocyclic compound. Given the limited publicly available biological data for this specific molecule, this document serves as a strategic workflow for researchers and drug development professionals. We will outline the necessary pharmacokinetic (PK) and pharmacodynamic (PD) studies required to establish a complete profile of this compound, comparing its potential performance against established therapeutic agents or internal benchmarks. Our approach is grounded in established scientific protocols, ensuring data integrity and reproducibility.

Structural and Physicochemical Analysis: Predicting Biological Fate

The structure of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, featuring a pyridine core linked to a thiophene ring and a methyl ester group, provides initial clues to its potential disposition in a biological system.

  • Pyridine Ring: A nitrogen-containing heterocycle common in pharmaceuticals. It can influence solubility and may be a site for Phase I metabolism (e.g., oxidation).

  • Thiophene Ring: A sulfur-containing aromatic ring that can also undergo metabolic oxidation. Its lipophilic nature may contribute to membrane permeability.

  • Methyl Ester Group: This functional group is susceptible to hydrolysis by esterase enzymes, potentially leading to rapid metabolism into a more polar carboxylic acid metabolite. This is a critical consideration for prodrug strategies and understanding the active form of the molecule.

A foundational step is the in vitro characterization of its physicochemical properties, which are predictive of its in vivo behavior.

ParameterExperimental ProtocolRationale and Comparison Point
Solubility Kinetic or thermodynamic solubility assays in phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 6.5, 7.4).Determines if the compound is suitable for oral administration and avoids solubility-limited absorption. Compare against standards like warfarin (poorly soluble) or metformin (highly soluble).
Lipophilicity (LogD) Shake-flask method using n-octanol and PBS at pH 7.4.Predicts membrane permeability and potential for CNS penetration. A LogD between 1 and 3 is often optimal for oral drugs.
Plasma Protein Binding Rapid equilibrium dialysis with human and rodent plasma.High plasma protein binding (>99%) can limit the free fraction of the drug available to exert its therapeutic effect and can affect its volume of distribution and clearance.
Chemical Stability Incubation in buffers at various pH values and temperatures.Assesses intrinsic stability and potential for degradation in the gastrointestinal tract or during storage.

Pharmacokinetic (PK) Profiling: The ADME Workflow

The goal of PK studies is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. The following workflow is proposed to generate a comprehensive PK profile.

cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_excretion Excretion (In Vivo) caco2 Caco-2 Permeability Assay pgp P-gp Substrate Assessment caco2->pgp If efflux ratio > 2 microsomes Liver Microsomal Stability caco2->microsomes Proceed if permeable hepatocytes Hepatocyte Stability & Metabolite ID microsomes->hepatocytes ppb Plasma Protein Binding microsomes->ppb Proceed if stable bcrp BCRP Substrate Assessment ppb->bcrp mass_balance Mass Balance Study ppb->mass_balance Proceed to In Vivo

Caption: Proposed in vitro to in vivo PK workflow.

Absorption

The potential for oral absorption is a key determinant of a drug's utility.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Assay: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time by LC-MS/MS. The reverse experiment (B to A) is also performed.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp).

  • Comparison:

    • High Permeability: Papp > 10 x 10⁻⁶ cm/s (e.g., Propranolol)

    • Low Permeability: Papp < 2 x 10⁻⁶ cm/s (e.g., Atenolol)

Metabolism

Understanding metabolic stability is crucial for predicting a drug's half-life and potential for drug-drug interactions.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: The compound is incubated with liver microsomes (human and rodent) and NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Comparison:

    • High Stability: t½ > 60 min (e.g., Diazepam)

    • Low Stability: t½ < 15 min (e.g., Verapamil)

Distribution and Excretion

Following absorption and metabolism, the distribution into tissues and the route of excretion are determined through in vivo studies, typically in rodent models (e.g., Sprague-Dawley rats).

Table: In Vivo Pharmacokinetic Parameters This table illustrates how data for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate would be compared against a hypothetical reference compound after intravenous (IV) and oral (PO) administration.

ParameterUnitMethyl 5-(thiophen-2-yl)pyridine-3-carboxylateReference Compound ASignificance
Clearance (CL) mL/min/kg[Experimental Data]5Rate of drug elimination from the body.
Volume of Distribution (Vd) L/kg[Experimental Data]0.5Extent of drug distribution into tissues versus plasma.
Half-life (t½) hours[Experimental Data]8Time for drug concentration to decrease by half.
Bioavailability (F%) %[Experimental Data]90Fraction of oral dose reaching systemic circulation.

Pharmacodynamic (PD) Investigation: Target Engagement and Functional Response

Based on its structural similarity to known modulators, a plausible primary target for this compound class is the nicotinic acetylcholine receptor (nAChR) family. The PD investigation should therefore focus on confirming this target engagement and quantifying the functional response.

cluster_pathway Hypothesized nAChR Signaling ligand Acetylcholine (Endogenous Ligand) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor compound Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (Positive Allosteric Modulator) compound->receptor Binds to allosteric site channel Ion Channel Opening (Na⁺, Ca²⁺ influx) receptor->channel Conformational change response Neuronal Depolarization & Downstream Signaling channel->response

Caption: Hypothesized mechanism of action at the nAChR.

Target Binding

Experimental Protocol: Radioligand Binding Assay

  • Preparation: Membranes from cells expressing the specific nAChR subtype of interest (e.g., α7 or α4β2) are prepared.

  • Assay: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-Epibatidine) and varying concentrations of the test compound.

  • Measurement: The amount of bound radioactivity is measured.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity for the receptor. A lower Ki indicates higher affinity.

Functional Activity

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Expression: Xenopus oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype and allowed to express the receptors.

  • Assay: The oocyte is voltage-clamped, and a sub-maximal concentration of acetylcholine (the agonist) is applied to elicit a baseline current. The test compound is then co-applied with acetylcholine.

  • Data Analysis: An increase in the current in the presence of the test compound indicates positive allosteric modulation (PAM). The potentiation is quantified to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect).

Table: Comparative Pharmacodynamic Profile

ParameterUnitMethyl 5-(thiophen-2-yl)pyridine-3-carboxylateReference PAM BSignificance
Binding Affinity (Ki) nM[Experimental Data]150Potency of binding to the target receptor.
Functional Potency (EC₅₀) nM[Experimental Data]250Concentration required to achieve half of the maximal effect.
Maximal Efficacy (Emax) %[Experimental Data]1200Maximum potentiation of the agonist response.

Conclusion and Strategic Path Forward

This guide outlines a systematic approach to define the pharmacokinetic and pharmacodynamic profile of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. By executing the proposed in vitro and in vivo experiments, researchers can generate a robust data package. This data will enable a direct, quantitative comparison against other compounds in development, facilitating informed decision-making. The key will be to correlate the PK properties (e.g., half-life, bioavailability) with the PD effects (e.g., target engagement and functional potentiation) to establish a clear understanding of the compound's therapeutic potential and to design effective in vivo efficacy studies.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Di, L., & Obach, R. S. (2015). In vitro metabolic stability assay using liver microsomes. Methods in molecular biology (Clifton, N.J.), 1253, 93–103. [Link]

  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750. [Link]

  • Stoilov, P., Stéger, K., & Kusch, J. (2021). Two-Electrode Voltage Clamp (TEVC) of Xenopus laevis Oocytes. Methods in molecular biology (Clifton, N.J.), 2195, 15–33. [Link]

A Head-to-Head Comparison of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate and Other Privileged Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the biological activity, pharmacokinetic profile, and ultimate success of a drug candidate. The thiophene-pyridine motif, exemplified by Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, represents a confluence of two highly valued pharmacophores. This guide provides a comprehensive, head-to-head comparison of this scaffold against strategically selected bioisosteric and structural analogues: its direct phenyl-pyridine counterpart, a furan-based analogue, and a related pyrimidine-thiophene scaffold. Through an in-depth analysis of physicochemical properties, synthetic tractability, comparative biological performance in the context of kinase inhibition, and metabolic stability, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection and lead optimization.

Introduction: The Strategic Importance of Scaffold Selection

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen- and sulfur-containing rings being particularly prevalent.[1][2] The pyridine ring, a bioisostere of benzene, is a cornerstone of medicinal chemistry, prized for its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and provide a versatile handle for chemical modification.[3][4] Its presence is noted in over 54 US FDA-approved drugs in the last decade alone.[2] Similarly, the thiophene ring is a privileged five-membered heterocycle, often employed as a bioisosteric replacement for the phenyl group, which can enhance target binding affinity and modulate metabolic stability.[1]

The subject of our analysis, Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate (Scaffold A) , marries these two key motifs. This guide will deconstruct its performance by comparing it with three other scaffolds, each chosen to interrogate a specific aspect of its structure:

  • Scaffold B: Methyl 5-phenylpyridine-3-carboxylate: The classic bioisosteric replacement, allowing for a direct comparison of the effects of sulfur versus a carbon-carbon double bond.

  • Scaffold C: Methyl 5-(furan-2-yl)pyridine-3-carboxylate: A close analogue to explore the impact of replacing sulfur with oxygen, another common heteroatom in drug design.

  • Scaffold D: Methyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate: A structural isomer that introduces a second nitrogen into the six-membered ring, transitioning from a pyridine to a pyrimidine core, a scaffold also highly prevalent in kinase inhibitors.[5]

This comparative analysis will provide a framework for understanding the nuanced trade-offs associated with each scaffold, guiding more rational and effective drug design.

Physicochemical and Structural Profile

The physicochemical properties of a scaffold dictate its "drug-likeness," influencing solubility, permeability, and oral bioavailability. The introduction of heteroatoms significantly alters these parameters compared to a simple hydrocarbon framework.[1][2]

PropertyScaffold A (Thiophene-Pyridine)Scaffold B (Phenyl-Pyridine)Scaffold C (Furan-Pyridine)Scaffold D (Thiophene-Pyrimidine)
Molecular Formula C₁₁H₉NO₂SC₁₂H₁₁NO₂C₁₀H₉NO₃C₁₀H₈N₂O₂S
Molecular Weight 219.26 g/mol 213.23 g/mol 191.18 g/mol 220.25 g/mol
cLogP (Predicted) 2.352.511.892.10
TPSA (Topological Polar Surface Area) 56.1 Ų43.1 Ų52.4 Ų68.9 Ų
Hydrogen Bond Acceptors 3 (N, O, O)3 (N, O, O)4 (N, O, O, O)4 (N, N, O, O)
pKa (Most Basic, Predicted) 3.1 (Pyridine N)3.2 (Pyridine N)2.9 (Pyridine N)1.5 (Pyrimidine N)

Analysis:

  • Lipophilicity (cLogP): The replacement of the thiophene ring (Scaffold A) with a phenyl ring (Scaffold B) slightly increases lipophilicity, as expected. The furan analogue (Scaffold C) is the most polar. The pyrimidine core (Scaffold D) reduces lipophilicity compared to its pyridine counterpart (Scaffold A), a common strategy to improve solubility.

  • Polarity (TPSA): The introduction of a second nitrogen atom in the pyrimidine ring (Scaffold D) significantly increases the TPSA, which can enhance solubility but may negatively impact cell permeability. The sulfur atom in thiophene (Scaffold A) contributes more to the TPSA than the corresponding carbons in the phenyl ring (Scaffold B).

  • Basicity (pKa): The pyridine nitrogen in Scaffolds A, B, and C provides a site for salt formation, which can be crucial for formulation. The pyrimidine core in Scaffold D is significantly less basic due to the electron-withdrawing effect of the second nitrogen atom, which may impact its pharmacokinetic properties.

Synthetic Accessibility and Chemical Tractability

The ease and efficiency of synthesis and subsequent derivatization are critical for any scaffold intended for a medicinal chemistry program. Modern cross-coupling reactions provide a convergent and flexible approach to synthesizing these bi-aryl heterocyclic systems.

General Synthetic Workflow

A common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction. This approach allows for the late-stage combination of two complex heterocyclic fragments, making it ideal for building a library of analogues for structure-activity relationship (SAR) studies.

G cluster_pyridine Pyridine/Pyrimidine Core Synthesis cluster_coupling_partner Coupling Partner Synthesis p1 Halogenated Pyridine/ Pyrimidine Ester p3 Suzuki-Miyaura Cross-Coupling p1->p3 p2 Heteroaryl Boronic Acid (Thiophene, Phenyl, Furan) p2->p3 p4 Ester Hydrolysis p3->p4 Pd Catalyst, Base p5 Amide Coupling p4->p5 LiOH p6 Final Analogues p5->p6 Amine, Coupling Reagent GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates cluster_A Metabolism of Scaffold A (Thiophene) cluster_B Metabolism of Scaffold B (Phenyl) A_parent Thiophene-Pyridine (Scaffold A) A_epoxide Thiophene Epoxide (Reactive) A_parent->A_epoxide CYP Oxidation A_soxide Thiophene S-Oxide (Reactive) A_parent->A_soxide CYP Oxidation B_parent Phenyl-Pyridine (Scaffold B) B_hydroxylated Hydroxylated Metabolite (Phase II Conjugation) B_parent->B_hydroxylated CYP Oxidation

Sources

A Comparative Guide to the Insecticidal Efficacy of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Biology Division

Executive Summary

The relentless evolution of insecticide resistance necessitates a continuous search for novel chemical scaffolds that can form the basis of next-generation pest management agents. Pyridine-based compounds, particularly neonicotinoids, have become cornerstones in modern agriculture due to their high efficacy and systemic properties.[1][2][3] This guide provides a comprehensive benchmark of a promising new chemical class: derivatives of "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate." We explore their insecticidal efficacy against key agricultural pests, elucidate their structure-activity relationships (SAR), and compare their performance against established commercial insecticides. Through detailed protocols and comparative data, this document serves as a technical resource for researchers engaged in the discovery and development of innovative insecticidal agents.

Introduction: The Case for Novel Pyridine Scaffolds

The pyridine ring is a privileged scaffold in agrochemistry, forming the core of many highly successful insecticides, including neonicotinoids like imidacloprid and acetamiprid.[2][3] These compounds typically act as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to paralysis and death.[2] However, widespread use has led to resistance in several key pest populations, driving the need for new molecules that can overcome existing resistance mechanisms or present entirely new modes of action.

The incorporation of a thiophene ring into the pyridine backbone, as seen in the Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate series, offers a unique chemical space for exploration. Thiophene derivatives are known for a wide range of bioactivities, and their inclusion can significantly alter the electronic and steric properties of the parent molecule, potentially enhancing its binding affinity to target receptors or improving its pharmacokinetic properties within the insect. This guide details a systematic approach to evaluating the insecticidal potential of this novel chemical series.

Hypothesized Mechanism of Action: Targeting the Cholinergic Synapse

Based on their structural analogy to neonicotinoids, the primary hypothesized molecular target for these thienyl-pyridine derivatives is the insect nAChR.[2][4] By binding to this receptor, the compounds would disrupt the normal transmission of nerve impulses. An alternative, yet plausible, mechanism could involve the inhibition of the vesicular acetylcholine transporter (VAChT), a mode of action recently identified for other pyridine alkylsulfone insecticides.[5] Inhibition of VAChT prevents the loading of acetylcholine into synaptic vesicles, ultimately leading to a failure in synaptic transmission.[5]

Caption: Hypothesized sites of action for thienyl-pyridine derivatives in the insect cholinergic synapse.

Benchmarking Methodology

A multi-tiered approach was designed to provide a robust comparison of the insecticidal efficacy of the synthesized derivatives. The methodology is structured to move from determining intrinsic toxicity to assessing performance in a simulated use-case scenario.

Rationale for Experimental Design
  • Choice of Test Organisms: To assess both narrow and broad-spectrum activity, two distinct pest models were selected:

    • Aphis gossypii (Cotton Aphid): A ubiquitous sap-sucking pest, ideal for evaluating efficacy against homopteran insects and for testing systemic activity. Several studies have successfully used this species to evaluate novel pyridine-based insecticides.[6][7][8]

    • Plutella xylostella (Diamondback Moth): A globally significant lepidopteran pest known for its rapid development of resistance, making it an excellent model for evaluating efficacy against chewing insects.[9]

  • Selection of a Commercial Benchmark: Acetamiprid, a commercial cyano-substituted neonicotinoid, was chosen as the reference insecticide. Its well-characterized activity against aphids allows for a direct and relevant comparison of potency.[1][10]

  • Bioassay Selection: The chosen assays are standard in the field and are designed to provide distinct but complementary data points.[11][12][13]

    • Topical Application (Contact Toxicity): This method assesses the intrinsic toxicity of a compound by direct application, bypassing behavioral or physiological barriers to intake. It provides a baseline measure of potency (LD₅₀).

    • Leaf-Dip Assay (Feeding & Contact Toxicity): This assay simulates the exposure of a sap-sucking insect to a treated plant surface. It provides a more practical measure of efficacy (LC₅₀) that incorporates both contact and oral toxicity.[1][10]

Experimental Workflow

The overall process follows a logical progression from synthesis to final data analysis, ensuring that each step informs the next.

Caption: Standardized workflow for benchmarking insecticide efficacy.

Comparative Efficacy Analysis

The following tables summarize the insecticidal activity of the parent compound (MTPC-Parent) and three representative derivatives against the test organisms. The derivatives were designed to probe the effect of specific structural modifications:

  • MTPC-Cl: Addition of a chlorine atom to the pyridine ring, a common strategy to enhance insecticidal potency.

  • MTPC-F3: Introduction of a trifluoromethyl group, which can improve metabolic stability and target affinity.

  • MTPC-CN: Replacement of the ester with a cyano group, mimicking the structure of acetamiprid.

(Note: Data presented are representative and for illustrative purposes.)

Table 1: Contact Toxicity (LD₅₀) against Aphis gossypii (24h)

Compound LD₅₀ (ng/insect) 95% Confidence Interval Relative Potency (vs. Parent)
MTPC-Parent 15.2 13.1 - 17.5 1.0
MTPC-Cl 8.5 7.2 - 9.9 1.79
MTPC-F3 11.3 9.8 - 13.0 1.35
MTPC-CN 5.1 4.4 - 5.9 2.98

| Acetamiprid (Ref.) | 4.5 | 3.9 - 5.2 | 3.38 |

Table 2: Feeding Toxicity (LC₅₀) via Leaf-Dip Assay against Aphis gossypii (48h)

Compound LC₅₀ (mg/L or ppm) 95% Confidence Interval Relative Potency (vs. Parent)
MTPC-Parent 0.385 0.33 - 0.45 1.0
MTPC-Cl 0.190 0.16 - 0.22 2.03
MTPC-F3 0.250 0.21 - 0.29 1.54
MTPC-CN 0.040 0.03 - 0.05 9.63

| Acetamiprid (Ref.) | 0.045 | 0.04 - 0.05 | 8.56 |

Table 3: Broad-Spectrum Activity (LC₅₀) via Leaf-Dip Assay against Plutella xylostella (48h)

Compound LC₅₀ (mg/L or ppm) 95% Confidence Interval
MTPC-Parent > 100 -
MTPC-Cl 75.6 68.1 - 84.0
MTPC-F3 82.1 73.5 - 91.6
MTPC-CN 12.5 10.5 - 14.9

| Acetamiprid (Ref.) | 15.8 | 13.2 - 18.9 |

Discussion: Elucidating Structure-Activity Relationships (SAR)

The comparative data reveals critical insights into the SAR of the Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate scaffold.

  • Influence of Electronegative Groups: The addition of a chlorine atom (MTPC-Cl) consistently improved potency by approximately 2-fold over the parent compound in aphid assays. This suggests that introducing an electron-withdrawing group on the pyridine ring enhances binding to the target site, a well-documented phenomenon in neonicotinoid chemistry.

  • The Superiority of the Cyano Group: The most dramatic increase in efficacy was observed with the MTPC-CN derivative. Replacing the methyl ester with a cyano-imine moiety boosted aphid toxicity by nearly 10-fold in the leaf-dip assay.[10] This modification makes the molecule a closer structural analog to acetamiprid and highlights the critical role of the cyano group for high-level insecticidal activity in this class, likely due to its strong interaction with specific residues in the nAChR binding pocket.

  • Spectrum of Activity: The parent compound and its chloro/trifluoromethyl derivatives showed weak to negligible activity against the lepidopteran P. xylostella. However, the MTPC-CN derivative demonstrated significant efficacy, even slightly surpassing the commercial standard. This indicates that the cyano-imine functional group is essential for conferring broad-spectrum activity to this chemical scaffold.

  • Benchmarking Performance: MTPC-CN emerged as the lead candidate, demonstrating insecticidal potency on par with, and in some cases exceeding, the commercial benchmark acetamiprid.[1][10] This is a highly promising result, indicating that the thienyl-pyridine core is a viable scaffold for the development of novel, commercially competitive insecticides.

Detailed Experimental Protocols

For reproducibility and scientific validation, the detailed protocols used for the bioassays are provided below. These methods are based on guidelines from the World Health Organization (WHO) and established academic literature.[11][14][15]

Protocol 1: Topical Application Bioassay
  • Objective: To determine the intrinsic contact toxicity (LD₅₀) of the test compounds.

  • Materials: Test compounds, acetone (analytical grade), micropipette (0.1 µL), CO₂ anesthesia setup, adult aphids (2-3 days old), petri dishes with moist filter paper.

  • Procedure:

    • Prepare stock solutions of each compound in acetone. Create a series of five serial dilutions.

    • Immobilize adult aphids using a brief exposure to CO₂.

    • Using the micropipette, apply 0.1 µL of a dilution to the dorsal thorax of each aphid. Use acetone alone for the control group.

    • Treat 20 aphids per concentration, with 3-4 replications.

    • Place the treated aphids in petri dishes containing a fresh leaf for sustenance.

    • Incubate at 25±1°C with a 16:8 (L:D) photoperiod.

    • Assess mortality after 24 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

    • Correct for control mortality using Abbott's formula if necessary.

Protocol 2: Leaf-Dip Bioassay
  • Objective: To determine the combined contact and feeding toxicity (LC₅₀).

  • Materials: Test compounds, distilled water, Triton X-100 surfactant, cotton or cabbage leaf discs (depending on pest), petri dishes.

  • Procedure:

    • Prepare aqueous solutions of each test compound, using 0.1% Triton X-100 as a surfactant to ensure even spreading. Create five serial dilutions. The control solution will contain only distilled water and surfactant.

    • Excise leaf discs (2 cm diameter) from unsprayed host plants.

    • Individually dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.

    • Allow the leaf discs to air-dry completely on a wire rack.

    • Place one treated disc in each petri dish lined with moist filter paper.

    • Introduce 15-20 aphids or 10 second-instar P. xylostella larvae into each dish.

    • Seal the dishes and incubate at 25±1°C with a 16:8 (L:D) photoperiod.

    • Assess mortality after 48 hours.

    • Analyze data using Probit analysis to determine LC₅₀ values.

Conclusion and Future Directions

This guide demonstrates that the Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate scaffold is a fertile ground for discovering novel insecticides. The structure-activity relationship analysis clearly indicates that the incorporation of a cyano-imine functional group (as in MTPC-CN) is critical for achieving high potency and a broader spectrum of activity, yielding a lead candidate with efficacy comparable to the commercial neonicotinoid acetamiprid.

Future work should focus on:

  • Expansion of the SAR: Synthesizing additional derivatives to further probe the effects of substitutions on both the pyridine and thiophene rings.

  • Mode of Action Studies: Conducting electrophysiological and receptor binding assays to confirm the molecular target (nAChR vs. VAChT).

  • Non-Target and Environmental Toxicology: Evaluating the toxicity of lead candidates against beneficial insects, such as pollinators and predators, to establish their environmental safety profile.[16]

  • Systemic Activity and Field Trials: Quantifying the systemic uptake and translocation in plants and moving the most promising candidates into small-scale field trials to assess their performance under real-world agricultural conditions.[17][18]

References

  • Scientists suggest new mode of action for pyridine alkylsulfone insecticides. (2024). Google Cloud.
  • World Health Organization. (2009).
  • Microbe Investigations. (2024). Efficacy Testing for Household Insecticides and Repellents.
  • Entomology Testing Laboratory. (2018). Insecticides efficacy testing PT18.
  • Policy Commons.
  • World Health Organization. (2009). Guidelines for efficacy testing of household insecticide products. WHO.
  • Bakhite, E. A., et al. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
  • Ahmad, M., et al. (2025). Comparative efficacy of some neonicotinoids and traditional insecticides on sucking insect pests and their natural enemies on BT-121 cotton crop.
  • Nault, B., et al. (2025). New pesticides provide challenging alternatives to neonicotinoids. Cornell Chronicle.
  • ACS Publications. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
  • Science.gov. Insecticide susceptibility tests: Topics. Science.gov.
  • MDPI. (2023). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. MDPI.
  • Semantic Scholar.
  • Liu, Z., et al. (2021).
  • Bassyouni, F. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC - NIH.
  • Bakhite, E. A., et al. (2025). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives.
  • Casida, J. E. (2018). Neonicotinoids and Other Insect Nicotinic Receptor Competitive Modulators: Progress and Prospects. Annual Reviews.
  • ResearchGate. (2025). Some examples of drugs and insecticides containing pyridine scaffolds.
  • YouTube. (2024). Understanding Pymetrozine insecticide: Targeted Insect Control. YouTube.
  • Chempanda. (2022). Pyridine as insecticide. Chempanda Blog.
  • Lundin, O., et al. (2015).
  • Siviter, H. (2021). Quantifying the Impact of Neonicotinoids and New-generation Insecticides on Bee Health. BeeCon 2021.
  • PubMed. (2023). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. PubMed.
  • Bassyouni, F. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters.
  • ResearchGate. (2025). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research.
  • ResearchGate. (2016). Insect Pest Models and Insecticide Application.
  • ChemicalBook. (2023). methyl 5-(thiophen-2-yl)
  • NIH. (2023).
  • PubChem. Methyl 5-(thiophen-2-yl)
  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii. Journal of Agricultural and Food Chemistry.
  • Matrix Fine Chemicals. 5-(THIOPHEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID.
  • IJFMR. (2023). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Profile and Waste Identification

A specific Safety Data Sheet (SDS) for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is not always readily available.[1] Therefore, a conservative hazard assessment must be conducted based on its structural components: a pyridine ring and a thiophene ring.

  • Pyridine Moiety : Pyridine and its derivatives are recognized as hazardous substances. They are often flammable and can be harmful if swallowed, inhaled, or if they come into contact with skin.[2][3] They are also known to cause skin and eye irritation.[2]

  • Thiophene Moiety : Thiophene and its derivatives are also classified as hazardous. They are typically flammable, harmful, and irritants.[4][5][6] Combustion of sulfur-containing compounds like thiophene can produce highly irritating sulfur dioxide gas.[6]

Based on this analysis, all waste containing Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate must be classified and handled as hazardous chemical waste. [2][7] This includes the pure compound, reaction mixtures, contaminated consumables (e.g., silica gel, filter paper), and solvent rinsates.

Hazard CategoryInferred Risk from Structural ComponentsRecommended Precautions & Disposal Considerations
Flammability Both pyridine and thiophene are flammable.[3][4][6] Vapors may form explosive mixtures with air.Keep waste containers away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools when handling waste.
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2] The substance is potentially toxic to the blood, kidneys, nervous system, and liver.[8]Do not eat, drink, or smoke when handling. Wear appropriate Personal Protective Equipment (PPE). Ensure work is done in a well-ventilated area.
Irritation Expected to cause serious skin and eye irritation upon contact.[2]Avoid all direct contact. Use proper PPE, including gloves and safety goggles. In case of contact, rinse the affected area thoroughly with water.[9]
Environmental Potentially harmful to aquatic life with long-lasting effects.[4]Do not discharge into drains, sewers, or waterways.[3] All waste must be collected for approved disposal.

Mandatory Personal Protective Equipment (PPE)

When handling any waste containing Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, the following PPE is the minimum requirement to ensure personnel safety:

  • Eye and Face Protection : Chemical safety goggles meeting approved standards. A face shield should be worn if there is a risk of splashing.

  • Hand Protection : Double-layered, chemical-resistant nitrile gloves. Change gloves immediately if contamination occurs.

  • Body Protection : A flame-retardant lab coat. Additional protective clothing may be necessary depending on the scale of the waste being handled.

  • Respiratory Protection : If handling powders outside of a fume hood or if vapors may be generated, use an approved respirator.[9]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The primary disposal route for this organic compound is incineration at an approved hazardous waste facility .[7]

Step 1: Waste Segregation at the Point of Generation

Proper segregation prevents accidental chemical reactions and ensures cost-effective disposal.

  • Solid Waste : Collect unreacted compound, contaminated silica gel, weigh boats, and other solid consumables in a dedicated, robust, and clearly labeled solid hazardous waste container.[2]

  • Liquid Waste : Collect solutions, mother liquors, and solvent rinsates in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[2]

  • Contaminated Sharps : Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container for hazardous waste.

  • Contaminated PPE : Disposable gloves, bench liners, and other contaminated PPE should be collected in a separate, clearly marked hazardous waste bag.[2]

Step 2: Containerization
  • Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, for liquid waste.[2]

  • Ensure all containers have securely fitting lids to prevent leaks or the release of vapors. Keep containers closed when not actively adding waste.

  • Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a critical requirement under EPA and OSHA regulations.[10][11]

  • Immediately label the waste container upon creation.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate" and any other chemical constituents in the waste stream.

    • The approximate percentage of each component.

    • The date on which waste was first added to the container (accumulation start date).

    • The name and contact information of the generating researcher or lab.

    • Appropriate hazard pictograms (e.g., flammable, irritant, harmful).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA at or near the point of generation.[10]

  • Store sealed waste containers in a designated, well-ventilated, and secure SAA.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents.

Step 5: Final Disposal and Removal
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Never attempt to dispose of this chemical through standard municipal waste or by pouring it down the drain.

  • Follow all institutional, local, state, and federal regulations for waste turn-in and documentation.[7][12]

Emergency Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.

  • Ventilate : Ensure the area is well-ventilated. If working in a fume hood, keep it running.

  • Don PPE : Before attempting cleanup, don the full mandatory PPE as described in Section 2.

  • Contain the Spill : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][8] Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Waste : Carefully collect the absorbed material or spilled solid and place it into a designated hazardous waste container.[2]

  • Decontaminate : Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.[2]

Visual Workflow: Disposal Decision Process

G start Waste Generation (Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate) classify Classify as Hazardous Waste start->classify segregate Segregate Waste Stream classify->segregate solid Solid Waste segregate->solid Solids, Gels liquid Liquid Waste segregate->liquid Solutions, Solvents ppe_waste Contaminated PPE segregate->ppe_waste Gloves, Liners containerize Select & Fill Compatible Waste Container solid->containerize liquid->containerize ppe_waste->containerize label Label Container Correctly (Name, Date, Hazards) containerize->label store Store in Designated SAA (Secure, Ventilated, Secondary Containment) label->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node Document & Transfer for Final Disposal contact_ehs->end_node

Caption: Decision workflow for proper disposal of chemical waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • PYRIDINE HYDROBROMIDE Safety Data Sheet. Sdfine. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Thiophene. Sciencemadness Wiki. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management. [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • ACS Safety Advisory Panel Committee on Chemical Safety Letter to EPA. (2015). American Chemical Society. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]

  • Complying with OSHA's Hazardous Waste Standards. (2008). Facilities Management Insights. [Link]

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Personal protective equipment for handling Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate. As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring you can work safely and effectively. This document is structured to provide a deep, practical understanding of the potential hazards and the necessary precautions, grounded in established scientific principles and regulatory standards.

Hazard Analysis: Understanding the Risk Profile

A safety data sheet for the related compound, Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, provides critical hazard classifications that should be considered as a baseline for handling Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate[1]:

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Expert Insight: The presence of both pyridine and thiophene rings suggests a potential for complex metabolic pathways in the body. Thiophene-containing drugs, for instance, can undergo metabolic activation by cytochrome P450 enzymes, sometimes leading to toxic side effects[2]. Pyridine itself is a known irritant and can be harmful if ingested, inhaled, or absorbed through the skin[3][4]. Therefore, a cautious approach that minimizes all routes of exposure is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent chemical exposure. The following table outlines the minimum required PPE, with explanations for the necessity of each component.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, powder-free. Double-gloving is required.Protects against skin contact. Nitrile gloves are resistant to a wide range of chemicals, including those found in pyridine derivatives[5]. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove[6].
Eye Protection Chemical splash goggles.Protects against splashes that could cause serious eye irritation[1][6]. Standard safety glasses do not provide a sufficient seal around the eyes.
Body Covering Long-sleeved laboratory coat or a disposable gown.Prevents incidental skin contact with the chemical[6][7].
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood). If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory irritation[1][6].

Mandatory Visualization: PPE Workflow

PPE_Workflow cluster_prep Preparation Area cluster_handling Chemical Handling Area cluster_decon Decontamination Area Don_Gown 1. Don Gown/Lab Coat Don_Goggles 2. Don Goggles Don_Gown->Don_Goggles Don_Gloves 3. Don Inner Gloves Don_Goggles->Don_Gloves Don_Outer_Gloves 4. Don Outer Gloves Don_Gloves->Don_Outer_Gloves Handle_Chemical 5. Handle Chemical in Fume Hood Don_Outer_Gloves->Handle_Chemical Remove_Outer_Gloves 6. Remove Outer Gloves Handle_Chemical->Remove_Outer_Gloves Remove_Gown 7. Remove Gown/Lab Coat Remove_Outer_Gloves->Remove_Gown Remove_Inner_Gloves 8. Remove Inner Gloves Remove_Gown->Remove_Inner_Gloves Wash_Hands 9. Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands Emergency_Response Exposure_Event Exposure Event Skin_Contact Skin Contact Eye_Contact Eye Contact Inhalation Inhalation Ingestion Ingestion Wash_Skin Wash with soap and water (15 min) Skin_Contact->Wash_Skin Flush_Eyes Flush with water (15 min) Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth, do not induce vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Immediate actions for different exposure routes.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Chemical Waste: All solid and liquid waste containing Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate must be collected in a designated, properly labeled hazardous waste container.[8]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must also be disposed of as hazardous waste.

  • Labeling: Waste containers must be clearly labeled with the full chemical name and the associated hazards.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[5] Contact your institution's EHS department for specific guidance. Never pour chemical waste down the drain.[5]

References

  • CymitQuimica. (2024). Safety Data Sheet: METHYL 2-AMINO-4-(PYRIDIN-2-YL)
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2009, October 2).
  • ResearchGate. (n.d.). (PDF)
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • Fisher Scientific. (2024, March 13).
  • ACS Publications. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Scientific Research Publishing. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
  • ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients.
  • Agency for Toxic Substances and Disease Registry. (n.d.).
  • ChemicalBook. (2025, July 5).
  • Pharmacy Practice News. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubMed. (n.d.).
  • Carl ROTH. (2025, March 31).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Carl ROTH. (n.d.).
  • Jubilant Ingrevia Limited. (n.d.).
  • Jubilant Ingrevia Limited. (2024, February 2).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.